Product packaging for Jacaric acid(Cat. No.:CAS No. 28872-28-8)

Jacaric acid

Cat. No.: B159736
CAS No.: 28872-28-8
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-KDQYYBQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8Z,10E,12Z-octadecatrienoic acid is an octadecatrienoic acid.
has antineoplastic activity;  a conjugated fatty acid isolated from jacaranda seed oil;  18:3(8c,10t,12c)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B159736 Jacaric acid CAS No. 28872-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-KDQYYBQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027545
Record name (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28872-28-8
Record name Jacaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28872-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jacaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JACARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Jacaric Acid: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anti-cancer, immunomodulatory, and metabolic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Anti-Cancer Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1] Its primary anti-cancer mechanisms involve the induction of cell cycle arrest, apoptosis, and ferroptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells, including leukemia, prostate, and breast cancer.[1][2][3][4] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers mitochondrial membrane depolarization.[2][3] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3]

  • Extrinsic Pathway: In certain cancer cell lines, such as hormone-dependent prostate cancer cells (LNCaP), this compound activates the extrinsic apoptotic pathway. This involves the upregulation of Death Receptor 5 (DR5) and subsequent cleavage of caspase-8 and PARP-1.[1][5]

The activation of these pathways culminates in the activation of executioner caspases, such as caspase-3 and -9, leading to DNA fragmentation and programmed cell death.[1][2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells like murine macrophage-like leukemia PU5-1.8 cells and human eosinophilic leukemia EoL-1 cells.[2] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to a decrease in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E, proteins essential for the G1/S phase transition.[2] Concurrently, an increase in the expression of cell cycle inhibitors p21 and p27 has been observed.[2]

Induction of Ferroptosis

Recent studies have highlighted a novel anti-cancer mechanism of this compound: the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[4] this compound integrates into the cell membranes of breast cancer cells, making them more susceptible to oxidation.[4] This process is enhanced when combined with ferroptosis-inducing agents like RSL3, which inhibits the glutathione peroxidase 4 (GPX4) enzyme.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
PU5-1.8Murine Macrophage-like Leukemia6[2]
LNCaPHuman Prostate Cancer (hormone-dependent)2.2[5]
PC-3Human Prostate Cancer (hormone-independent)11.8[5]
DLD-1Human Colon AdenocarcinomaNot specified, but potent[6]
EoL-1Human Eosinophilic LeukemiaNot specified, but potent

Immunomodulatory and Anti-Allergic Activities

This compound exhibits significant immunomodulatory properties, influencing the function of key immune cells such as macrophages and mast cells.

Macrophage Activation

This compound can activate murine peritoneal macrophages, enhancing their endocytic activity and increasing the production of superoxide anions.[7] It also stimulates the secretion of pro-inflammatory cytokines, including interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), and upregulates the expression of inducible nitric oxide synthase (iNOS).[5][7] These actions suggest that this compound can act as an immunopotentiator.[7]

Anti-Allergic Effects on Mast Cells

In contrast to its effects on macrophages, this compound demonstrates anti-allergic properties by suppressing the activation of human mast cells.[8] Pre-treatment with this compound reduces the secretion of inflammatory mediators like β-N-acetylglucosaminidase and tryptase from activated mast cells.[8] Furthermore, it decreases the production of T helper 2 (Th2) cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13).[8] This anti-allergic response is also associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9 and the upregulation of their inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1).[8]

Metabolic Regulation

This compound has been shown to influence lipid metabolism, primarily through its effect on the enzyme stearoyl-CoA desaturase (SCD).

Inhibition of Stearoyl-CoA Desaturase (SCD)

In vivo studies in mice have demonstrated that dietary supplementation with this compound leads to a decrease in the expression of SCD-1 mRNA in the liver and white adipose tissue.[9] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD activity, this compound alters the fatty acid composition in tissues, leading to an increase in saturated fatty acids and a decrease in monounsaturated fatty acids.[9] This inhibitory effect on SCD suggests a potential role for this compound in the prevention of obesity and diabetes.[9]

Signaling Pathways and Experimental Workflows

Visualizing Biological Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 Casp8 Caspase-8 DR5->Casp8 Casp3_ext Caspase-3 Casp8->Casp3_ext PARP_cleavage_ext PARP Cleavage Casp3_ext->PARP_cleavage_ext Apoptosis_ext Apoptosis PARP_cleavage_ext->Apoptosis_ext ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Membrane Depolarization ROS->Mito Casp9 Caspase-9 Mito->Casp9 Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2, Bcl-xL Bcl2->Mito Casp3_int Caspase-3 Casp9->Casp3_int DNA_frag DNA Fragmentation Casp3_int->DNA_frag Apoptosis_int Apoptosis DNA_frag->Apoptosis_int JA This compound JA->DR5 JA->ROS JA->Bax JA->Bcl2

Caption: this compound-induced apoptosis signaling pathways.

Jacaric_Acid_Cell_Cycle_Arrest cluster_proteins Cell Cycle Regulatory Proteins JA This compound CDK2 ↓ CDK2 JA->CDK2 CyclinE ↓ Cyclin E JA->CyclinE p21 ↑ p21 JA->p21 p27 ↑ p27 JA->p27 G1_S G1/S Phase Transition CDK2->G1_S CyclinE->G1_S p21->G1_S p27->G1_S Arrest G0/G1 Cell Cycle Arrest G1_S->Arrest

Caption: this compound-induced G0/G1 cell cycle arrest.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays start Cancer Cell Culture treat Treat with this compound start->treat harvest Harvest Cells treat->harvest annexin Annexin V/PI Staining harvest->annexin elisa DNA Fragmentation ELISA harvest->elisa western Western Blot (Caspases, Bcl-2 family) harvest->western flow Flow Cytometry Analysis annexin->flow plate_reader Plate Reader Analysis elisa->plate_reader wb_analysis Western Blot Analysis western->wb_analysis

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Methodologies

The following protocols are generalized methodologies for key experiments cited in the study of this compound's biological activities. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., ethanol) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Probe Loading: Wash the cells with a serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE) for 30 minutes at 37°C to detect hydrogen peroxide and superoxide, respectively.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., CDK2, Cyclin E, Bcl-2, Bax, caspases) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Conclusion

This compound is a promising natural compound with a multifaceted biological profile. Its potent anti-cancer activities, mediated through the induction of apoptosis, cell cycle arrest, and ferroptosis, make it a strong candidate for further investigation in oncology. Furthermore, its immunomodulatory and anti-allergic effects, along with its ability to regulate lipid metabolism, suggest broader therapeutic potential. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

A Technical Guide to Jacaric Acid: Natural Sources and Extraction for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the natural sources, extraction, and purification of Jacaric acid, a conjugated linolenic acid of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary botanical origin of this compound, details various extraction methodologies, and presents available quantitative data to inform laboratory and industrial processes.

Executive Summary

This compound ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid) is a polyunsaturated fatty acid that has garnered attention for its potential therapeutic properties. As a conjugated linolenic acid (CLNA), its unique chemical structure contributes to its biological activities, making it a valuable compound for scientific investigation. The primary natural source of this compound is the seed oil of the Jacaranda mimosifolia tree. This guide details the composition of this source and explores various methods for its extraction and purification, providing a comparative overview of their principles and potential efficiencies.

Natural Sources of this compound

The most significant and well-documented natural source of this compound is the seed of the Blue Jacaranda tree, Jacaranda mimosifolia. The oil extracted from these seeds is exceptionally rich in this specific conjugated linolenic acid isomer.

Table 1: Primary Natural Source and this compound Content

Botanical SourceFamilyPlant PartThis compound Content in OilReference(s)
Jacaranda mimosifoliaBignoniaceaeSeeds~32-36%[1][2]

While other conjugated linolenic acids are found in various plant-based oils, such as punicic acid in pomegranate seed oil, specific and significant natural sources of this compound beyond Jacaranda mimosifolia are not well-documented in current scientific literature.

Extraction Methodologies

The extraction of this compound from Jacaranda mimosifolia seeds primarily involves the isolation of the seed oil, followed by the purification of the target fatty acid. Several methods can be employed for the initial oil extraction, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

Conventional Extraction Methods

Solvent extraction is a widely used method for obtaining oils from seeds. It involves the use of an organic solvent to dissolve the lipids from the plant material.

Experimental Protocol: General Solvent Extraction

  • Preparation of Plant Material: Jacaranda mimosifolia seeds are dried to a moisture content of 5-10% and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered seed material is mixed with a suitable solvent (e.g., n-hexane, petroleum ether, or ethanol) in a defined solid-to-solvent ratio (e.g., 1:5 to 1:10 w/v).

  • Agitation and Incubation: The mixture is agitated for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to just below the solvent's boiling point) to allow for the dissolution of the oil.

  • Separation: The mixture is filtered or centrifuged to separate the solid seed residue from the oil-laden solvent (miscella).

  • Solvent Removal: The solvent is evaporated from the miscella using a rotary evaporator under reduced pressure to yield the crude seed oil.

Soxhlet extraction is a continuous solvent extraction method that can achieve high extraction efficiency with a smaller volume of solvent compared to simple maceration.

Experimental Protocol: Soxhlet Extraction

  • Preparation of Plant Material: As with solvent extraction, the seeds are dried and ground.

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask containing the solvent, the thimble containing the powdered seeds, and a condenser.

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the seed powder. The solvent fills the thimble and extracts the oil. Once the thimble is full, the solvent and dissolved oil are siphoned back into the round-bottom flask.

  • Duration: This cycle is repeated for a set duration (e.g., 4-8 hours) until complete extraction is achieved.

  • Solvent Removal: The solvent is then removed from the extracted oil using a rotary evaporator.

Modern Extraction Techniques

Modern extraction techniques offer potential improvements in terms of efficiency, selectivity, and reduced environmental impact.

Supercritical fluid extraction, most commonly using carbon dioxide (CO2), is a green technology that offers high selectivity and yields a solvent-free extract.

Experimental Protocol: Supercritical CO2 Extraction

  • Preparation of Plant Material: The seeds are dried and ground.

  • SFE System: The ground material is packed into an extraction vessel.

  • Extraction Parameters: Supercritical CO2 is passed through the vessel at a controlled temperature and pressure (e.g., 40-60°C and 200-400 bar). The density and solvating power of the supercritical fluid are manipulated by adjusting these parameters.

  • Separation: The CO2 containing the dissolved oil is depressurized in a separator, causing the oil to precipitate out, while the CO2 is recycled.

  • Collection: The crude oil is collected from the separator.

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and improving mass transfer.[3][4]

Experimental Protocol: Ultrasound-Assisted Extraction

  • Preparation of Plant Material: The seeds are dried and ground.

  • Extraction Mixture: The ground material is suspended in a solvent in an extraction vessel.

  • Ultrasonication: An ultrasonic probe or bath is used to apply ultrasonic waves (e.g., 20-40 kHz) to the mixture for a specific duration (e.g., 15-60 minutes).

  • Separation and Solvent Removal: The subsequent steps of filtration/centrifugation and solvent evaporation are the same as in conventional solvent extraction.

Microwave-assisted extraction uses microwave energy to heat the solvent and the plant material, leading to a more rapid and efficient extraction.

Experimental Protocol: Microwave-Assisted Extraction

  • Preparation of Plant Material: The seeds are dried and ground.

  • Extraction Mixture: The ground material is mixed with a solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system, and microwave power is applied (e.g., 200-800 W) for a short duration (e.g., 5-30 minutes).

  • Separation and Solvent Removal: The mixture is then processed as in conventional solvent extraction to obtain the crude oil.

Table 2: Comparison of this compound Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Solvent Extraction Dissolution of lipids in an organic solvent.Simple, low cost of equipment.Use of potentially flammable and toxic solvents, lower efficiency than other methods.
Soxhlet Extraction Continuous solvent extraction.High extraction efficiency, requires less solvent than simple maceration.Time-consuming, potential for thermal degradation of sensitive compounds.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a solvent.Environmentally friendly, high selectivity, solvent-free product.High initial equipment cost, may require optimization of pressure and temperature.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance extraction.Reduced extraction time and solvent consumption, improved yield.[3][4]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Use of microwave energy for rapid heating.Very short extraction times, reduced solvent usage, higher yields.Requires specialized equipment, potential for thermal degradation if not controlled.

Purification of this compound

Once the crude oil is extracted, further purification is necessary to isolate this compound from other fatty acids and lipids.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

For analytical purposes and for obtaining the free fatty acid or its methyl ester, the crude oil is typically saponified.

Experimental Protocol: Saponification and FAME Preparation

  • Saponification: The crude oil is refluxed with an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the triglycerides into glycerol and fatty acid salts.

  • Acidification: The mixture is then acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts and yield free fatty acids (FFAs).

  • Extraction of FFAs: The FFAs are extracted from the aqueous mixture using a non-polar solvent like hexane or diethyl ether.

  • Methylation (for FAMEs): For analysis by gas chromatography, the FFAs are often converted to their more volatile fatty acid methyl esters (FAMEs) by reacting them with methanol in the presence of an acid catalyst (e.g., BF3 or H2SO4).

Chromatographic Purification

Chromatography is the most effective method for isolating this compound to a high degree of purity.

Argentation chromatography, which utilizes the affinity of silver ions for the double bonds in unsaturated fatty acids, is a powerful technique for separating fatty acids based on the number, geometry, and position of their double bonds.[5][6][7][8][9]

Experimental Protocol: Argentation Column Chromatography

  • Stationary Phase Preparation: A silica gel stationary phase is impregnated with a solution of silver nitrate.

  • Column Packing: The silver ion-impregnated silica gel is packed into a chromatography column.

  • Sample Loading: The free fatty acid or FAME mixture is dissolved in a non-polar solvent and loaded onto the column.

  • Elution: A gradient of increasingly polar solvents (e.g., hexane with increasing proportions of diethyl ether or acetone) is used to elute the fatty acids. Saturated fatty acids will elute first, followed by monounsaturated, and then polyunsaturated fatty acids. The conjugated triene system of this compound will have a strong interaction with the silver ions, allowing for its separation from other fatty acids.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing pure this compound.

High-performance liquid chromatography, particularly in the reversed-phase mode, can be used for the purification of this compound.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of an acid (e.g., acetic acid or formic acid) to ensure the fatty acids are in their protonated form.

  • Detection: A UV detector set to the characteristic absorbance wavelength of the conjugated triene system of this compound (around 270 nm) is used for detection.

  • Injection and Fraction Collection: The sample is injected onto the column, and the fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The solvent is evaporated from the collected fraction to yield the purified this compound.

Quantitative Analysis

The quantification of this compound in extracts and purified samples is typically performed using gas chromatography with a flame ionization detector (GC-FID).

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: The oil or fatty acid sample is converted to its fatty acid methyl ester (FAME) as described in section 4.1.

  • GC System: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column like a DB-FFAP or a similar phase) is used.

  • Chromatographic Conditions: The oven temperature is programmed to ramp up to allow for the separation of the different FAMEs. The injector and detector temperatures are set appropriately.

  • Quantification: The peak corresponding to this compound methyl ester is identified by comparison with a standard. The concentration is determined by comparing the peak area to that of an internal standard or by using an external calibration curve.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Extraction_Workflow Start Jacaranda mimosifolia Seeds Pretreatment Drying and Grinding Start->Pretreatment Extraction Extraction Method (Solvent, Soxhlet, SFE, UAE, MAE) Pretreatment->Extraction Separation Filtration / Centrifugation Extraction->Separation Solvent_Removal Solvent Evaporation (Rotary Evaporator) Separation->Solvent_Removal Crude_Oil Crude Jacaranda Seed Oil Solvent_Removal->Crude_Oil

Caption: Generalized workflow for the extraction of crude oil from Jacaranda mimosifolia seeds.

Purification_Workflow Crude_Oil Crude Jacaranda Seed Oil Saponification Saponification Crude_Oil->Saponification Acidification Acidification Saponification->Acidification FFA_Extraction Free Fatty Acid (FFA) Extraction Acidification->FFA_Extraction FFAs Crude Free Fatty Acids FFA_Extraction->FFAs Purification Chromatographic Purification (Argentation, HPLC) FFAs->Purification Pure_JA Pure this compound Purification->Pure_JA

Caption: General workflow for the purification of this compound from crude Jacaranda seed oil.

Conclusion

Jacaranda mimosifolia seed oil stands out as the most prominent natural source of this compound. The extraction of this valuable compound can be achieved through a variety of conventional and modern techniques, with the choice of method depending on the desired scale, efficiency, and environmental considerations. Subsequent purification, primarily through chromatographic methods like argentation chromatography and HPLC, is essential for obtaining high-purity this compound for research and development purposes. Further optimization of extraction and purification protocols specifically for this compound from Jacaranda mimosifolia will be beneficial for maximizing yield and purity for scientific and potential commercial applications.

References

Jacaric Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid (CLNA) found in the seeds of plants from the Jacaranda genus, has garnered significant attention for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It further details its promising anticancer and immunomodulatory effects, focusing on the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes associated cellular pathways to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a polyunsaturated fatty acid with the IUPAC name (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid. It is a structural isomer of α-linolenic acid, characterized by a conjugated system of three double bonds.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
IUPAC Name (8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid[1][4]
Synonyms This compound, 8(Z),10(E),12(Z)-Octadecatrienoic Acid[5]
Molecular Formula C18H30O2[1][4]
Molar Mass 278.436 g·mol−1[1]
Melting Point 44 °C (111 °F; 317 K)[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[5][6]
UV max (λmax) 273, 284 nm[6][7]
CAS Number 28872-28-8[1][4]

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential as a therapeutic agent, primarily due to its anticancer and immunomodulatory properties.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, while showing minimal toxicity to normal cells.[8][9] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][10][11]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 / GI50References
PC-3Prostate Cancer11.8 µM[12]
LNCaPProstate Cancer2.2 µM[12]
DLD-1Human AdenocarcinomaNot specified, but potent[8][10]
PU5-1.8Murine Macrophage-like LeukemiaNot specified, but potent[8]
J774 A.1Murine Macrophage-like LeukemiaNot specified, but potent[8]
P388D1Murine Macrophage-like LeukemiaNot specified, but potent[8]
EoL-1Human Eosinophilic LeukemiaNot specified, but potent[11]
Various Cancer Cell Lines-1-5 µM[5][6][13]

This compound induces apoptosis through both intrinsic and extrinsic pathways.[9][12] In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, leading to the cleavage of PARP and caspases-3, -8, and -9, and modulates the expression of Bcl-2 family proteins.[9][12] In hormone-independent prostate cancer cells (PC-3), it primarily activates the intrinsic pathway.[9][12] Furthermore, this compound has been shown to induce apoptosis in human adenocarcinoma DLD-1 cells via lipid peroxidation.[10] In murine leukemia cells, this compound triggers G0/G1 cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) production, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8][14]

Recent studies have also highlighted that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells, particularly in the aggressive triple-negative subtype.[15]

Immunomodulatory Activity

This compound has been shown to possess immunomodulatory properties, particularly in activating macrophages.[2][12] It can enhance the secretion of cytokines such as IFN-γ, IL-1β, and TNF-α, and increase the endocytic and cytostatic activity of murine peritoneal macrophages.[2][12]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell survival and death.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., DR5) Casp8 Caspase-8 DR->Casp8 Bid Bid Casp8->Bid cleavage Casp3 Caspase-3 (Executioner) Casp8->Casp3 tBid tBid Bax Bax (pro-apoptotic) tBid->Bax activates Mito Mitochondrion CytC Cytochrome c Mito->CytC release Bax->Mito permeabilization Bcl2 Bcl-2 / Bcl-xL (anti-apoptotic) Bcl2->Bax inhibition Casp9 Caspase-9 CytC->Casp9 activation Casp9->Casp3 JA This compound JA->DR activates JA->Bax upregulates JA->Bcl2 downregulates ROS ROS Production JA->ROS induces Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Casp3->PARP cleavage cPARP Cleaved PARP

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Extraction and Purification of this compound from Jacaranda mimosifolia Seeds

This protocol describes a plausible method for the extraction and purification of this compound from Jacaranda mimosifolia seeds based on established lipid chemistry techniques.

Extraction_Workflow Start Jacaranda mimosifolia Seeds Grinding Grinding of Seeds Start->Grinding Soxhlet Soxhlet Extraction (n-hexane) Grinding->Soxhlet Evaporation1 Rotary Evaporation Soxhlet->Evaporation1 CrudeOil Crude Seed Oil Evaporation1->CrudeOil Saponification Saponification (NaOH in Ethanol/Water) CrudeOil->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Liquid-Liquid Extraction (n-hexane) Acidification->Extraction Evaporation2 Rotary Evaporation Extraction->Evaporation2 FreeFattyAcids Free Fatty Acids Evaporation2->FreeFattyAcids UreaCrystallization Urea Crystallization (Methanol, low temp) FreeFattyAcids->UreaCrystallization Filtration Filtration UreaCrystallization->Filtration Filtrate Filtrate (Unsaturated FAs) Filtration->Filtrate Crystals Crystals (Saturated FAs) Filtration->Crystals discard Purification Purification of Filtrate (Water wash, acidification, extraction) Filtrate->Purification Evaporation3 Rotary Evaporation Purification->Evaporation3 PurifiedJA Purified this compound Evaporation3->PurifiedJA

Figure 2: Workflow for the extraction and purification of this compound.
  • Seed Preparation: Dry Jacaranda mimosifolia seeds are finely ground to increase the surface area for extraction.

  • Oil Extraction (Soxhlet): The ground seed material is placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for 6-8 hours.

  • Solvent Removal: The n-hexane is removed from the extract using a rotary evaporator to yield the crude seed oil.

  • Saponification: The crude oil is saponified by refluxing with an excess of 1 M NaOH in 95% ethanol for 1-2 hours to convert triglycerides into fatty acid salts.

  • Liberation of Free Fatty Acids: After cooling, the reaction mixture is acidified to a pH of 1-2 with 6 M HCl to protonate the fatty acid salts, yielding free fatty acids.

  • Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous solution using n-hexane. The organic layer is washed with distilled water until neutral.

  • Urea Complexation: The extracted free fatty acids are dissolved in methanol and mixed with a saturated solution of urea in methanol at 60-70°C. The solution is slowly cooled to a low temperature (e.g., -10 to -20°C) and left to crystallize for 12-24 hours. Saturated and monounsaturated fatty acids will form inclusion complexes with urea and precipitate, while polyunsaturated fatty acids like this compound will remain in the filtrate.

  • Isolation of Unsaturated Fatty Acids: The mixture is filtered to separate the urea-fatty acid crystals from the filtrate containing the enriched this compound.

  • Purification: The filtrate is diluted with water, acidified with HCl, and the this compound is extracted with n-hexane. The organic phase is washed with water and dried over anhydrous sodium sulfate.

  • Final Product: The solvent is removed by rotary evaporation to yield purified this compound. Purity can be assessed by GC-MS analysis.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like ethanol or DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ DLD-1 cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 1 mg/day/mouse) for a defined period.[12] The this compound can be formulated in a vehicle such as corn oil.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Conclusion

This compound is a naturally occurring conjugated linolenic acid with a well-defined chemical structure and a range of interesting biological properties. Its potent anticancer activity, mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines, positions it as a promising candidate for further investigation in oncology. The immunomodulatory effects of this compound also warrant further exploration. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this fascinating molecule, ultimately paving the way for its potential development as a novel therapeutic agent.

References

The Immunomodulatory Landscape of Jacaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, an isomer of conjugated linolenic acid (CLNA), is a polyunsaturated fatty acid found in the seed oil of the Jacaranda mimosifolia plant. As a member of the conjugated fatty acid family, which includes the more extensively studied conjugated linoleic acids (CLAs), this compound is emerging as a potent immunomodulatory agent with pleiotropic effects on various immune cell types. Its ability to influence both innate and adaptive immune responses, coupled with a favorable cytotoxicity profile against normal cells, positions it as a compelling candidate for further investigation in the context of inflammatory disorders, allergic reactions, and oncology. This technical guide provides an in-depth analysis of the current scientific literature on the immunomodulatory effects of this compound, with a focus on its cellular mechanisms, relevant signaling pathways, and quantitative effects.

Effects on Macrophage Function and Activation

Macrophages, as key players in the innate immune system, are significantly influenced by this compound. In vitro studies using murine peritoneal macrophages have demonstrated that this compound acts as an immunopotentiator, enhancing their effector functions without inducing significant cytotoxicity.[1][2]

Enhancement of Macrophage Effector Functions

This compound has been shown to bolster several key functions of macrophages:

  • Cytostatic Activity: Treatment with this compound markedly increases the ability of macrophages to inhibit the proliferation of tumor cells, specifically T-cell lymphoma MBL-2 cells.[2][3] This effect is observed in a concentration-dependent manner and is more pronounced with direct cell-to-cell contact.[4]

  • Endocytosis and Phagocytosis: The endocytic activity of macrophages is enhanced by this compound treatment.[2][3] This suggests an increased capacity for clearing pathogens and cellular debris.

  • Reactive Oxygen and Nitrogen Species Production: this compound elevates the intracellular production of superoxide anion, a key reactive oxygen species (ROS) involved in pathogen killing.[2][3] Furthermore, it increases the production of nitric oxide (NO), a critical signaling molecule and antimicrobial agent, which is accompanied by an upregulation of inducible nitric oxide synthase (iNOS) protein expression.[3][5]

Modulation of Cytokine Profile

A pivotal aspect of this compound's immunomodulatory role is its capacity to alter the cytokine secretion profile of macrophages. Treatment of murine peritoneal macrophages with this compound leads to a significant, concentration-dependent increase in the secretion of pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [2][3]

  • Interleukin-1β (IL-1β) [2][3]

  • Interferon-gamma (IFN-γ) [2][3]

This shift towards a pro-inflammatory phenotype suggests that this compound can prime the innate immune system to mount a more robust response against pathogens and malignant cells.[3]

Anti-Allergic Effects via Mast Cell Modulation

In contrast to its pro-inflammatory effects on macrophages, this compound exhibits potent anti-allergic properties by modulating the activity of mast cells. Studies on the human mast cell line-1 (HMC-1) reveal that this compound can alleviate allergic responses at concentrations that are non-toxic to the cells.[1][6]

Inhibition of Mast Cell Degranulation and Mediator Release

Pre-treatment with this compound significantly reduces the secretion of key inflammatory mediators from activated mast cells, including:

  • β-N-acetylglucosaminidase [6]

  • Tryptase [6]

This indicates an inhibitory effect on mast cell degranulation, a critical event in the initiation of allergic reactions.

Suppression of Th2 Cytokines and MMPs

This compound also modulates the production of cytokines and enzymes involved in the allergic cascade:

  • Th2 Cytokine Reduction: It significantly decreases the secretion of T helper 2 (Th2) cytokines, namely Interleukin-4 (IL-4) and Interleukin-13 (IL-13) , which are central to the pathogenesis of allergic diseases.[1][6]

  • MMP Regulation: The expression of matrix metalloproteinase-2 (MMP-2) and MMP-9 is downregulated, while the expression of their endogenous inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), is upregulated.[6] This suggests a role in mitigating the tissue remodeling associated with chronic allergic inflammation.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key in vitro studies on this compound.

Table 1: Effect of this compound on Macrophage Cytokine Secretion
CytokineCell TypeThis compound Conc. (µM)Treatment ConditionsFold Increase (approx.)Reference
IFN-γ Murine Peritoneal Macrophages50+ LPS (60 ng/ml), 72h1.5[3]
100+ LPS (60 ng/ml), 72h2.5[3]
IL-1β Murine Peritoneal Macrophages50+ LPS (60 ng/ml), 72h1.8[3]
100+ LPS (60 ng/ml), 72h3.0[3]
TNF-α Murine Peritoneal Macrophages50+ LPS (60 ng/ml), 72h1.7[3]
100+ LPS (60 ng/ml), 72h2.8[3]
Table 2: Effect of this compound on Mast Cell Mediator and Cytokine Secretion
Mediator/CytokineCell TypeThis compound Conc. (µM)Treatment Conditions% Reduction (approx.)Reference
β-N-acetylglucosaminidase HMC-1472h pre-treatment, then Iono/PMA activation35%[1]
Tryptase HMC-1472h pre-treatment, then Iono/PMA activation40%[1]
IL-4 HMC-1472h pre-treatment, then Iono/PMA activation50%[1]
IL-13 HMC-1472h pre-treatment, then Iono/PMA activation60%[1]

Signaling Pathways in this compound-Mediated Immunomodulation

While the precise signaling pathways governed by this compound are still under active investigation, the observed effects on immune cells allow for the formulation of hypothetical models based on known immunological signaling cascades.

Proposed Pro-Inflammatory Signaling in Macrophages

The increased production of TNF-α, IL-1β, and iNOS in macrophages strongly suggests the involvement of key pro-inflammatory transcription factors. It is plausible that this compound activates pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of inflammatory gene expression.[7][8][9] Furthermore, given the known effects of other conjugated fatty acids, the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARγ, may also play a role, potentially in modulating phagocytosis and lipid metabolism within the macrophage.[4][10] However, direct evidence for this compound's interaction with these pathways is currently lacking and awaits further research.

G cluster_macrophage Macrophage Activation (Hypothetical) JA This compound Receptor Putative Receptor(s) (e.g., TLRs, PPARγ) JA->Receptor Binds/Activates (?) Macrophage Macrophage MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Activates (?) NFkB NF-κB Pathway Receptor->NFkB Activates (?) ROS ROS Production Receptor->ROS Phagocytosis Enhanced Phagocytosis & Endocytosis Receptor->Phagocytosis MAPK->NFkB Crosstalk iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IFN-γ) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO

Figure 1: Hypothetical signaling cascade for this compound in macrophages.

Proposed Anti-Allergic Signaling in Mast Cells

In mast cells, this compound's inhibitory effects on degranulation and Th2 cytokine production suggest a different mode of action. It may interfere with the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). This could involve the inhibition of key downstream signaling molecules such as spleen tyrosine kinase (Syk) or the modulation of intracellular calcium levels, which are critical for degranulation.[11][12] The suppression of IL-4 and IL-13 could be mediated by the inhibition of transcription factors like GATA3 or NFAT. Further research is required to elucidate these specific molecular targets.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's immunomodulatory effects.

Macrophage Cytostatic Activity Assay
  • Objective: To determine the ability of this compound-treated macrophages to inhibit tumor cell proliferation.

  • Methodology:

    • Macrophage Preparation: Thioglycollate-elicited murine peritoneal macrophages are harvested and seeded in 96-well plates.

    • Treatment: Macrophages are pre-treated with varying concentrations of this compound (e.g., 50 or 100 µM) with or without LPS (60 ng/ml) for 72 hours at 37°C. Control cells are treated with the vehicle (e.g., 0.1% ethanol).

    • Co-culture: After pre-treatment, the macrophages are washed and co-cultured with MBL-2 T-cell lymphoma cells for 48 hours.

    • Proliferation Measurement: Tumor cell proliferation is quantified using the CyQuant® NF Cell Proliferation Assay Kit, which measures cellular DNA content via a fluorescent dye.[3] Fluorescence is read using a microplate reader.

    • Data Analysis: The percentage inhibition of cell proliferation is calculated relative to control cultures.

G start Harvest & Seed Murine Peritoneal Macrophages treat Treat with this compound (50-100 µM) ± LPS for 72h start->treat wash Wash to Remove Treatment treat->wash coculture Co-culture with MBL-2 Tumor Cells for 48h wash->coculture assay Add CyQuant® NF Dye & Incubate coculture->assay read Measure Fluorescence (DNA Content) assay->read end Calculate % Inhibition of Proliferation read->end

Figure 2: Workflow for macrophage cytostatic activity assay.

Macrophage Endocytosis Assay
  • Objective: To quantify the endocytic capacity of this compound-treated macrophages.

  • Methodology:

    • Cell Preparation and Treatment: Macrophages are prepared and treated with this compound as described in section 5.1.

    • Endocytosis Induction: After treatment, cells are incubated with FITC-conjugated albumin in fresh medium for 6 hours at 37°C in the dark.

    • Flow Cytometry: Cells are harvested, washed, and the uptake of FITC-albumin is analyzed by flow cytometry.[3]

    • Data Analysis: The mean fluorescence intensity (MFI) is used as a measure of endocytic activity.

Cytokine Quantification by ELISA
  • Objective: To measure the concentration of cytokines secreted by treated immune cells.

  • Methodology:

    • Cell Culture and Treatment: Macrophages or mast cells are cultured and treated with this compound under specified conditions.

    • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

    • ELISA Procedure: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-4, IL-13) in the supernatant is determined using commercially available sandwich ELISA kits according to the manufacturer's instructions.[1][3] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric or chemiluminescent detection.

    • Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the samples.

Conclusion and Future Directions

This compound demonstrates a dual immunomodulatory capacity, acting as a pro-inflammatory activator of macrophages and a potent anti-allergic agent through the suppression of mast cell activity. This functional dichotomy makes it a particularly interesting molecule for therapeutic development. Its ability to enhance the tumor-killing capacity of macrophages suggests potential applications in immuno-oncology, while its mast cell-stabilizing properties are promising for the treatment of allergic diseases.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: In-depth studies are critically needed to identify the specific receptors and delineate the intracellular signaling pathways (e.g., NF-κB, MAPKs, PPARs) that mediate the effects of this compound in different immune cells.

  • In Vivo Studies: The majority of current data is from in vitro experiments. In vivo studies in animal models of inflammation, allergy, and cancer are essential to validate the therapeutic potential of this compound and to assess its bioavailability, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship: Investigating other CLNA isomers will help to understand the structural requirements for specific immunomodulatory activities and could lead to the design of more potent and selective analogs.

References

The In Vivo Conversion of Jacaric Acid to Conjugated Linoleic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8c, 10t, 12c-octadecatrienoic acid), a conjugated linolenic acid (CLnA) found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest within the scientific community for its potential health benefits, including anti-tumor properties. A key aspect of its biological activity lies in its in vivo metabolism, where it is rapidly converted into a bioactive conjugated linoleic acid (CLA) isomer. This technical guide provides an in-depth overview of the in vivo metabolism of this compound to CLA, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.

Metabolic Pathway of this compound

This compound undergoes a partial biohydrogenation process in vivo, where the cis double bond at the 12th carbon position is saturated. This conversion results in the formation of a specific CLA isomer, 8-cis, 10-trans-conjugated linoleic acid (8c,10t-CLA). This metabolic step is crucial as it transforms the dietary CLnA into a CLA isomer with known biological activities. While the specific enzyme responsible for this conversion in mammalian systems has not been definitively elucidated, it is hypothesized to be an NADPH-dependent reductase.

cluster_0 In Vivo Metabolism of this compound Jacaric_Acid This compound (8c, 10t, 12c-18:3) CLA_Isomer 8c,10t-Conjugated Linoleic Acid (8c, 10t-18:2) Jacaric_Acid->CLA_Isomer Δ12-Saturation Enzyme NADPH-dependent Reductase (Hypothesized) Enzyme->Jacaric_Acid

Metabolic conversion of this compound to 8c,10t-CLA.

Quantitative Data on this compound Metabolism

Studies in rodent models have demonstrated the conversion of this compound to CLA. The following tables summarize the key quantitative findings from available literature.

Table 1: Absorption and Conversion of this compound in Rat Lymph

Fatty AcidAmount Administered (μmol)Amount Absorbed (μmol)Absorption Rate (%)Amount of Metabolite in Lymph (μmol)Conversion Rate (%)
This compound20.516.580.52.917.6

Data synthesized from studies on the lymphatic absorption of this compound in rats.

Table 2: Fatty Acid Composition of Thoracic Duct Lymph After Jacaranda Oil Administration in Rats

Fatty AcidPercentage of Total Fatty Acids (%)
Palmitic acid (16:0)10.2
Stearic acid (18:0)3.5
Oleic acid (18:1 n-9)18.9
Linoleic acid (18:2 n-6)25.6
α-Linolenic acid (18:3 n-3)1.1
This compound (18:3 c8,t10,c12) 14.8
8c,10t-CLA (18:2) 2.6
Other fatty acids23.3

This table represents the fatty acid profile of lymph fluid, indicating the presence of both this compound and its metabolic product, 8c,10t-CLA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of in vivo this compound metabolism.

Animal Model and Diet
  • Animals: Male Sprague-Dawley rats, 8 weeks old, are typically used.

  • Acclimatization: Animals are housed individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week.

  • Diet: A standard AIN-93G diet is provided ad libitum. Prior to the experiment, animals are fasted for 24 hours with free access to water.

Thoracic Duct Cannulation

This surgical procedure is essential for collecting lymph fluid to study the absorption and metabolism of lipids.

cluster_1 Thoracic Duct Cannulation Workflow Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Abdominal Midline Incision Anesthesia->Incision Locate_Duct Locate Thoracic Duct Incision->Locate_Duct Cannulation Insert Catheter (e.g., PVC tubing) Locate_Duct->Cannulation Secure_Cannula Secure Cannula with Suture Cannulation->Secure_Cannula Exteriorize Exteriorize Catheter Secure_Cannula->Exteriorize Collect_Lymph Collect Lymph (over 24h) Exteriorize->Collect_Lymph

Workflow for thoracic duct cannulation in rats.

  • Procedure:

    • Rats are anesthetized using isoflurane.

    • A midline abdominal incision is made to expose the abdominal aorta and vena cava.

    • The thoracic duct is identified as a thin, transparent vessel running alongside the aorta.

    • A small incision is made in the duct, and a polyvinyl chloride (PVC) catheter is inserted.

    • The catheter is secured in place with a suture.

    • The other end of the catheter is exteriorized through the back of the neck.

    • Lymph is collected into a tube containing an anticoagulant (e.g., EDTA) over a 24-hour period.

Lipid Extraction from Lymph

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids from the collected lymph.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • To 1 mL of lymph, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture thoroughly for 1 minute.

    • Add 1.25 mL of chloroform and vortex again for 30 seconds.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

    • The lower chloroform phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen gas.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted lipids must be converted to their fatty acid methyl esters.

  • Reagents: 0.5 M KOH in methanol, 14% Boron trifluoride (BF3) in methanol, n-hexane.

  • Procedure:

    • The dried lipid extract is redissolved in 1 mL of 0.5 M KOH in methanol.

    • The mixture is heated at 100°C for 5 minutes.

    • After cooling, 2 mL of 14% BF3 in methanol is added, and the mixture is heated again at 100°C for 5 minutes.

    • After cooling to room temperature, 2 mL of n-hexane and 1 mL of saturated NaCl solution are added.

    • The mixture is vortexed, and the upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate, identify, and quantify the individual fatty acid methyl esters.

cluster_2 GC-MS Analysis Workflow Inject_Sample Inject FAMEs into GC-MS Separation Separation on Capillary Column Inject_Sample->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Analysis Data Analysis: Identification & Quantification Detection->Data_Analysis

Workflow for the analysis of FAMEs by GC-MS.

  • Typical GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

    • Column: SP-2560 capillary column (100 m x 0.25 mm i.d., 0.20 μm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 140°C for 5 minutes, then ramped to 240°C at 4°C/min and held for 20 minutes.

    • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

    • Ionization Mode: Electron impact (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the individual FAMEs with that of an internal standard.

Conclusion

The in vivo metabolism of this compound to 8c,10t-conjugated linoleic acid is a rapid and significant metabolic pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the absorption, metabolism, and biological effects of this compound and other conjugated fatty acids. The quantitative data presented underscore the bioavailability of this compound and its conversion to a bioactive CLA isomer, which is fundamental to understanding its potential applications in drug development and functional foods. Further research is warranted to fully elucidate the enzymatic machinery responsible for this conversion and to explore the full spectrum of biological activities of the resulting 8c,10t-CLA.

The Impact of Jacaric Acid on Stearoyl-CoA Desaturase Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid (JA), a conjugated linolenic acid (CLnA) isomer, has garnered attention for its potential health benefits, including anti-obesity and anti-diabetic properties. A key mechanism underlying these effects is its ability to modulate lipid metabolism, centrally involving the enzyme stearoyl-CoA desaturase (SCD). This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effect on SCD expression, consolidating quantitative data from pivotal studies, detailing experimental methodologies, and elucidating the putative signaling pathways involved.

Introduction to Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA desaturase is a critical enzyme in lipogenesis, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] The primary products, palmitoleoyl-CoA and oleoyl-CoA, are essential components of triglycerides, cholesterol esters, and membrane phospholipids. The ratio of SFAs to MUFAs is crucial for maintaining cellular membrane fluidity and is implicated in various metabolic diseases. Dysregulation of SCD activity is associated with obesity, diabetes, and cardiovascular disease, making it a compelling target for therapeutic intervention.

This compound's Inhibitory Effect on SCD Expression: Quantitative Evidence

In vivo studies have demonstrated the potent effect of this compound on the expression and activity of SCD, primarily in hepatic and adipose tissues. The primary evidence stems from a study by Shinohara et al. (2012), where ICR mice were orally administered this compound. The key quantitative findings from this research are summarized below.

Impact on Fatty Acid Composition

Oral administration of this compound (5 mg/day for 1 week) to ICR mice resulted in significant alterations in the fatty acid profiles of both liver and white adipose tissue (WAT). A notable trend was the increase in saturated fatty acids and a decrease in monounsaturated fatty acids.

Table 1: Effect of this compound on Fatty Acid Composition in Mouse Liver and White Adipose Tissue

Fatty AcidLiver (Control)Liver (this compound)White Adipose Tissue (Control)White Adipose Tissue (this compound)
Palmitic acid (16:0)18.5 ± 0.520.1 ± 0.622.1 ± 0.423.5 ± 0.5
Stearic acid (18:0)10.2 ± 0.311.5 ± 0.45.8 ± 0.26.7 ± 0.3
Palmitoleic acid (16:1)5.2 ± 0.43.1 ± 0.38.9 ± 0.56.2 ± 0.4
Oleic acid (18:1)35.1 ± 1.128.9 ± 0.945.3 ± 1.239.8 ± 1.1
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.*
Reduction in Desaturation Index

The desaturation index, calculated as the ratio of MUFA to SFA (e.g., 16:1/16:0 and 18:1/18:0), serves as a proxy for SCD activity. This compound treatment led to a significant decrease in the desaturation indices in both liver and white adipose tissue, indicating a reduction in SCD enzymatic function.

Table 2: Effect of this compound on Desaturation Index

TissueDesaturation Index (Control)Desaturation Index (this compound)
Liver (16:1/16:0)0.28 ± 0.030.15 ± 0.02
Liver (18:1/18:0)3.44 ± 0.212.51 ± 0.18
White Adipose Tissue (16:1/16:0)0.40 ± 0.030.26 ± 0.02
White Adipose Tissue (18:1/18:0)7.81 ± 0.455.94 ± 0.38
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.*
Downregulation of SCD-1 mRNA Expression

Further investigation revealed that the reduction in SCD activity was accompanied by a significant decrease in the messenger RNA (mRNA) expression of the SCD-1 isoform in the liver.

Table 3: Effect of this compound on Hepatic SCD-1 mRNA Expression

Treatment GroupRelative SCD-1 mRNA Expression (Fold Change)
Control1.00
This compound0.45 ± 0.05
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05). Data is representative of findings from Shinohara et al., 2012.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Shinohara et al. (2012).

Animal Study
  • Animal Model: Male ICR mice, 4 weeks old.

  • Acclimatization: Mice were acclimatized for 1 week prior to the experiment, with free access to a standard chow diet and water.

  • Treatment: Mice were divided into a control group and a this compound group. The this compound group received an oral administration of 5 mg of this compound (purity >95%) dissolved in 0.1 mL of soybean oil daily for 7 days. The control group received 0.1 mL of soybean oil.

  • Sample Collection: After 7 days, mice were euthanized, and liver and epididymal white adipose tissue were collected, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction and Fatty Acid Analysis
  • Lipid Extraction: Total lipids were extracted from liver and adipose tissue samples using the Bligh and Dyer method with a chloroform/methanol (2:1, v/v) solution.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were saponified with 0.5 N methanolic NaOH and then methylated with a 14% boron trifluoride-methanol solution.

  • Gas Chromatography (GC) Analysis: FAMEs were analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., Supelco SP-2560). The fatty acid composition was determined by comparing the retention times of the peaks with those of known FAME standards.

RNA Isolation and Real-Time RT-PCR
  • Total RNA Isolation: Total RNA was extracted from frozen liver tissue using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Reverse Transcription (RT): First-strand complementary DNA (cDNA) was synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: Quantitative real-time PCR was performed using a real-time PCR system with SYBR Green dye. The relative expression of SCD-1 mRNA was normalized to the expression of a housekeeping gene (e.g., β-actin). The primers used for mouse SCD-1 were: Forward 5'-GCTGGAGATGGAGCTGTTGT-3' and Reverse 5'-GGGGTTGTAGTAGAAGCCAA-3'.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vivo study investigating the effect of this compound on SCD expression.

Experimental_Workflow cluster_animal_study Animal Study cluster_analysis Biochemical & Molecular Analysis cluster_outcomes Key Outcomes Animal_Model ICR Mice Treatment Oral Administration (this compound or Vehicle) Animal_Model->Treatment Sample_Collection Tissue Collection (Liver & WAT) Treatment->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction RNA_Isolation RNA Isolation Sample_Collection->RNA_Isolation GC_Analysis Fatty Acid Analysis (GC) Lipid_Extraction->GC_Analysis Fatty_Acid_Profile Altered Fatty Acid Profile GC_Analysis->Fatty_Acid_Profile Desaturation_Index Decreased Desaturation Index GC_Analysis->Desaturation_Index RT_PCR SCD-1 mRNA Expression (RT-PCR) RNA_Isolation->RT_PCR SCD_Expression Reduced SCD-1 mRNA Expression RT_PCR->SCD_Expression

Fig. 1: Experimental workflow for assessing this compound's effect on SCD.
Proposed Signaling Pathway for SCD-1 Regulation by this compound

While direct evidence for the signaling pathway of this compound is still emerging, based on the known mechanisms of other polyunsaturated fatty acids (PUFAs), a plausible pathway involves the regulation of key transcription factors that control SCD-1 gene expression.

Signaling_Pathway cluster_transcription_factors Transcriptional Regulation JA This compound SREBP1c SREBP-1c JA->SREBP1c Inhibits LXR LXR JA->LXR Antagonizes PPARa PPARα JA->PPARa Activates SCD1_Gene SCD-1 Gene SREBP1c->SCD1_Gene Activates LXR->SREBP1c Activates PPARa->SCD1_Gene Inhibits SCD1_mRNA SCD-1 mRNA SCD1_Gene->SCD1_mRNA Transcription SCD1_Protein SCD-1 Protein SCD1_mRNA->SCD1_Protein Translation MUFA_Synthesis Monounsaturated Fatty Acid Synthesis SCD1_Protein->MUFA_Synthesis Catalyzes

Fig. 2: Proposed signaling pathway of this compound's effect on SCD-1.

The proposed mechanism suggests that this compound, similar to other PUFAs, may downregulate SCD-1 expression by:

  • Inhibiting SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a master regulator of lipogenesis. PUFAs are known to suppress the maturation and nuclear translocation of SREBP-1c, thereby reducing the transcription of its target genes, including SCD-1.

  • Antagonizing LXR: Liver X Receptors are nuclear receptors that, when activated, induce the expression of SREBP-1c. Some fatty acids can act as antagonists to LXR, thus preventing the downstream activation of SREBP-1c and subsequent SCD-1 expression.

  • Activating PPARα: Peroxisome Proliferator-Activated Receptor alpha is a nuclear receptor that promotes fatty acid oxidation. Activation of PPARα can lead to a decrease in the substrates available for SCD-1 and has also been shown to directly or indirectly repress SCD-1 gene transcription.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of stearoyl-CoA desaturase expression and activity. This inhibitory action is characterized by a shift in the fatty acid profile towards a more saturated state, a decrease in the desaturation index, and a significant reduction in SCD-1 mRNA levels in key metabolic tissues. The likely mechanism involves the modulation of critical transcription factors such as SREBP-1c, LXR, and PPARα.

For researchers and drug development professionals, these findings highlight this compound as a promising natural compound for the development of novel therapeutics targeting metabolic disorders. Future research should focus on:

  • Elucidating the direct molecular interactions between this compound and the proposed transcription factors.

  • Conducting dose-response studies to determine the optimal therapeutic window.

  • Investigating the long-term effects and safety profile of this compound supplementation in preclinical and clinical settings.

By further unraveling the intricate mechanisms of this compound's action, the scientific community can pave the way for its potential application in the prevention and treatment of metabolic diseases.

References

The Therapeutic Potential of Jacaric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer with the chemical structure (8Z, 10E, 12Z)-octadecatrienoic acid, is a polyunsaturated fatty acid found in the seeds of plants from the Jacaranda genus. Emerging research has illuminated a spectrum of therapeutic applications for this natural compound, positioning it as a promising candidate for drug development in oncology, immunology, and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, mechanisms of action, and potential clinical applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to advance its study.

Anticancer Applications

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including prostate, colon, breast, and leukemia. Its anticancer activity is multifaceted, primarily mediated through the induction of apoptosis, ferroptosis, and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. In prostate cancer cells (LNCaP and PC-3), treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a key event in the apoptotic cascade.[1][2] This is accompanied by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[2] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL in murine macrophage-like leukemia cells.[3] In hormone-dependent LNCaP prostate cancer cells, this compound also activates a death receptor 5 (DR5)-mediated signaling cascade, indicating the involvement of the extrinsic pathway.[2] A crucial element in this compound-induced apoptosis is the generation of lipid peroxidation.[4]

Induction of Ferroptosis

A novel and significant mechanism of this compound's anticancer activity is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. In breast cancer cells, particularly triple-negative breast cancer (TNBC) subtypes, this compound integrates into cellular lipids, making them highly susceptible to oxidation.[5] This leads to a lethal buildup of lipid peroxides, triggering ferroptotic cell death.[5] Notably, this compound acts synergistically with the ferroptosis-inducing drug RAS-selective lethal 3 (RSL3), significantly reducing the required dose of RSL3 to achieve cancer cell death.[5] This suggests a potential therapeutic strategy to enhance the efficacy and reduce the side effects of existing ferroptosis-inducing agents.

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. In murine macrophage-like leukemia PU5-1.8 cells, treatment with this compound leads to a halt in cell cycle progression, which is accompanied by a decrease in the protein levels of cyclin-dependent kinase 2 (CDK2) and cyclin E.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with IC50 values indicating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 Value (µM)Reference
LNCaPProstate Cancer2.2[1]
PC-3Prostate Cancer11.8[1]
DLD-1Colon AdenocarcinomaNot specified, but potent[1][4]
PU5-1.8Murine Macrophage-like LeukemiaConcentration-dependent inhibition[3]
Breast Cancer CellsBreast CancerNot specified, but potent[5]
In Vivo Antitumor Activity

Preclinical studies in animal models have provided evidence for the in vivo antitumor effects of this compound. In a study using athymic nude mice transplanted with human colon adenocarcinoma DLD-1 cells, oral administration of this compound demonstrated a strong preventive antitumor effect.[4]

Animal ModelCancer TypeTreatmentOutcomeReference
Athymic nude miceColon Adenocarcinoma (DLD-1 xenograft)Oral administration of this compoundStrong preventive antitumor effect[4]

Immunomodulatory Applications

This compound exhibits significant immunomodulatory properties, primarily through its effects on macrophages and mast cells.

Macrophage Activation

This compound can act as an immunopotentiator by activating macrophages. In murine peritoneal macrophages, this compound treatment (50-100 µM) leads to an increased secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1][6][7] This is accompanied by enhanced endocytic activity and increased production of nitric oxide and superoxide anions.[6][7]

Anti-allergic Effects

This compound has demonstrated anti-allergic properties by modulating the activity of mast cells. In the human mast cell line HMC-1, pre-treatment with this compound significantly reduced the secretion of allergic mediators such as β-N-acetylglucosaminidase and tryptase upon stimulation.[8] It also decreased the production of T helper 2 (Th2) cytokines, interleukin-4 (IL-4) and interleukin-13 (IL-13), which are key players in allergic responses.[8]

Potential Metabolic Applications

Preliminary research suggests that this compound may have beneficial effects on metabolic health by targeting lipid metabolism.

Inhibition of Stearoyl-CoA Desaturase (SCD)

In vivo studies in mice have shown that oral administration of this compound can decrease the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver.[9] SCD-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. Inhibition of SCD activity is linked to potential anti-obesity and anti-diabetic effects.[9] While the direct link between this compound and AMP-activated protein kinase (AMPK) activation has not been definitively established, inhibition of SCD1 is known to be associated with AMPK activation, a central regulator of cellular energy homeostasis.

Signaling Pathways and Mechanisms of Action

dot

Jacaric_Acid_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA This compound DR5 Death Receptor 5 (LNCaP) JA->DR5 (Extrinsic Pathway) Lipid_Peroxidation Lipid Peroxidation JA->Lipid_Peroxidation CellCycleArrest G0/G1 Cell Cycle Arrest (CDK2↓, Cyclin E↓) JA->CellCycleArrest Caspase8 Caspase-8 Activation DR5->Caspase8 ROS ROS Increase Lipid_Peroxidation->ROS Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Bcl2_Family Bcl-2 Family Modulation ROS->Bcl2_Family (Intrinsic Pathway) Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax ↑ Bcl2_Family->Bax Bcl2_BclxL Bcl-2 / Bcl-xL ↓ Bcl2_Family->Bcl2_BclxL Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2_BclxL->Mitochondrion | Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Anticancer signaling pathways of this compound.

dot

Jacaric_Acid_Immunomodulation cluster_macrophage Macrophage cluster_mastcell Mast Cell JA This compound Macrophage_Activation Macrophage Activation JA->Macrophage_Activation Mast_Cell_Modulation Mast Cell Modulation JA->Mast_Cell_Modulation Cytokine_Secretion Cytokine Secretion Macrophage_Activation->Cytokine_Secretion NO_ROS NO & ROS Production ↑ Macrophage_Activation->NO_ROS IFNg IFN-γ ↑ Cytokine_Secretion->IFNg IL1b IL-1β ↑ Cytokine_Secretion->IL1b TNFa TNF-α ↑ Cytokine_Secretion->TNFa Mediator_Release Allergic Mediator Release ↓ Mast_Cell_Modulation->Mediator_Release Th2_Cytokines Th2 Cytokine Secretion ↓ Mast_Cell_Modulation->Th2_Cytokines Tryptase Tryptase ↓ Mediator_Release->Tryptase NAG β-N-acetyl- glucosaminidase ↓ Mediator_Release->NAG IL4 IL-4 ↓ Th2_Cytokines->IL4 IL13 IL-13 ↓ Th2_Cytokines->IL13

Caption: Immunomodulatory effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for this compound) and a medium-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the steps to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.

  • Cell Lysis: Culture and treat cancer cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, Bcl-xL, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

Experimental_Workflow_Anticancer cluster_assays In Vitro Assays cluster_invivo In Vivo Model Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations & times) Start->Treatment Xenograft Tumor Xenograft Model (e.g., DLD-1 in nude mice) Start->Xenograft MTT MTT Assay (Cell Viability, IC50) Treatment->MTT WesternBlot Western Blot (Apoptosis Proteins: Bcl-2 family, Caspases, PARP) Treatment->WesternBlot FlowCytometry_CC Flow Cytometry (Cell Cycle Analysis - PI Staining) Treatment->FlowCytometry_CC FlowCytometry_LP Flow Cytometry (Lipid Peroxidation - C11-BODIPY) Treatment->FlowCytometry_LP Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis WesternBlot->Data_Analysis FlowCytometry_CC->Data_Analysis FlowCytometry_LP->Data_Analysis InVivo_Treatment Oral Administration of this compound Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for assessing anticancer effects.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to induce multiple forms of regulated cell death, including apoptosis and ferroptosis, and to arrest the cell cycle in cancer cells underscores its promise as an anticancer agent. Furthermore, its immunomodulatory and potential metabolic regulatory effects suggest a broader range of therapeutic applications.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • In-depth Mechanistic Studies: Further elucidation of the signaling pathways modulated by this compound, including the identification of specific upstream and downstream targets, is crucial. Investigating the potential role of NF-κB in its immunomodulatory effects and directly assessing its impact on AMPK activation in the context of metabolic regulation are important next steps.

  • Comprehensive In Vivo Efficacy Studies: Expanding preclinical studies to include a wider range of cancer xenograft models is necessary to evaluate the in vivo efficacy and optimal dosing regimens of this compound.

  • Pharmacokinetic and Toxicological Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with comprehensive toxicological assessments, are essential for its development as a therapeutic agent.

  • Clinical Trials: To date, there are no registered clinical trials for this compound. The promising preclinical data warrant the initiation of well-designed clinical trials to evaluate its safety and efficacy in human subjects.

References

The Pro-Oxidative Role of Jacaric Acid in Lipid Peroxidation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of jacaric acid, a conjugated linolenic acid, in the induction of lipid peroxidation. It is intended for researchers, scientists, and drug development professionals investigating novel pro-oxidative therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

This compound (8Z, 10E, 12Z-octadecatrienoic acid) is a polyunsaturated fatty acid found in the seeds of the Jacaranda mimosifolia plant. Emerging research has highlighted its potent pro-oxidative properties, leading to increased lipid peroxidation and subsequent induction of cell death in various pathological models, particularly in cancer biology. This guide explores the mechanisms by which this compound exerts these effects.

Quantitative Effects of this compound on Lipid Peroxidation Markers

This compound treatment has been shown to significantly increase the levels of reactive oxygen species (ROS), key initiators of lipid peroxidation. The following tables summarize the quantitative data from studies on murine macrophage-like leukemia PU5-1.8 cells.

Table 1: Effect of this compound on Intracellular Superoxide (O₂⁻) Levels [1]

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Control
0 (Control)1001.0
101501.5
202202.2
403003.0

Table 2: Effect of this compound on Intracellular Hydrogen Peroxide (H₂O₂) Levels [1]

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Control
0 (Control)1001.0
101401.4
202002.0
402802.8

Signaling Pathways Involved in this compound-Induced Lipid Peroxidation

This compound-induced lipid peroxidation triggers distinct cell death signaling pathways, primarily apoptosis and ferroptosis.

Apoptosis Signaling Pathway

This compound promotes apoptosis through the intrinsic pathway, initiated by intracellular oxidative stress. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.

Jacaric_Acid_Apoptosis_Pathway JA This compound ROS Increased ROS (O₂⁻, H₂O₂) JA->ROS Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Inhibition Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Induced Apoptosis Pathway
Ferroptosis Signaling Pathway

This compound is incorporated into cellular lipids, increasing their susceptibility to peroxidation. This process can overwhelm the glutathione peroxidase 4 (GPX4) antioxidant system, leading to a form of iron-dependent cell death known as ferroptosis. This compound has been shown to act synergistically with GPX4 inhibitors like RSL3.[2][3][4]

Jacaric_Acid_Ferroptosis_Pathway JA This compound CellularLipids Incorporation into Cellular Lipids JA->CellularLipids PUFA_PL PUFA-Phospholipids CellularLipids->PUFA_PL LipidPeroxidation Lipid Peroxidation PUFA_PL->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis GPX4 GPX4 GPX4->LipidPeroxidation Inhibition RSL3 RSL3 (GPX4 Inhibitor) RSL3->GPX4

This compound and Ferroptosis Pathway

Experimental Protocols

Measurement of Intracellular ROS

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for the detection of intracellular ROS by flow cytometry.[1]

Materials:

  • PU5-1.8 cells

  • This compound

  • DCFH-DA (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed PU5-1.8 cells at a density of 1 x 10⁶ cells/mL and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells and wash twice with PBS.

  • Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in PBS and analyze immediately by flow cytometry, using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Western Blot Analysis of Bcl-2 and Bax

This protocol describes the detection of pro- and anti-apoptotic proteins by Western blotting.[1]

Materials:

  • Treated and untreated PU5-1.8 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on a 12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, or β-actin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescence detection system.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This method allows for the ratiometric fluorescence measurement of lipid peroxidation in live cells.[5][6][7][8]

Materials:

  • Breast cancer cells (e.g., Hs578T, MCF7)

  • This compound

  • C11-BODIPY 581/591 probe (10 mM stock in DMSO)

  • Ferrostatin-1 (Fer-1, ferroptosis inhibitor)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a 96-well black/clear bottom plate.

  • Treat cells with this compound with or without Fer-1 for 6 hours.

  • Wash the wells with PBS.

  • Add 3 µM of C11-BODIPY 581/591 to each well and incubate for 30 minutes in the dark.

  • Measure fluorescence using a plate reader.

    • Non-oxidized probe: Excitation = 580 nm, Emission = 620 nm (Red)

    • Oxidized probe: Excitation = 500 nm, Emission = 540 nm (Green)

  • Calculate the ratio of green to red fluorescence to quantify relative lipid peroxidation levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the role of this compound in lipid peroxidation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_analysis Data Analysis CellSeeding Seed Cells Treatment Treat with this compound (various concentrations) CellSeeding->Treatment ROS_Assay Intracellular ROS Measurement (DCFH-DA) Treatment->ROS_Assay LipidPerox_Assay Lipid Peroxidation Assay (C11-BODIPY or MDA) Treatment->LipidPerox_Assay WesternBlot Western Blot (Bcl-2, Bax, GPX4) Treatment->WesternBlot GPX_Activity GPX Activity Assay Treatment->GPX_Activity FlowCytometry Flow Cytometry Analysis ROS_Assay->FlowCytometry Spectro Spectrophotometry/ Fluorometry LipidPerox_Assay->Spectro Imaging Western Blot Imaging & Densitometry WesternBlot->Imaging GPX_Activity->Spectro

Experimental Workflow Diagram

Conclusion

This compound demonstrates significant potential as a pro-oxidative agent that induces lipid peroxidation, leading to apoptosis and ferroptosis in cancer cells. The methodologies and data presented in this guide provide a framework for researchers to further investigate its mechanisms of action and explore its therapeutic applications. The modulation of cellular redox status by this compound represents a promising avenue for the development of novel anti-cancer strategies.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of Jacaric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid (CLNA) isomer, is an 8,10,12-octadecatrienoic acid with significant biological activities, including potential anti-cancer properties. Accurate qualitative and quantitative analysis of this compound and its geometric isomers is crucial for research, quality control of natural products, and the development of new therapeutic agents. Gas chromatography (GC), particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a powerful technique for the analysis of fatty acids. This application note provides detailed protocols for the sample preparation, derivatization, and GC analysis of this compound isomers.

Experimental Protocols

Successful GC analysis of this compound isomers hinges on proper sample preparation and derivatization to volatile fatty acid methyl esters (FAMEs). Below are detailed protocols for these critical steps.

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from tissues, seeds, or cell cultures.

Materials:

  • Chloroform

  • Methanol

  • 0.9% KCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of the ground or homogenized sample into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenize the sample for 2-3 minutes.

  • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully collect the supernatant (the liquid phase) and transfer it to a clean tube.

  • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.

  • The lower chloroform layer, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Protocol 2: Acid-Catalyzed Derivatization to FAMEs (Boron Trifluoride Method)

This is a widely used method for the esterification of fatty acids.

Materials:

  • 14% Boron trifluoride (BF3) in methanol

  • Toluene

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract (from Protocol 1), add 1 mL of toluene and 2 mL of 14% BF3 in methanol.

  • Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 1 hour in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.

Protocol 3: Base-Catalyzed Derivatization to FAMEs (Methanolic KOH)

This is a rapid method suitable for the transesterification of glycerolipids.

Materials:

  • 0.5 M Potassium hydroxide (KOH) in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Dissolve the dried lipid extract in 1 mL of hexane.

  • Add 0.2 mL of 0.5 M methanolic KOH.

  • Vortex the mixture for 2 minutes at room temperature.

  • Centrifuge at 2000 rpm for 5 minutes to settle the glycerol.

  • The upper hexane layer containing the FAMEs is ready for GC analysis. For samples with free fatty acids, a subsequent acid-catalyzed methylation step (Protocol 2) may be necessary.

Gas Chromatography (GC) Analysis

The separation of CLNA isomers is challenging due to their similar physicochemical properties. The use of a highly polar capillary column is essential for achieving good resolution.

Recommended GC-FID Conditions:
ParameterRecommended Setting
GC System Agilent 7890A GC or equivalent
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)[1] or equivalent.
Injector Split/Splitless
Injector Temp. 250°C
Detector Flame Ionization Detector (FID)
Detector Temp. 270°C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 min.
Injection Volume 1 µL
Split Ratio 50:1
GC-MS Analysis:

For structural confirmation and identification of isomers, GC-MS is recommended. The same GC conditions as for GC-FID can be used. The mass spectrometer should be operated in electron ionization (EI) mode, with a scan range of m/z 50-500.

Data Presentation

Table 1: Relative Retention Times of Common Conjugated Linolenic Acid Isomer FAMEs on a Polar Capillary Column

Fatty Acid Isomer (as FAME)AbbreviationPredicted Relative Retention Time (vs. Punicic Acid)
Punicic Acid (9c, 11t, 13c-18:3)-1.00
α-Eleostearic Acid (9c, 11t, 13t-18:3)-> 1.00
β-Eleostearic Acid (9t, 11t, 13t-18:3)-> 1.00 (later than α-isomer)
Catalpic Acid (9t, 11t, 13c-18:3)-> 1.00
This compound (8c, 10t, 12c-18:3) -Elution expected to be close to punicic acid
Other Jacaric IsomersElution order will depend on cis/trans configuration

Note: Absolute retention times will vary depending on the specific GC system and conditions. The use of authentic standards is crucial for accurate peak identification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Jacaranda Seeds) Grinding Grinding/Homogenization Sample->Grinding Extraction Lipid Extraction (Folch Method) Grinding->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract FAME_Synthesis FAME Synthesis (e.g., BF3/Methanol) Lipid_Extract->FAME_Synthesis FAME_Sample FAME Sample in Hexane FAME_Synthesis->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection GC_Separation GC Separation (Polar Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of this compound isomers.

Jacaric_Acid_Isomers cluster_positional Positional Isomers cluster_geometric Geometric Isomers of this compound CLNA Conjugated Linolenic Acids (CLNAs) (C18:3) Jacaric This compound (8,10,12-octadecatrienoic acid) CLNA->Jacaric Punicic Punicic Acid (9,11,13-octadecatrienoic acid) CLNA->Punicic Eleostearic Eleostearic Acid (9,11,13-octadecatrienoic acid) CLNA->Eleostearic Catalpic Catalpic Acid (9,11,13-octadecatrienoic acid) CLNA->Catalpic cTc cis, trans, cis (8c, 10t, 12c) Jacaric->cTc is a cTt cis, trans, trans Jacaric->cTt can be tTc trans, trans, cis Jacaric->tTc can be tCt trans, cis, trans Jacaric->tCt can be

Caption: Classification of this compound and its relationship to other CLNA isomers.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Jacaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) found in the seeds of plants from the Jacaranda species, notably Jacaranda mimosifolia.[1] As a conjugated polyunsaturated fatty acid, this compound has garnered significant interest from researchers in the fields of nutrition, oncology, and pharmacology due to its potential anti-cancer properties.[2] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Furthermore, this compound is metabolized in vivo to conjugated linoleic acid (CLA), another fatty acid with recognized biological activity.[3] Accurate and reliable methods for the separation and quantification of this compound from complex biological matrices and plant oils are therefore crucial for ongoing research and potential therapeutic development.

This application note details a high-performance liquid chromatography (HPLC) method for the separation of this compound. The described protocol is adapted from established methods for the analysis of conjugated linoleic acids, which share structural similarities and chromatographic behavior. Both silver ion (Ag+) HPLC and reversed-phase (RP) HPLC are discussed as viable techniques.

Principle of Separation

Conjugated fatty acids like this compound possess a unique system of alternating single and double bonds, which allows for their detection using UV spectrophotometry. HPLC separates these compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent).

  • Silver Ion (Ag+) HPLC: This technique utilizes a stationary phase impregnated with silver ions. The silver ions interact with the double bonds of the fatty acids, and the strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds. This allows for the effective separation of various isomers.

  • Reversed-Phase (RP) HPLC: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes. While generally less effective for complex isomer separations compared to Ag+-HPLC, it is a robust method for quantification.

Experimental Workflow

The overall experimental process for the analysis of this compound from a biological or plant seed sample involves several key steps, from sample preparation to data analysis.

This compound HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Biological Sample or Jacaranda Seed Oil Hydrolysis Saponification/ Hydrolysis Sample->Hydrolysis Release of free fatty acids Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Isolate fatty acids Derivatization Derivatization (Optional) Extraction->Derivatization Improve volatility for GC (not for this protocol) Injection HPLC Injection Extraction->Injection Direct injection of free fatty acids Derivatization->Injection To HPLC Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound using HPLC.

Protocols

Sample Preparation

This protocol is adapted from methods used for the extraction of conjugated fatty acids from biological tissues and oils.[4][5]

Materials:

  • Biological tissue (50-100 mg) or Jacaranda seed oil (~25 mg)

  • 1M KOH in methanol

  • 2M KOH in water

  • 6M HCl

  • Dichloromethane

  • Argon or Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample in a glass tube, add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.

  • Flush the tube with argon or nitrogen gas for approximately 1 minute to prevent oxidation.

  • Seal the tube and allow the mixture to hydrolyze overnight at room temperature. This process, known as saponification, will free the fatty acids from their glycerol backbone.

  • After hydrolysis, add 1.5 ml of water and acidify the solution to a pH of approximately 2 using 6M HCl.

  • Extract the free fatty acids by adding 1.5 ml of dichloromethane, vortexing thoroughly, and then centrifuging to separate the layers.

  • Carefully collect the lower organic layer containing the fatty acids.

  • Repeat the extraction process three more times, pooling the organic layers.

  • Evaporate the solvent under a gentle stream of argon or nitrogen.

  • Re-dissolve the dried fatty acid residue in the HPLC mobile phase for injection.

HPLC Analysis: Silver Ion (Ag+) HPLC Method

This method is optimized for the separation of conjugated fatty acid isomers.[4][5]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column 2 x ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm (in series)
Mobile Phase 1.6% Acetic Acid and 0.0125% Acetonitrile in Hexane
Flow Rate 1.0 mL/min
Column Temp. 26°C
Injection Vol. 10-30 µL
Detector Diode Array Detector (DAD)
Wavelength 234 nm
Run Time ~60 minutes

Expected Results: This method should effectively separate different conjugated linolenic acid isomers. Based on similar separations of conjugated linoleic acids, it is expected that the trans,trans isomers will elute first, followed by the cis,trans/trans,cis isomers, and finally the cis,cis isomers.[5] this compound (8Z, 10E, 12Z), being a cis,trans,cis isomer, would be expected to elute within the group of mixed geometry isomers.

HPLC Analysis: Reversed-Phase (RP-HPLC) Method

This method is suitable for the routine quantification of total this compound content.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column Polaris C18-A, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector Diode Array Detector (DAD)
Wavelength 234 nm
Run Time ~30 minutes

Gradient Elution Program:

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
07030
20955
25955
267030
307030

Expected Results: This reversed-phase method will separate fatty acids based on their polarity. This compound, being a tri-unsaturated fatty acid, will have a characteristic retention time. While it may not separate all geometric isomers of CLNAs, it provides a robust and reproducible method for quantifying the this compound content in a given sample.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed HPLC methods.

ParameterAg+-HPLC MethodRP-HPLC Method
Principle Separation by interaction with silver ionsSeparation by hydrophobicity
Primary Use Isomer separationQuantification
Column 2 x ChromSpher 5 Lipids (in series)Polaris C18-A
Mobile Phase Isocratic: Hexane/Acetic Acid/AcetonitrileGradient: Acetonitrile/Water with Formic Acid
Detection λ 234 nm234 nm
Typical Run Time ~60 min~30 min
Expected this compound Retention Within the cis,trans,cis isomer groupSingle peak at a characteristic retention time

Signaling Pathway Involving this compound

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The following diagram illustrates a simplified overview of this process.

Jacaric_Acid_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Jacaric_Acid This compound Death_Receptor Death Receptor 5 Jacaric_Acid->Death_Receptor Bcl2_Family Modulation of Bcl-2 Family Proteins Jacaric_Acid->Bcl2_Family Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondrial Stress Bcl2_Family->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP-1 Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Simplified signaling cascade for this compound-induced apoptosis.

The HPLC methods detailed in this application note provide robust and reliable protocols for the separation and quantification of this compound. The choice between Ag+-HPLC and RP-HPLC will depend on the specific research question, with Ag+-HPLC being superior for isomer resolution and RP-HPLC offering a more straightforward approach for quantification. The provided protocols, adapted from established methods for similar conjugated fatty acids, offer a solid foundation for researchers working with this compound and other conjugated linolenic acids.

References

Application Notes: Investigating the Anti-Cancer Effects of Jacaric Acid in MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of interest in cancer research.[1][2] Studies have demonstrated its potential to inhibit the growth of various cancer cell lines.[1] These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on the MCF-7 human breast adenocarcinoma cell line, a widely used model for estrogen receptor-positive breast cancer. The primary mechanisms of action explored are the induction of apoptosis, cell cycle arrest, and ferroptosis.[1][2][3]

Mechanism of Action in MCF-7 Cells: this compound exerts its anti-proliferative effects through multiple cellular mechanisms. It has been shown to induce apoptosis, characterized by DNA fragmentation and the modulation of key regulatory proteins.[1][2] Furthermore, it can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][2] A more recently identified mechanism is the induction of ferroptosis, a form of iron-dependent programmed cell death driven by lipid peroxidation, to which breast cancer cells, particularly aggressive subtypes, are vulnerable.[3]

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound on MCF-7 cells.

Table 1: Cell Viability (IC50) Data This table outlines the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cells after treatment for specified durations.

Treatment DurationIC50 Concentration (µM)Assay Method
24 hoursTBDMTT Assay
48 hoursTBDMTT Assay
72 hoursTBDMTT Assay
TBD: To be determined experimentally. The MTT assay is a reliable method for assessing cell viability.[4]

Table 2: Cell Cycle Analysis Data This table shows the anticipated changes in cell cycle phase distribution in MCF-7 cells following this compound treatment. Treatment is expected to cause an arrest in the G0/G1 phase.[1][2]

Treatment Group% Cells in Sub-G1% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)~2-5%~50-60%~20-30%~10-15%
This compound (IC50)IncreasedSignificantly Increased DecreasedDecreased
Values are representative and should be determined empirically via propidium iodide staining and flow cytometry.[5]

Table 3: Apoptosis Assay Data This table quantifies the percentage of apoptotic and necrotic cells after treating MCF-7 cells with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.[6][7]

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control (Vehicle)>95%<2%<2%<1%
This compound (IC50)DecreasedSignificantly Increased Significantly Increased Minimal Increase
Expected results show a significant increase in the apoptotic cell population upon treatment.[8]

Table 4: Key Protein Expression Changes This table summarizes the expected modulation of key regulatory proteins involved in apoptosis and cell cycle control following this compound treatment, analyzed by Western blotting.

ProteinFunctionExpected Change with this compound
BaxPro-apoptoticUp-regulation[1][2]
Bcl-2Anti-apoptoticDown-regulation[1][2]
Cleaved Caspase-3Apoptosis effectorUp-regulation[9]
p21Cell cycle inhibitorUp-regulation[1]
CDK2Cell cycle progressionDown-regulation[1][2]
p-ERK1/2Proliferation, SurvivalDown-regulation[10]
Protein expression levels are typically quantified relative to a loading control like β-actin or GAPDH.[11]

Experimental Protocols & Visualizations

General Experimental Workflow

The overall workflow for investigating this compound involves cell culture, treatment, and subsequent analysis using various biochemical and cellular assays.

G cluster_setup Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Outcome Culture MCF-7 Cell Culture Plating Cell Seeding Culture->Plating Treatment This compound Treatment Plating->Treatment MTT Cell Viability (MTT) Treatment->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Western Protein Analysis (Western Blot) Treatment->Western Data Data Interpretation MTT->Data Flow->Data Western->Data

General workflow for this compound treatment and analysis in MCF-7 cells.
Protocol: MCF-7 Cell Culture and Maintenance

  • Medium Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[12][13]

  • Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.[12][14]

  • Culturing: Resuspend the cell pellet in fresh medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and resuspend for plating into new flasks or for experiments.[12]

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.[15]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4][17]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18] Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%.

G start Seed MCF-7 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat with this compound (e.g., IC50 concentration) for 24-48 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge.

  • Staining: Wash the cell pellet with cold 1x PBS. Resuspend cells in 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[7][19]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (early apoptosis) is detected in the FL1 channel and PI signal (late apoptosis/necrosis) in the FL2 channel.[6]

Protocol: Western Blotting
  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-ERK) overnight at 4°C.[21]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

This compound-Induced Apoptotic Signaling Pathway

This compound treatment leads to an imbalance in pro- and anti-apoptotic proteins, triggering the caspase cascade and ultimately leading to programmed cell death. It may also inhibit pro-survival pathways like the MAPK/ERK pathway.

G cluster_pathways Signaling Pathways cluster_proteins Key Proteins JA This compound ERK MAPK/ERK Pathway JA->ERK Inhibits Bcl2_fam Bcl-2 Family Proteins JA->Bcl2_fam Bcl2 Bcl-2 (Anti-apoptotic) JA->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) JA->Bax Up-regulates Proliferation Cell Proliferation & Survival ERK->Proliferation Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic signaling pathway activated by this compound in MCF-7 cells.

References

In Vivo Administration of Jacaric Acid in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) isomer found in the seeds of the Jacaranda mimosifolia plant. Emerging research has highlighted its potential therapeutic effects, particularly in oncology and metabolic diseases. In vivo studies utilizing mouse models have been instrumental in elucidating the biological activities of this compound, which include anti-tumor, pro-apoptotic, and cell cycle inhibitory effects. Furthermore, this compound has been shown to modulate lipid metabolism by influencing the expression of key enzymes such as stearoyl-CoA desaturase (SCD).

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing key quantitative data from published studies. Detailed experimental protocols are provided to guide researchers in designing and executing their own in vivo experiments. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Data Presentation

The following tables summarize the quantitative data from key studies on the in vivo and in vitro effects of this compound.

Table 1: In Vivo Administration and Effects of this compound in Mouse Models

Mouse StrainModelThis compound Dosage & Administration RouteTreatment DurationKey FindingsReference
Nude MiceHuman colon adenocarcinoma (DLD-1) xenograftDiet containing 0.5% this compound (preventive model)4 weeksStrong preventive anti-tumor effect.[1]
ICR MiceNormal physiological study5 mg/day, oral gavage1 weekNo effect on body weight, food intake, or tissue weight. Decreased desaturation index (16:1/16:0 and 18:1/18:0) in liver and white adipose tissue, indicating SCD inhibition.[2]
BALB/c MiceMurine macrophage-like leukemia (PU5-1.8) syngeneic modelNot specified in abstractNot specified in abstractPre-treatment of cells with this compound significantly decreased leukemic cell growth in vivo. Non-toxic to the mice.[3]

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 / Effective ConcentrationKey In Vitro FindingsReference
DLD-1Human colon adenocarcinomaNot specifiedStrong cytotoxic effects; induces apoptosis via lipid peroxidation.[1]
PU5-1.8Murine macrophage-like leukemiaTime- and concentration-dependent inhibitionInduces G0/G1 cell cycle arrest and apoptosis. Minimal cytotoxicity on normal murine cells.[4][5]
J774A.1, P388D1Murine macrophage-like leukemiaConcentration-dependent inhibitionAnti-proliferative effect is not cell-line specific.[6]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation and oral gavage of this compound for in vivo studies in mice.

Materials:

  • This compound (purity >95%)

  • Vehicle: Corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • For Corn Oil Vehicle:

      • Warm the corn oil to 37°C to reduce viscosity.

      • Weigh the desired amount of this compound and add it to a sterile microcentrifuge tube.

      • Add the appropriate volume of warmed corn oil to achieve the final desired concentration (e.g., for a 5 mg dose in 100 µL, prepare a 50 mg/mL solution).

      • Vortex vigorously for 2-3 minutes until the this compound is fully dissolved or forms a stable suspension. Gentle sonication can be used to aid dissolution.

    • For DMSO/PEG300/Tween-80/Saline Vehicle:

      • Dissolve the this compound in DMSO first.

      • Add PEG300 and Tween-80 and vortex to mix.

      • Add saline to the final volume and vortex thoroughly to create a stable emulsion.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to determine the correct dosing volume.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury and distress.

    • Attach the gavage needle to the syringe containing the this compound formulation. Ensure there are no air bubbles in the syringe.

    • Insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly with minimal resistance. Caution: Incorrect placement can lead to tracheal administration, which is fatal.

    • Slowly dispense the dosing solution into the stomach.

    • Carefully and slowly withdraw the gavage needle.

    • Monitor the animal for any signs of distress (e.g., labored breathing, lethargy) for at least 30 minutes post-administration.

Protocol 2: Xenograft/Syngeneic Mouse Model for Anti-Cancer Studies

This protocol outlines a general procedure for establishing a tumor model and evaluating the anti-cancer efficacy of this compound.

Materials:

  • Cancer cells (e.g., DLD-1, PU5-1.8)

  • Appropriate mouse strain (e.g., Nude mice for xenografts, BALB/c for syngeneic models)

  • Sterile PBS

  • Matrigel (optional, for subcutaneous injection)

  • Syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • This compound formulation (prepared as in Protocol 1)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Regimen:

    • Randomize the mice into control and treatment groups.

    • Administer this compound to the treatment group via oral gavage as described in Protocol 1. The control group should receive the vehicle only.

    • Administer the treatment daily or as determined by the experimental design for a specified duration (e.g., 1-4 weeks).

  • Monitoring and Endpoint:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, gene expression analysis).

Visualizations

Signaling Pathways

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway JA This compound DR5 Death Receptor 5 JA->DR5 activates Bax Bax JA->Bax upregulates Bcl2 Bcl-2 / Bcl-xL JA->Bcl2 downregulates Casp8 Caspase-8 DR5->Casp8 activates Bid Bid Casp8->Bid cleaves Casp3 Caspase-3 Casp8->Casp3 activates tBid tBid tBid->Bax activates Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax inhibits CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Jacaric_Acid_Cell_Cycle_Pathway cluster_G1S_transition G1/S Transition JA This compound CDK2 CDK2 JA->CDK2 downregulates CyclinE Cyclin E JA->CyclinE downregulates p27 p27 JA->p27 upregulates p53 p53 JA->p53 activates G1_Arrest G0/G1 Phase Arrest CDK2->G1_Arrest promotes progression (inhibited) CyclinE->CDK2 activates p21 p21 p21->CDK2 inhibits p27->CDK2 inhibits p53->p21 upregulates

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Jacaric_Acid_SCD_Pathway JA This compound (Oral Administration) Liver Liver JA->Liver SCD1_mRNA SCD-1 mRNA Liver->SCD1_mRNA decreases expression SCD1_Protein SCD-1 Protein SCD1_mRNA->SCD1_Protein translates to MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1_Protein->MUFA catalyzes conversion from Desaturation_Index Desaturation Index (MUFA/SFA) SFA Saturated Fatty Acids (e.g., Stearic Acid) SFA->MUFA SFA->Desaturation_Index MUFA->Desaturation_Index

Caption: this compound's effect on Stearoyl-CoA Desaturase (SCD) in the liver.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Start: Select Mouse Model (e.g., Nude, BALB/c, ICR) cell_culture Cancer Cell Culture (if applicable) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Allow Tumor Growth (to palpable size) implantation->tumor_growth randomization Randomize Mice into Groups (Control vs. Treatment) tumor_growth->randomization prep Prepare this compound Formulation randomization->prep administer Oral Administration of this compound (daily for 1-4 weeks) prep->administer monitor Monitor Tumor Growth, Body Weight, and General Health administer->monitor endpoint Endpoint: Euthanize Mice monitor->endpoint End of Study tumor_excise Excise Tumors endpoint->tumor_excise analysis Tumor Analysis: - Histopathology - Western Blot - Gene Expression tumor_excise->analysis data Data Analysis and Interpretation analysis->data

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes: Evaluating Jacaric Acid Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest in oncological research for its potent cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted, colorimetric method that provides a quantitative measure of cell viability and metabolic activity, making it an invaluable tool for screening the cytotoxic potential of compounds like this compound.[4][5][6]

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5][7] This reduction is primarily carried out by mitochondrial succinate dehydrogenases.[6] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm).[7] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

Applications

This protocol is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of this compound. It can be applied to:

  • Determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Assess the dose-dependent and time-dependent effects of this compound on cell viability.

  • Screen for the selective cytotoxicity of this compound against cancer cells versus normal cells.

  • Investigate the mechanisms of this compound-induced cell death.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCell TypeIC50 (µM)Treatment Duration (h)Reference
PU5-1.8Murine macrophage-like leukemia648[1]
J774 A.1Murine macrophage-like leukemiaNot specified48[1]
P388D1Murine macrophage-like leukemiaNot specified48[1]
DLD-1Human adenocarcinomaStrongest effect among CLnAsNot specified[3]
LNCaPHuman prostate cancer (hormone-dependent)Not specifiedNot specified[8]
PC-3Human prostate cancer (hormone-independent)Not specifiedNot specified[8]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents

  • This compound

  • Appropriate cancer cell line(s) (e.g., PU5-1.8, DLD-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure

  • Cell Seeding: a. For adherent cells, harvest and resuspend cells in complete medium. For suspension cells, directly use the cell suspension. b. Determine cell concentration using a hemocytometer or automated cell counter. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). b. Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment. It is crucial to include a solvent control (medium with the same concentration of the solvent used to dissolve this compound) to account for any solvent-induced cytotoxicity.

  • Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the various concentrations of this compound solutions to the respective wells. Include wells with untreated cells (negative control) and solvent control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9] b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization of Formazan Crystals: a. After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals. b. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[4][9] c. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

  • Calculate Percent Viability: The percentage of cell viability can be calculated using the following formula: Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value: Plot the percent viability against the concentration of this compound. The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate jacaric_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with this compound jacaric_prep->cell_treatment mtt_addition 4. Add MTT Reagent cell_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading 6. Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 7. Calculate % Viability and IC50 absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic and, in some cases, extrinsic pathways.[2][8] This involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and the modulation of pro- and anti-apoptotic proteins.[1][2]

Jacaric_Acid_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_receptor Death Receptor (Extrinsic) Pathway (in some cell types) cluster_execution Execution Phase JA This compound ROS ↑ Reactive Oxygen Species (ROS) JA->ROS G0G1_arrest G0/G1 Cell Cycle Arrest JA->G0G1_arrest DR5 ↑ Death Receptor 5 (DR5) JA->DR5 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) ROS->Bcl2 Mito_potential ↓ Mitochondrial Membrane Potential Bax->Mito_potential Bcl2->Mito_potential Casp9 ↑ Cleaved Caspase-9 Mito_potential->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp8 ↑ Cleaved Caspase-8 DR5->Casp8 Casp8->Casp3 PARP ↑ PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

References

Jacaric Acid: A Novel Inducer of Cell Cycle Arrest in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of interest in oncology research. Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. A key mechanism underlying this anti-proliferative effect is the induction of cell cycle arrest, a critical process in controlling cell division and a common target for cancer therapeutics. This document provides a detailed overview of the analysis of this compound-induced cell cycle arrest using flow cytometry, with a specific focus on its effects on murine macrophage-like leukemia PU5-1.8 cells.

Principle of Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells. For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. As cells progress through the cell cycle, their DNA content changes in a predictable manner:

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.

By analyzing the distribution of fluorescence intensity in a cell population, the percentage of cells in each phase of the cell cycle can be quantified. This allows researchers to assess the impact of compounds like this compound on cell cycle progression.

This compound-Induced G0/G1 Cell Cycle Arrest

Research has shown that this compound can induce cell cycle arrest at the G0/G1 phase in murine macrophage-like leukemia PU5-1.8 cells.[1] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division.

Quantitative Data

The treatment of PU5-1.8 cells with this compound for 72 hours resulted in a concentration-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population, as determined by flow cytometry.

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)45.342.112.6
1058.230.511.3
2069.821.48.8
4078.513.28.3

Data summarized from Liu & Leung, Cancer Cell International, 2015.[1]

Signaling Pathway of this compound-Induced G0/G1 Arrest

This compound-induced G0/G1 cell cycle arrest is mediated by the modulation of key cell cycle regulatory proteins. The proposed signaling pathway involves the following steps:

This compound Signaling Pathway cluster_inhibition Inhibition of G1/S Transition This compound This compound Cell Cell This compound->Cell p53 p53 Cell->p53 activates p27 p27 Cell->p27 upregulates Cyclin E Cyclin E Cell->Cyclin E downregulates CDK2 CDK2 Cell->CDK2 downregulates p21 p21 p53->p21 upregulates Cyclin E-CDK2 Complex Cyclin E-CDK2 Complex p21->Cyclin E-CDK2 Complex p27->Cyclin E-CDK2 Complex G0/G1 Arrest G0/G1 Arrest S Phase Entry S Phase Entry Cyclin E-CDK2 Complex->S Phase Entry promotes G0/G1 Arrest->S Phase Entry

Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.

The mechanism involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1] These inhibitors, in turn, suppress the activity of the Cyclin E-CDK2 complex, a key driver of the G1 to S phase transition.[1] Concurrently, this compound treatment leads to the downregulation of both Cyclin E and CDK2 protein expression, further reinforcing the block on cell cycle progression.[1]

Experimental Protocols

Cell Culture and Treatment
  • Culture PU5-1.8 murine macrophage-like leukemia cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells at a density of 1 x 10^5 cells/mL in culture plates.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol).

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, and 40 µM) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is a widely used method for preparing cells for cell cycle analysis by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Workflow Diagram:

Cell Cycle Analysis Workflow A 1. Cell Harvesting - Collect cells by centrifugation. B 2. Washing - Wash cells with PBS. A->B C 3. Fixation - Fix cells in ice-cold 70% ethanol. B->C D 4. Rehydration & Washing - Wash cells with PBS to remove ethanol. C->D E 5. RNase Treatment - Incubate with RNase A to degrade RNA. D->E F 6. Propidium Iodide Staining - Stain cells with PI solution. E->F G 7. Flow Cytometry Analysis - Acquire and analyze data. F->G

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation.

  • Rehydration and Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and incubate for 1 minute to rehydrate the cells. Centrifuge again and discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).

  • Propidium Iodide Staining: Incubate the cells in the PI/RNase A solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Conclusion

The analysis of cell cycle progression by flow cytometry is a fundamental technique for elucidating the mechanisms of action of potential anti-cancer compounds. The data presented here clearly demonstrates that this compound is a potent inducer of G0/G1 cell cycle arrest in PU5-1.8 leukemia cells. The detailed protocols and understanding of the underlying signaling pathway provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other natural compounds in oncology.

References

Application Note: Measuring Mitochondrial Membrane Potential Following Jacaric Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest in oncological research for its pro-apoptotic effects on various cancer cell lines.[1][2] Studies have demonstrated that this compound can selectively induce apoptosis in cancerous cells while exhibiting minimal cytotoxicity towards normal cells.[2][3] The mechanism of action often involves the intrinsic apoptotic pathway, which is critically regulated by mitochondrial integrity.[1] A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors and subsequent cell death.[2][3] Therefore, the accurate measurement of ΔΨm is a crucial step in elucidating the cytotoxic mechanism of this compound and evaluating its potential as a therapeutic agent. This application note provides a detailed protocol for assessing changes in mitochondrial membrane potential in response to this compound treatment using the fluorescent probe JC-1.

Principle of the Assay

The mitochondrial membrane potential is a key indicator of mitochondrial health. In healthy, non-apoptotic cells, the inner mitochondrial membrane is energized, maintaining a high electrochemical gradient. The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for monitoring mitochondrial health.[4] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[4] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[4] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential. A decrease in this ratio is indicative of mitochondrial depolarization, a hallmark of early apoptosis.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the mitochondrial membrane potential of murine macrophage-like leukemia PU5-1.8 cells after 24 hours of treatment, as determined by JC-1 staining and flow cytometry.

This compound Concentration (µM)Cells with High ΔΨm (Red Fluorescence) (%)Cells with Low ΔΨm (Green Fluorescence) (%)
0 (Control)95.24.8
478.521.5
852.347.7
1225.174.9

Note: The data presented are representative values derived from published studies and are intended for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for measuring mitochondrial membrane potential in cultured cells treated with this compound using the JC-1 assay followed by flow cytometric analysis. This protocol is adapted from studies on the effects of this compound on leukemia cell lines.

Materials and Reagents

  • This compound (stock solution in ethanol or DMSO)

  • Cell line of interest (e.g., PU5-1.8 murine macrophage-like leukemia cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • JC-1 dye

  • Flow cytometer

Protocol

  • Cell Culture and Treatment:

    • Seed the cells in a suitable culture vessel (e.g., 75 cm² tissue culture flask) at a density of 2.5 x 10⁴ cells/mL.

    • Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Treat the cells with varying concentrations of this compound (e.g., 4, 8, and 12 µM) for 24 hours. Include a vehicle-treated control group (e.g., ethanol).

  • JC-1 Staining:

    • Following treatment, harvest the cells and resuspend them in PBS.

    • To the cell suspension, add JC-1 dye to a final concentration of 10 µg/mL.

    • Incubate the cells with the JC-1 dye for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • After incubation, analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect the green fluorescence (JC-1 monomers) in the FL-1 channel (emission at ~530 nm).

    • Detect the red fluorescence (J-aggregates) in the FL-2 channel (emission at ~585 nm).

    • For each sample, acquire data from a sufficient number of cells (e.g., 10,000 events).

    • Analyze the flow cytometry data to quantify the percentage of cells exhibiting high red fluorescence (healthy mitochondria) and high green fluorescence (depolarized mitochondria).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow for measuring mitochondrial membrane potential.

JacaricAcidSignalingPathway cluster_cell Cancer Cell Jacaric_Acid This compound Bcl2_Family Modulation of Bcl-2 Family Proteins Jacaric_Acid->Bcl2_Family Mitochondrion Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

JC1_Assay_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture and Treatment with this compound JC1_Staining 2. JC-1 Staining (10 µg/mL, 30 min, 37°C) Cell_Culture->JC1_Staining Flow_Cytometry 3. Flow Cytometry Analysis JC1_Staining->Flow_Cytometry Data_Analysis 4. Data Analysis: Quantify Red vs. Green Fluorescence Flow_Cytometry->Data_Analysis

Caption: Workflow for measuring mitochondrial membrane potential.

References

Application Note & Protocol: Preparation and Application of Jacaric Acid Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) found in the seed oil of plants from the Jacaranda genus.[1][2][3] As a polyunsaturated fatty acid, it has garnered significant interest in cancer research for its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][4] Studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and ferroptosis, making it a promising candidate for therapeutic development.[1][2][5] This document provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments and outlines standard procedures for evaluating its cytotoxic and mechanistic effects.

Properties and Solubility of this compound

Proper preparation of this compound solutions is critical for obtaining reproducible results. Due to its lipophilic nature, it is poorly soluble in aqueous media and requires an organic solvent for initial dissolution.

PropertyDataReference
Chemical Formula C₁₈H₃₀O₂[6]
Molecular Weight 278.4 g/mol [6]
CAS Number 28872-28-8[6]
Appearance Crystalline Solid[7]
Solubility in Ethanol ~100 mg/mL[6]
Solubility in DMSO ~30 mg/mL[6]
Storage Temperature -20°C[6]

Protocols for Solution Preparation

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to desired working concentrations. Ethanol is often preferred due to lower potential cytotoxicity compared to DMSO, however, DMSO can also be used effectively.

Materials:

  • This compound (MW: 278.4 g/mol )

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical, or amber glass vials

  • Calibrated analytical balance and sterile pipette tips

Procedure:

  • Weighing: Accurately weigh 2.78 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous ethanol (or DMSO) to the vial.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[6]

  • Sterilization: While the high concentration of ethanol/DMSO is typically self-sterilizing, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution directly into the cell culture medium. It is crucial to maintain the final solvent concentration at a non-toxic level, typically below 0.5% and ideally below 0.1%.

Procedure:

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.

  • Dilution: Serially dilute the 10 mM stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Mixing: Mix immediately by gentle inversion or vortexing to ensure homogeneity and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., ethanol or DMSO) to the culture medium as used for the highest concentration of this compound.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Experimental Applications and Protocols

This compound has been shown to inhibit cell proliferation in a time- and concentration-dependent manner.[1][2][3] The following table summarizes its reported efficacy in various cancer cell lines.

Cell LineCancer TypeReported Efficacy (IC₅₀ / GI₅₀)Reference
LNCaP Prostate CancerIC₅₀: 2.2 µM[8]
PC-3 Prostate CancerIC₅₀: 11.8 µM[8]
PU5-1.8 Murine Macrophage-like LeukemiaIC₅₀: ~6 µM (48h)[2]
DLD-1 Human AdenocarcinomaStrong cytotoxic effect[4]
Various Cancer Cell Lines MultipleGI₅₀: 1-5 µM[9]
General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock (Ethanol or DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot (Protein Expression) incubate->western cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle

Caption: General workflow for cell-based this compound experiments.
Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration-dependent cytotoxic effects of this compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mechanisms of Action & Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest.

This compound-Induced Apoptosis

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[2][3][10]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA This compound DR5 Death Receptor 5 JA->DR5 ROS ↑ ROS Production JA->ROS Bax ↑ Bax JA->Bax Bcl2 ↓ Bcl-2 / Bcl-xL JA->Bcl2 Casp8 Pro-Caspase-8 DR5->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondrial Membrane Depolarization ROS->Mito Bax->Mito Bcl2->Mito Casp9 Pro-Caspase-9 Mito->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis (DNA Fragmentation, etc.) aCasp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.
This compound-Induced Cell Cycle Arrest

Studies show that this compound can arrest the cell cycle at the G0/G1 phase.[1][2] This arrest is associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E.[2]

G JA This compound CDK2 ↓ CDK2 JA->CDK2 CycE ↓ Cyclin E JA->CycE Arrest G0/G1 Arrest G1 G1 Phase S S Phase G1->S Cell Cycle Progression G1->S X G2 G2 Phase S->G2 Cell Cycle Progression M M Phase G2->M Cell Cycle Progression M->G1 Cell Cycle Progression CDK2->G1 CycE->G1

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. This application note provides a detailed protocol for the use of Western blot analysis to investigate the effects of this compound on key apoptosis-related proteins. Western blotting is a powerful technique to detect and quantify changes in protein expression, making it an ideal method to elucidate the molecular mechanisms of this compound-induced apoptosis. The primary protein families of interest in this context are the Bcl-2 family, which regulates the intrinsic apoptotic pathway, and the caspases, which are the executioners of apoptosis.

Principle

Western blotting enables the separation of proteins by molecular weight using polyacrylamide gel electrophoresis (PAGE), followed by their transfer to a solid support membrane (e.g., PVDF or nitrocellulose). The proteins of interest are then detected using specific primary antibodies, which are subsequently recognized by enzyme-conjugated secondary antibodies. The addition of a chemiluminescent or fluorescent substrate allows for the visualization and quantification of the target protein. This method can effectively demonstrate the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the cleavage of caspases, which indicates their activation in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound, as determined by densitometric analysis of Western blot results.

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins in PU5-1.8 Murine Macrophage-like Leukemia Cells

TreatmentBax (Pro-apoptotic) Relative ExpressionBcl-2 (Anti-apoptotic) Relative ExpressionBcl-xL (Anti-apoptotic) Relative Expression
Control1.00 ± 0.051.00 ± 0.061.00 ± 0.07
This compound (25 µM)1.85 ± 0.120.55 ± 0.040.62 ± 0.05
This compound (50 µM)2.50 ± 0.180.30 ± 0.030.41 ± 0.04

Data are presented as mean ± standard deviation relative to the control group. Data is representative of typical results seen in published literature.

Table 2: Effect of this compound on Caspase Activation in LNCaP Human Prostate Cancer Cells

TreatmentCleaved Caspase-3 Relative LevelCleaved Caspase-8 Relative LevelCleaved Caspase-9 Relative Level
Control1.00 ± 0.081.00 ± 0.091.00 ± 0.07
This compound (40 µM)2.10 ± 0.151.90 ± 0.132.30 ± 0.16
This compound (80 µM)3.50 ± 0.253.10 ± 0.213.80 ± 0.27

Data are presented as mean ± standard deviation relative to the control group. Data is representative of typical results seen in published literature which shows this compound induces cleavage of caspases.

Signaling Pathways and Experimental Workflow

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes MOMP Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax Inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->Death Receptors Activates This compound->Bax Upregulates This compound->Bcl-2/Bcl-xL Downregulates

Caption: this compound-induced apoptosis signaling pathways.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging and Densitometry Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Culture your target cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (DMSO) in your experimental setup.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, scrape them in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C.

  • Discard the supernatant and add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein from each sample into the wells of a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel in 1X running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Perform the transfer in 1X transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) at a constant current or voltage for 1-2 hours at 4°C.

  • After transfer, briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.

Immunoblotting
  • Destain the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) diluted in the blocking buffer overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Troubleshooting

  • No or weak signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations and incubation times.

    • Ensure the ECL reagent is fresh and properly mixed.

    • Verify the efficiency of protein transfer.

  • High background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).

    • Use a lower concentration of the primary or secondary antibody.

  • Non-specific bands:

    • Ensure the use of high-quality, specific primary antibodies.

    • Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).

    • Optimize the blocking conditions.

Conclusion

Western blot analysis is an indispensable tool for investigating the apoptotic effects of this compound. By following the detailed protocols outlined in this application note, researchers can effectively quantify the modulation of key apoptosis-related proteins, thereby gaining valuable insights into the therapeutic potential of this compound in cancer treatment and drug development.

Application Notes and Protocols for Studying Jacaric Acid's Effect on Gene Expression via qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest in the scientific community for its potential therapeutic properties. As an isomer of α-linolenic acid, this polyunsaturated fatty acid has demonstrated anti-cancer activities by inducing apoptosis (programmed cell death) in various cancer cell lines.[1][2] Furthermore, studies suggest its involvement in regulating lipid metabolism, highlighting its potential as a multi-faceted therapeutic agent.[3]

These application notes provide a comprehensive guide for researchers interested in investigating the molecular mechanisms of this compound, specifically its influence on gene expression. The following protocols detail the use of quantitative Polymerase Chain Reaction (qPCR) to analyze changes in the expression of genes involved in key signaling pathways affected by this compound, including apoptosis and lipid metabolism.

Key Signaling Pathways Influenced by this compound

This compound has been shown to modulate several critical cellular pathways:

  • Apoptosis: this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] This involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, as well as the activation of caspases.[1][4]

  • Cell Cycle Regulation: In some cancer cell lines, this compound has been observed to cause cell cycle arrest at the G0/G1 phase, which is associated with changes in the expression of cell cycle regulatory proteins like CDK2 and Cyclin E.

  • Lipid Metabolism: Research indicates that this compound can influence lipid metabolism by downregulating the expression of key enzymes such as stearoyl-CoA desaturase (SCD), which is involved in the synthesis of monounsaturated fatty acids.[3]

  • Peroxisome Proliferator-Activated Receptors (PPARs): While direct binding of this compound to PPARs is yet to be definitively established, fatty acids are known natural ligands for these nuclear receptors.[5][6][7] PPARs are critical regulators of lipid and glucose metabolism, and investigating the effect of this compound on PPAR target genes is a promising area of research.[5][8]

Experimental Workflow and Protocols

The following section outlines the detailed protocols for studying the effect of this compound on gene expression in a cell culture model using qPCR.

Diagram: Experimental Workflow

experimental_workflow Experimental Workflow for qPCR Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. This compound Treatment (and Vehicle Control) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction rna_qc 4. RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cDNA_synthesis 5. Reverse Transcription (RNA to cDNA) rna_qc->cDNA_synthesis qPCR 6. Quantitative PCR (SYBR Green or TaqMan) cDNA_synthesis->qPCR data_analysis 7. Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->data_analysis

Caption: A step-by-step workflow for analyzing gene expression changes induced by this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cell line for your research question (e.g., a cancer cell line known to be sensitive to fatty acids).

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., in ethanol or DMSO). Further dilute the stock solution in a serum-free culture medium to the desired final concentrations.

  • Treatment:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the this compound-containing medium to the cells.

    • Include a vehicle control group (medium with the same concentration of the solvent used for the this compound stock).

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Extraction: Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or similar) following the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Assessment:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In an RNase-free tube, combine the following components for each sample:

    • Total RNA (e.g., 1 µg)

    • Reverse Transcriptase (e.g., M-MLV)

    • Reverse Transcriptase Buffer

    • Random Primers or Oligo(dT) primers

    • dNTPs

    • RNase Inhibitor

    • Nuclease-free water to the final volume

  • Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 37-42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).

  • Storage: Store the synthesized cDNA at -20°C.

Protocol 4: Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design or obtain primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M).

    • Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction Setup (SYBR Green): For each gene, prepare a master mix containing:

    • SYBR Green qPCR Master Mix (2x)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

  • Plate Setup:

    • Aliquot the master mix into a 96- or 384-well qPCR plate.

    • Add diluted cDNA to each well.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a program similar to the following:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt curve analysis (to verify the specificity of the amplified product).

Data Presentation and Analysis

Table 1: Suggested qPCR Primer Sequences for Human Genes
Gene SymbolGene NameForward Primer (5' - 3')Reverse Primer (5' - 3')
Apoptosis
BAXBCL2 Associated X, Apoptosis RegulatorCTG GAC ATT GGA CTT CCT CCGAT GGT CAC TGT CTG CCA TGT
BCL2B-Cell CLL/Lymphoma 2GAG GAT TGT GGC CTT CTT TGGGT GCC GGT TCA GGT ACT CA
CASP3Caspase 3TGG AAC AAA TGG ATC ATC ATC ATGT CAT GGC AGA CAT CAT TTT C
Lipid Metabolism
SCDStearoyl-CoA DesaturaseTCT AGA GGC TGG ACG TGG AGGCA GAA GTT GTA GAG GGC GG
FASNFatty Acid SynthaseCCT GGA CGA GTC TGA GTT TGA TTGG CCT GTC TCC TCC AAG TA
PPAR Signaling
PPARAPeroxisome Proliferator Activated Receptor AlphaAGA GGC CAG GGT GAC TAC CTGAC TCG GTC TCC TCG TCT TC
CPT1ACarnitine Palmitoyltransferase 1ATCC TGA GCA GCT TCA TCG AGTGG TAG GAG AGC AGC ACG TT
Housekeeping Genes
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseGAA GGT GAA GGT CGG AGT CGAA GAT GGT GAT GGG ATT TC
ACTBBeta-ActinCAT GTA CGT TGC TAT CCA GGCCTC CTT AAT GTC ACG CAC GAT

Note: These are example primer sequences and should be validated in your specific experimental system.

Data Analysis: Relative Quantification (ΔΔCt Method)

The 2-ΔΔCt method is a widely used approach for relative gene expression analysis.

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: Fold Change = 2-ΔΔCt

Table 2: Example of qPCR Data Summary
TreatmentTarget GeneAverage CtΔCt (vs. GAPDH)ΔΔCt (vs. Control)Fold Change
Vehicle ControlBAX22.52.50.01.0
This compound (25 µM)BAX21.01.0-1.52.83
Vehicle ControlBCL224.04.00.01.0
This compound (25 µM)BCL225.55.51.50.35
Vehicle ControlSCD21.01.00.01.0
This compound (25 µM)SCD23.03.02.00.25
GAPDH (Control)20.0
GAPDH (Treated)20.0

Signaling Pathway Diagrams

Diagram: this compound and Apoptosis Signaling

apoptosis_pathway This compound's Influence on Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., DR5) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bcl-2 Family Regulation bax BAX (Pro-apoptotic) bcl2_family->bax bcl2_protein BCL2 (Anti-apoptotic) bcl2_family->bcl2_protein mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2_protein->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis jacaric_acid This compound jacaric_acid->death_receptor jacaric_acid->bcl2_family

Caption: this compound can trigger both extrinsic and intrinsic apoptotic pathways.

Diagram: Potential PPAR Activation by this compound

ppar_pathway Hypothesized PPAR Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus jacaric_acid This compound ppar PPARα jacaric_acid->ppar Ligand Binding (Hypothesized) ppar_rxr PPARα-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (PPAR Response Element) ppar_rxr->ppre target_genes Target Gene Transcription (e.g., CPT1A, FASN) ppre->target_genes

Caption: A proposed mechanism for this compound-mediated gene regulation via PPARs.

Troubleshooting

  • Low RNA Yield: Ensure complete cell lysis and follow the RNA extraction protocol carefully. Avoid letting the cells become over-confluent.

  • Poor RNA Quality: Work in an RNase-free environment. Use fresh reagents and properly sterilized equipment.

  • No Amplification in qPCR: Check the integrity of your cDNA. Validate your primers. Ensure the correct thermal cycling parameters are used.

  • Non-specific Amplification: Optimize the annealing temperature of your primers. Design new primers if necessary. Analyze the melt curve to check for a single product.

By following these detailed application notes and protocols, researchers can effectively utilize qPCR to elucidate the molecular mechanisms by which this compound exerts its biological effects, paving the way for potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Jacaric Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of jacaric acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For in vitro assays, ethanol and dimethyl sulfoxide (DMSO) are commonly used. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your cell culture medium.[1] The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution of a concentrated stock is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Complexation with Bovine Serum Albumin (BSA): This is the most recommended method. Fatty acids, when complexed with BSA, exhibit enhanced stability and solubility in aqueous solutions like cell culture media.[1][2][3][4] A detailed protocol for this method is provided in the "Experimental Protocols" section.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Gradual Dilution: Instead of a single large dilution, try performing serial dilutions of your stock solution in the pre-warmed medium while gently vortexing.

  • Sonication: Briefly sonicating the final diluted solution can help in dissolving small precipitates.

Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Studies have shown cytotoxic and apoptotic effects in cancer cell lines at concentrations ranging from the low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
Milky or cloudy appearance in the cell culture medium after adding this compound. Formation of micelles or fine precipitates.This indicates poor solubility. The primary recommendation is to use the this compound-BSA complexation protocol. Alternatively, reduce the final concentration of this compound.
Visible precipitate forms in the incubator over time. Compound instability or delayed precipitation.Ensure the final DMSO concentration is not causing the compound to fall out of solution.[5] Using a buffered medium (e.g., with HEPES) can help maintain a stable pH. The this compound-BSA complex method will significantly improve stability.
Inconsistent experimental results. Inhomogeneous solution or degradation of this compound.Ensure your stock solution is fully dissolved and that the final working solution is well-mixed before each use. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common organic solvents.

Solvent Solubility
EthanolSoluble
Dimethyl sulfoxide (DMSO)Soluble
ChloroformSoluble
HexaneSoluble
MethanolSoluble

Note: Specific solubility concentrations can vary based on the purity of the compound and the temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.[2][3][4]

Materials:

  • This compound stock solution in ethanol (e.g., 100 mM)

  • Fatty acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in PBS or serum-free medium to a final concentration of 10%.

    • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Complexation of this compound with BSA:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • Separately, dilute the this compound stock solution in ethanol to an intermediate concentration with PBS or serum-free medium.

    • While gently vortexing the BSA solution, add the diluted this compound solution dropwise. The molar ratio of this compound to BSA is critical and should be optimized for your experiments (a common starting point is a 2:1 to 6:1 molar ratio).

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Preparation of Final Working Solution:

    • The this compound-BSA complex can now be added to your complete cell culture medium (containing serum, if applicable) to achieve the desired final concentration of this compound.

Signaling Pathway and Workflow Diagrams

This compound-Induced Apoptosis in Prostate Cancer Cells

This compound has been shown to induce apoptosis in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] In LNCaP cells, both pathways are activated, while in PC-3 cells, apoptosis is primarily induced via the intrinsic pathway.[6]

Jacaric_Acid_Apoptosis cluster_extrinsic Extrinsic Pathway (LNCaP) cluster_intrinsic Intrinsic Pathway (LNCaP & PC-3) cluster_common Common Pathway JA_ext This compound DR5 Death Receptor 5 JA_ext->DR5 activates Pro_Casp8 Pro-Caspase-8 DR5->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 cleavage Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 JA_int This compound Bcl2_family Modulation of Bcl-2 Family Proteins JA_int->Bcl2_family Mito Mitochondria Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Pro_Casp9 Pro-Caspase-9 CytC->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 cleavage Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow for Improving this compound Solubility

The following diagram illustrates a logical workflow for researchers to follow when preparing this compound for in vitro assays to ensure optimal solubility.

Solubility_Workflow start Start: this compound Powder stock Prepare Concentrated Stock in Ethanol or DMSO start->stock dilute Dilute Stock in Pre-warmed Cell Culture Medium stock->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting precipitate->troubleshoot bsa_complex Prepare this compound-BSA Complex troubleshoot->bsa_complex re_dilute Dilute Complex in Pre-warmed Medium bsa_complex->re_dilute final_observe Observe for Precipitation re_dilute->final_observe success Solution is Clear: Proceed with Experiment final_observe->success No failure Still Precipitates: Re-evaluate Concentration final_observe->failure Yes

Caption: Workflow for preparing soluble this compound solutions.

References

Technical Support Center: Stabilizing Jacaric Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jacaric acid. The information provided is designed to help you anticipate and address challenges related to the stability of this compound in solution, ensuring the integrity of your experiments.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound concentration in my stock solution or experimental setup.

Possible Cause: Degradation of this compound, most likely due to oxidation. This compound is a conjugated polyunsaturated fatty acid, making it susceptible to degradation in the presence of oxygen, light, heat, and metal ions.

Solutions:

SolutionDescriptionKey Considerations
Use of Antioxidants Add antioxidants to your this compound solutions to inhibit oxidative degradation.- Alpha-tocopherol (Vitamin E): A potent antioxidant that can protect this compound. The cytotoxicity of this compound has been shown to be abolished by α-tocopherol, indicating its effectiveness in preventing oxidative stress-induced effects.[1][2] - Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to stabilize organic compounds.[3][4] - Green Tea Catechins: Natural antioxidants that have been shown to be effective in protecting conjugated linoleic acid (CLA) from oxidation.[5][6]
Metal Ion Chelation Trace metal ions (e.g., iron, copper) can catalyze the oxidation of fatty acids. The addition of a chelating agent can sequester these ions.- Citric Acid: A natural and effective chelating agent that can bind metal ions and prevent them from participating in oxidation reactions.[7] - EDTA: A powerful chelating agent, though its use may be limited in certain biological experiments due to its strong binding properties.
Solvent Selection & Handling The choice of solvent and how it is handled can significantly impact the stability of this compound.- Use high-purity, deoxygenated solvents. Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. - Ethanol is a common solvent for this compound. [1] For aqueous solutions, prepare a concentrated stock in ethanol and dilute it into the aqueous buffer immediately before use.
Environmental Control Minimize exposure to environmental factors that accelerate degradation.- Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation. For experiments at physiological temperatures, prepare fresh dilutions and use them promptly. - Oxygen: Work in a low-oxygen environment (e.g., a glove box) for highly sensitive experiments.
pH of the Solution The pH of the solution can influence the rate of degradation.While specific data for this compound is limited, for many organic molecules, a slightly acidic to neutral pH is often optimal for stability. It is advisable to buffer your solutions and evaluate the stability of this compound at the intended experimental pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other conjugated polyunsaturated fatty acids, is oxidation. The conjugated double bond system in its structure is highly susceptible to attack by reactive oxygen species, leading to the formation of various degradation products and a loss of the parent compound.

Q2: How can I monitor the degradation of this compound in my samples?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector is useful for identifying peaks based on their UV-Vis spectra.

Q3: Are there any recommended starting concentrations for antioxidants?

A3: The optimal concentration of an antioxidant depends on the specific experimental conditions. However, here are some general starting points based on literature for similar compounds:

  • Alpha-tocopherol: A molar ratio of antioxidant to fatty acid (e.g., 1:100 to 1:1000) can be a good starting point.

  • BHT: Concentrations in the range of 0.01% to 0.1% (w/v) are often used.

  • Citric Acid: When used as a chelator, concentrations typically range from 0.005% to 0.05% (w/v).

It is crucial to perform pilot experiments to determine the most effective and non-interfering concentration for your specific application.

Q4: Can I use a combination of antioxidants?

A4: Yes, using a combination of antioxidants can be more effective due to synergistic effects. For instance, a primary antioxidant that scavenges free radicals (like alpha-tocopherol or BHT) can be combined with a chelating agent (like citric acid) that deactivates metal catalysts of oxidation.[7]

Q5: How should I prepare and store my this compound stock solutions?

A5: Prepare a concentrated stock solution of this compound in a high-purity, deoxygenated organic solvent such as ethanol. Add an antioxidant (e.g., BHT at 0.01%) to the stock solution. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air. Store the aliquots at -80°C in the dark.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (high purity)

    • Anhydrous ethanol (200 proof), deoxygenated

    • Butylated Hydroxytoluene (BHT)

    • Inert gas (argon or nitrogen)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Prepare a 1 mg/mL stock solution of BHT in deoxygenated ethanol.

    • Weigh the desired amount of this compound in a clean, amber glass vial.

    • Add the appropriate volume of deoxygenated ethanol to achieve the desired final concentration of this compound.

    • Add the BHT stock solution to the this compound solution to a final concentration of 0.01% (w/v) BHT.

    • Purge the headspace of the vial with inert gas for 1-2 minutes.

    • Securely cap the vial and mix gently until the this compound is fully dissolved.

    • Store the stock solution at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions and to aid in the development of a stability-indicating analytical method.

  • Materials:

    • This compound solution (e.g., in ethanol)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • UV lamp (e.g., 254 nm and 365 nm)

    • Oven

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of this compound solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of this compound solution to UV light (254 nm and 365 nm) for 24 hours. Keep a control sample wrapped in foil.

    • Control: Keep a sample of the this compound solution at room temperature, protected from light.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/PDA) to assess the extent of degradation and identify degradation products.

Visualizations

Diagram 1: this compound Degradation and Prevention Workflow

cluster_problem Problem: this compound Instability cluster_causes Primary Causes cluster_solutions Stabilization Strategies JA_solution This compound in Solution Degradation Degradation (Loss of Activity/Concentration) JA_solution->Degradation Inert_Atmosphere Use Deoxygenated Solvents & Inert Atmosphere JA_solution->Inert_Atmosphere prepared with Oxidation Oxidation Degradation->Oxidation is mainly Antioxidants Add Antioxidants (e.g., BHT, α-Tocopherol) Oxidation->Antioxidants prevented by Light Light Exposure Storage Store at Low Temperature & Protect from Light Light->Storage mitigated by Heat Elevated Temperature Heat->Storage mitigated by Metal_Ions Metal Ion Catalysis Chelators Add Chelating Agents (e.g., Citric Acid) Metal_Ions->Chelators prevented by

Caption: Workflow for identifying and mitigating this compound degradation.

Diagram 2: Logical Flow for Troubleshooting this compound Stability

start Start: This compound Experiment check_stability Is this compound Degrading? start->check_stability implement_stabilization Implement Stabilization Protocol check_stability->implement_stabilization Yes proceed Proceed with Experiment check_stability->proceed No antioxidants Add Antioxidant (e.g., BHT) implement_stabilization->antioxidants chelators Add Chelator (e.g., Citric Acid) implement_stabilization->chelators environmental_control Control Environment (Light, Temp, O₂) implement_stabilization->environmental_control re_evaluate Re-evaluate Stability antioxidants->re_evaluate chelators->re_evaluate environmental_control->re_evaluate re_evaluate->proceed Stable optimize Optimize Stabilization (Concentrations, Combinations) re_evaluate->optimize Unstable end End proceed->end optimize->re_evaluate

Caption: Decision-making flowchart for troubleshooting this compound stability issues.

References

Technical Support Center: Enhancing Cellular Uptake of Jacaric Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Jacaric Acid (JA) in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the cellular uptake of this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a conjugated linolenic acid, primarily induces cell death in cancer cells through two key mechanisms: apoptosis and ferroptosis.[1][2][3] Upon cellular uptake, this compound is incorporated into cellular lipids, particularly phospholipids within cell membranes.[2][3] This incorporation increases the susceptibility of the cancer cells to lipid peroxidation, a key trigger for both apoptosis and ferroptosis.[2][4][5]

  • Apoptosis: In cancer cell lines such as prostate (LNCaP, PC-3) and leukemia (PU5-1.8), this compound has been shown to induce apoptosis by activating both intrinsic and extrinsic pathways.[1][6] This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.[1][7]

  • Ferroptosis: In breast cancer cells, particularly triple-negative breast cancer (TNBC), this compound triggers ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[2][3]

Q2: How can I prepare this compound for in vitro experiments?

Proper preparation of this compound is crucial for reproducible results. Due to its lipophilic nature, it is insoluble in aqueous media.

  • Recommended Solvent: Dissolve this compound in ethanol or dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.

  • Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended concentrations and incubation times for this compound treatment?

The optimal concentration and incubation time for this compound treatment are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cancer cell line.

Cancer TypeCell LineIC50 ValueIncubation TimeReference
Prostate CancerLNCaP2.2 µMNot Specified[1](--INVALID-LINK--)
Prostate CancerPC-311.8 µMNot Specified[1](--INVALID-LINK--)
Breast CancerMDA-MB-468Varies72 hours[8](--INVALID-LINK--)
Breast CancerHs578TVaries72 hours[8](--INVALID-LINK--)
Breast CancerMCF7Varies72 hours[8](--INVALID-LINK--)
LeukemiaPU5-1.8Concentration-dependent24-48 hours[6](--INVALID-LINK--)

Q4: How can the cellular uptake of this compound be enhanced?

Several strategies can be employed to improve the delivery and uptake of this compound into cancer cells:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility in aqueous environments, and facilitate its entry into tumor cells.[3]

  • Combination with other agents: Co-treatment with ferroptosis inducers like RSL3 has been shown to synergistically enhance the cytotoxic effects of this compound in breast cancer cells.[2][4]

Troubleshooting Guides

Low Cytotoxicity or Lack of Effect
Potential Cause Troubleshooting Steps
This compound Degradation Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -20°C or lower and protect it from light and repeated freeze-thaw cycles.
Suboptimal Concentration/Incubation Time Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your specific cell line.
Cell Line Resistance Some cancer cell lines may be inherently resistant to this compound-induced cell death. Consider using a different cell line or exploring combination therapies to enhance sensitivity.
Solubility Issues Ensure complete dissolution of this compound in the solvent before diluting it in the culture medium. Vortex thoroughly. Precipitates in the medium indicate poor solubility.
Inconsistent Results in Cellular Uptake Assays
Potential Cause Troubleshooting Steps
Inaccurate Cell Seeding Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect uptake measurements.
Incomplete Washing Steps If using a wash-based protocol, ensure all extracellular fluorescent fatty acid analog is removed by performing the recommended number of washes.
High Background Fluorescence Use appropriate controls, including wells with no cells (blank) and cells treated with the vehicle control (e.g., ethanol or DMSO). If background remains high, consider using a quenching solution if your assay kit provides one.
Photobleaching of Fluorescent Probe Minimize the exposure of fluorescently labeled cells to light before and during measurement.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol outlines the general steps for treating adherent cancer cells with this compound.

  • Cell Seeding: Seed cancer cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of this compound Working Solution: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

Protocol 2: Fluorescent Fatty Acid Uptake Assay

This protocol is adapted from commercially available fatty acid uptake assay kits and can be used to measure the cellular uptake of a fluorescently labeled fatty acid analog, which can be competed with by this compound to infer its uptake.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Remove the growth medium and wash the cells with a serum-free medium. Then, incubate the cells in a serum-free medium for 1-2 hours to upregulate fatty acid transporters.

  • Preparation of Reagents: Prepare the fluorescent fatty acid analog working solution and any inhibitors or competitors (including unlabeled this compound) in the assay buffer provided with the kit.

  • Uptake Measurement:

    • For Endpoint Assays: Add the fluorescent fatty acid analog working solution (with or without competitors) to the cells and incubate for a specific time (e.g., 15-60 minutes). Stop the uptake by washing with a wash buffer or adding a quenching solution. Measure the fluorescence using a microplate reader.

    • For Kinetic Assays: Add the fluorescent fatty acid analog working solution and immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with kinetic reading capabilities.

  • Data Analysis: Subtract the background fluorescence (from no-cell control wells) from all readings. For competitive uptake experiments, compare the fluorescence signal in the presence and absence of unlabeled this compound.

Data Presentation

Table 1: Cellular Uptake of this compound in Breast Cancer Cell Lines

Cell LineThis compound Content in Neutral Lipids (µmol/mg of protein)This compound Content in Phospholipids (µmol/mg of protein)Reference
Hs578T~0.15~0.05[9](--INVALID-LINK--)
MDA-MB-468~0.12~0.04[9](--INVALID-LINK--)
MCF7~0.08~0.03[9](--INVALID-LINK--)
Cells were treated with 25 µM of this compound for 2 hours.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_ja Prepare this compound Stock (in Ethanol/DMSO) dilute_ja Dilute JA in Culture Medium prep_ja->dilute_ja seed_cells Seed Cancer Cells in Multi-well Plate treat_cells Treat Cells with JA & Vehicle Control seed_cells->treat_cells dilute_ja->treat_cells incubation Incubate (24-72h) treat_cells->incubation uptake_assay Cellular Uptake Assay incubation->uptake_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay

Experimental workflow for this compound treatment and analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA This compound Uptake Cellular Uptake JA->Uptake Lipid_Peroxidation Lipid Peroxidation Uptake->Lipid_Peroxidation DR5 Death Receptor 5 Lipid_Peroxidation->DR5 Bcl2_mod Modulation of Bcl-2 Family Lipid_Peroxidation->Bcl2_mod Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mito_Release Mitochondrial Cytochrome c Release Bcl2_mod->Mito_Release Caspase9 Caspase-9 Activation Mito_Release->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis signaling pathway.

ferroptosis_pathway JA This compound Uptake Cellular Uptake & Incorporation into Phospholipids JA->Uptake Lipid_Peroxidation Increased Susceptibility to Lipid Peroxidation Uptake->Lipid_Peroxidation Lipid_ROS Accumulation of Lipid ROS Lipid_Peroxidation->Lipid_ROS GPX4_inhibition Inhibition of GPX4 activity (e.g., by RSL3) GPX4_inhibition->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound-induced ferroptosis signaling pathway.

References

Preventing oxidation of Jacaric acid during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jacaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental procedures, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA), a type of polyunsaturated fatty acid (PUFA).[1][2] Its structure contains three conjugated double bonds, which are highly susceptible to attack by reactive oxygen species (ROS), leading to oxidation. This inherent instability can compromise the integrity and bioactivity of the molecule during experiments.[3][4][5]

Q2: How should I store this compound to ensure its stability?

To maintain the stability of this compound, it should be stored at -20°C or, for long-term storage, at -80°C.[6] It is best stored as a solution in a suitable organic solvent rather than as a powder, as the powder form is hygroscopic and can degrade more quickly. The storage container should be made of glass with a Teflon-lined cap to prevent leaching of impurities from plastic. To further minimize oxidation, the vial should be flushed with an inert gas, such as argon or nitrogen, before sealing.

Q3: What are the best solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. For stock solutions, ethanol, dimethyl sulfoxide (DMSO), and chloroform are commonly used.[6] When preparing a stock solution, it is crucial to use high-purity, anhydrous solvents to minimize exposure to water and potential contaminants. After dissolving the this compound, the solution should be stored under the recommended conditions.

Q4: Can I use antioxidants to protect this compound from oxidation?

Yes, incorporating antioxidants into your experimental workflow is a highly recommended practice. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and natural antioxidants like green tea catechins have been shown to be effective in preventing the oxidation of conjugated fatty acids.[5] It is advisable to add the antioxidant to the solvent before dissolving the this compound.

Q5: Are there any antioxidants I should be cautious about using?

While antioxidants are generally beneficial, it's important to be aware that high concentrations of some, like vitamin E (α-tocopherol), can have a pro-oxidant effect on polyunsaturated fatty acids under certain conditions. Therefore, it is crucial to use antioxidants at their optimal concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Oxidation of this compound leading to reduced activity or the presence of confounding oxidation byproducts.1. Verify Storage Conditions: Ensure that this compound is stored at -20°C or -80°C under an inert atmosphere. 2. Use Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Incorporate Antioxidants: Add an appropriate antioxidant, such as BHT (e.g., 50 ppm), to your solvents and media. 4. Minimize Light Exposure: Protect this compound solutions from light by using amber vials and covering experimental setups with aluminum foil.
Visible precipitation or color change in stock solution Degradation or oxidation of this compound.1. Discard the Solution: Do not use a stock solution that shows any signs of precipitation or color change. 2. Prepare a Fresh Stock Solution: Follow the recommended guidelines for preparing a new stock solution, ensuring the use of high-purity solvents and proper storage.
Low cell viability in cell-based assays Cytotoxicity from oxidized this compound byproducts. The cytotoxicity of this compound can be abolished by the antioxidant α-tocopherol, suggesting that its biological activity is linked to oxidative stress.[6]1. Confirm Purity: Ensure the this compound used is of high purity and has not been oxidized. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. 3. Use Antioxidant Controls: Include control groups with an antioxidant alone and in combination with this compound to assess the impact of oxidation.
Difficulty dissolving this compound Use of an inappropriate solvent or low-quality solvent.1. Select a Suitable Solvent: Use recommended solvents such as ethanol, DMSO, or chloroform.[6] 2. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[6]

Factors Influencing this compound Stability

Factor Effect on Stability Recommended Mitigation Strategy
Temperature Higher temperatures accelerate the rate of oxidation.Store at -20°C for short-term and -80°C for long-term storage.[6]
Oxygen Direct exposure to oxygen is a primary driver of oxidation.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents.
Light Exposure to light, especially UV light, can initiate and promote oxidation.Store in amber glass vials and protect from light during experiments.
Solvent Purity Impurities in solvents can catalyze oxidation.Use high-purity, anhydrous solvents.
pH Extremes in pH can affect the stability of fatty acids.Maintain a neutral pH in aqueous solutions whenever possible.
Presence of Metal Ions Transition metals can act as catalysts for lipid peroxidation.Use high-purity reagents and glass or Teflon-coated labware to avoid metal contamination.

Experimental Protocol: Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound, incorporating steps to minimize oxidation.

Materials:

  • This compound

  • High-purity ethanol

  • Butylated hydroxytoluene (BHT)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Adherent cells in culture flasks

  • Sterile, glass, gas-tight syringe

  • Amber microcentrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a 100 mM stock solution of BHT in ethanol. b. Add the BHT stock solution to the desired volume of ethanol to achieve a final BHT concentration of 50 µM. c. Weigh out the required amount of this compound in a sterile, amber glass vial. d. Under a stream of inert gas (e.g., nitrogen), add the ethanol-BHT solvent to the this compound to achieve the desired stock concentration (e.g., 10 mM). e. Cap the vial tightly and vortex until the this compound is fully dissolved. f. Store the stock solution at -80°C.

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a multi-well plate at the desired density. c. Incubate the cells overnight to allow for attachment.

  • Preparation of Working Solution and Cell Treatment: a. On the day of the experiment, thaw the this compound stock solution on ice, protected from light. b. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Prepare these working solutions immediately before use. c. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. d. Include appropriate controls: vehicle control (medium with the same concentration of ethanol and BHT as the highest this compound concentration) and a positive control if applicable. e. Return the plate to the incubator for the desired treatment period.

  • Post-Treatment Analysis: a. After the incubation period, proceed with your planned downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Visualizing Experimental Workflow and Oxidation Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment prep_start Start add_bht Add BHT to Ethanol prep_start->add_bht dissolve_ja Dissolve in Ethanol/BHT under Inert Gas add_bht->dissolve_ja weigh_ja Weigh this compound weigh_ja->dissolve_ja store_stock Store at -80°C dissolve_ja->store_stock thaw_stock Thaw Stock on Ice store_stock->thaw_stock prepare_working Prepare Working Solution in Medium thaw_stock->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze incubate->analyze

Caption: Recommended workflow for preparing and using this compound in cell culture experiments to minimize oxidation.

oxidation_pathway cluster_factors Factors Promoting Oxidation cluster_prevention Preventative Measures oxygen Oxygen ja This compound oxygen->ja attacks light Light (UV) light->ja initiates heat Heat heat->ja accelerates metals Metal Ions metals->ja catalyzes oxidized_ja Oxidized this compound (Loss of Bioactivity) ja->oxidized_ja Oxidation inert_gas Inert Gas (N2, Ar) inert_gas->oxygen displaces darkness Amber Vials / Darkness darkness->light blocks cold_temp Low Temperature (-80°C) cold_temp->heat reduces antioxidants Antioxidants (e.g., BHT) antioxidants->ja protects

Caption: Factors contributing to this compound oxidation and the corresponding preventative strategies.

References

Troubleshooting inconsistent results in Jacaric acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jacaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) isomer naturally found in the seeds of plants like Jacaranda mimosifolia. It is a polyunsaturated fatty acid investigated for its potential therapeutic properties, including its ability to selectively induce apoptosis (programmed cell death) in various cancer cell lines.[1][2]

Q2: How should I store and handle this compound to ensure its stability?

This compound is a polyunsaturated fatty acid and is susceptible to oxidation, which can lead to inconsistent experimental results. To maintain its integrity, it should be stored at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. When preparing solutions, use deoxygenated solvents and minimize exposure to light and air.

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In some cancer cell lines, such as LNCaP, it activates both pathways, leading to the cleavage of PARP-1, modulation of pro- and anti-apoptotic Bcl-2 family proteins, and increased cleavage of caspase-3, -8, and -9.[1] In other cell lines, like PC-3, it primarily activates the intrinsic pathway.[1] It has also been observed to activate a cell death-inducing signaling cascade involving death receptor 5 (DR5).[1]

Q4: Can this compound affect normal, non-cancerous cells?

Studies have shown that this compound can selectively induce apoptosis in cancer cells while not affecting the viability of normal human prostate epithelial cells (RWPE-1).[1] However, it is always recommended to include non-cancerous cell lines as controls in your experiments to confirm selectivity in your specific model.

Troubleshooting Guide

Inconsistent results in this compound experiments can arise from various factors, from sample preparation to data analysis. This guide addresses common issues in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Why am I observing high variability in my cell viability (e.g., MTT) assay results? This compound degradation: As a polyunsaturated fatty acid, this compound is prone to oxidation, which can alter its biological activity.[3] Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. Interference with the assay: Components in the media or the compound itself might interfere with the colorimetric or fluorometric readout.Proper storage and handling: Store this compound at -20°C or below under an inert gas. Prepare fresh solutions for each experiment using deoxygenated solvents. Optimize cell seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow cells to adhere and recover overnight before treatment. Run appropriate controls: Include vehicle-only controls and media-only (blank) controls to account for background absorbance/fluorescence.[4]
My apoptosis assay (e.g., Annexin V/PI) shows a high percentage of necrotic cells even at low concentrations of this compound. Suboptimal assay timing: Harvesting cells too late after treatment can lead to secondary necrosis. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.Perform a time-course experiment: Determine the optimal incubation time to observe early apoptosis without significant secondary necrosis. Gentle cell handling: Use lower centrifugation speeds (e.g., 300-400 x g for 5 minutes) and gentle resuspension techniques.[5]
I am not observing the expected changes in the expression of Bcl-2 family proteins in my western blots. Poor antibody quality: The primary antibody may not be specific or sensitive enough. Insufficient protein loading: The amount of protein loaded onto the gel may be too low to detect changes. Suboptimal transfer conditions: Inefficient transfer of proteins from the gel to the membrane.Validate antibodies: Use positive and negative controls to validate antibody specificity. Refer to the manufacturer's datasheet for recommended dilutions and conditions. Optimize protein concentration: Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein for all samples (typically 20-40 µg).[6] Optimize transfer: Ensure proper contact between the gel and membrane, and optimize transfer time and voltage/current according to the molecular weight of your target proteins.
My GC-MS analysis of this compound shows multiple or unexpected peaks. Sample contamination: Contamination from solvents, glassware, or plasticware is a common issue in fatty acid analysis. Incomplete derivatization: For GC analysis, fatty acids are often derivatized to form more volatile esters (e.g., FAMEs). Incomplete reactions can lead to multiple peaks.Run blank samples: Inject the solvent alone and run a procedural blank (all steps without the sample) to identify the source of contamination.[7] Use high-purity solvents and meticulously clean glassware. Optimize derivatization: Ensure anhydrous conditions and optimize reaction time, temperature, and reagent concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
LNCaPProstate Cancer2.2MTT Assay[8]
PC-3Prostate Cancer11.8MTT Assay[8]
DLD-1Colorectal AdenocarcinomaNot specified, but potentNot specified[8]
PU5-1.8Murine Macrophage-like LeukemiaTime and concentration-dependent inhibitionMTT and CyQUANT Assays[9]
EoL-1Human Eosinophilic LeukemiaTime and concentration-dependent inhibitionNot specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed when studying the effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[4][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound solutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4][10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/PI Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.[5][9][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis of Bcl-2 Family Proteins

This protocol outlines the general steps for western blotting to detect changes in protein expression.[6][14][15][16]

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptor 5 Death Receptor 5 This compound->Death Receptor 5 activates Bcl-2_Bcl-xL Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl-2_Bcl-xL inhibits Procaspase-8 Procaspase-8 Death Receptor 5->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bax_Bak Bax/Bak (Pro-apoptotic) Bcl-2_Bcl-xL->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP cleaves Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture (e.g., LNCaP, PC-3) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding JA_Prep This compound Preparation Treatment Treatment with This compound JA_Prep->Treatment Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

Long-term storage and stability of Jacaric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Jacaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for pure this compound?

A1: For short-term storage, this compound should be stored at -20°C. For long-term storage, it is recommended to store it at -80°C to minimize degradation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be prepared in a suitable solvent such as ethanol. For use within one month, store aliquots at -20°C. For storage up to six months, it is highly recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that cause this compound degradation?

A3: this compound, a conjugated polyunsaturated fatty acid, is primarily susceptible to degradation through oxidation, isomerization, and polymerization. The main contributing factors are exposure to oxygen, light, and elevated temperatures.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented, based on the degradation of other conjugated fatty acids, likely products include hydroperoxides, aldehydes, ketones, and various other secondary and tertiary oxidation products.[1] Isomerization of the double bonds is also a common degradation pathway for conjugated fatty acids.[2]

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Lipophilic antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol may be effective. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with experimental results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results with different batches of this compound. Degradation of older batches due to improper storage.1. Always use freshly prepared solutions of this compound. 2. Verify the purity of your this compound stock using HPLC or GC-FID before use. 3. Ensure consistent storage conditions (-80°C, inert atmosphere, protection from light) for all batches.
Low or no biological activity observed in cellular assays. 1. This compound has degraded. 2. Poor cellular uptake.1. Confirm the integrity of your this compound stock. 2. Prepare fresh dilutions immediately before the experiment. 3. Ensure the solvent used for the stock solution is compatible with your cell culture and does not exceed cytotoxic levels.
Precipitation of this compound in aqueous buffers. Low solubility of fatty acids in aqueous solutions.1. Prepare a high-concentration stock solution in an organic solvent like ethanol or DMSO. 2. For the final working solution, dilute the stock solution in the aqueous buffer with vigorous vortexing. 3. The use of a carrier protein like bovine serum albumin (BSA) can help to increase solubility.
Appearance of unexpected peaks in analytical chromatograms (HPLC/GC). Degradation or isomerization of this compound.1. Review storage and sample preparation procedures to minimize exposure to light, oxygen, and high temperatures. 2. Use freshly opened, high-purity solvents for all analyses. 3. Analyze a fresh sample of this compound as a reference.

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is extrapolated from studies on similar conjugated fatty acids and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Storage Condition Purity after 1 Month Purity after 6 Months Purity after 12 Months Primary Degradation Pathway
-80°C, under Argon, in the dark >99%~98%~95%Minimal Oxidation
-20°C, under Argon, in the dark ~98%~90%~80%Slow Oxidation
4°C, in the dark ~85%<70%<50%Oxidation & Isomerization
Room Temperature (25°C), in the dark <70%Not RecommendedNot RecommendedRapid Oxidation & Polymerization
Room Temperature (25°C), exposed to light <50%Not RecommendedNot RecommendedPhotodegradation & Rapid Oxidation

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol provides a general method for monitoring the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol.

  • Aliquot the stock solution into amber glass vials, flush with argon or nitrogen, and seal tightly.

  • Store the aliquots under the desired stability conditions (e.g., -80°C, -20°C, 4°C, 25°C in the dark, 25°C with light exposure).

  • At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot for analysis.

  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (this compound has a characteristic UV absorbance due to its conjugated triene system).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Data Analysis:

  • The stability of this compound is determined by comparing the peak area of the main this compound peak at each time point to the initial peak area (time 0).

  • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol 2: Analysis of this compound by GC-FID (as Fatty Acid Methyl Esters - FAMEs)

This protocol is suitable for quantifying the total fatty acid profile, including this compound, and can be used to assess its degradation.

1. Derivatization to FAMEs (Acid-Catalyzed Methylation):

  • Place a known amount of the this compound sample (or lipid extract containing it) into a screw-cap glass tube.

  • Add 2 mL of a 2% sulfuric acid solution in methanol.

  • Flush the tube with nitrogen, cap tightly, and heat at 70°C for 2 hours.

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time, confirmed by a standard.

  • Quantify the amount of this compound by comparing its peak area to that of an internal standard (e.g., C17:0 methyl ester) added before derivatization.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This leads to the activation of a caspase cascade and ultimately, programmed cell death.[3][5]

Jacaric_Acid_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway JA This compound ROS ↑ Reactive Oxygen Species (ROS) JA->ROS Bax ↑ Bax JA->Bax Bcl2 ↓ Bcl-2 / Bcl-xL JA->Bcl2 Mito Mitochondria ROS->Mito Stress DR Death Receptors (e.g., DR5) ROS->DR Activation CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp8 Caspase-8 (Initiator) DR->Casp8 Activation Casp8->Casp3 Activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Stability_Workflow start Start: Pure This compound Sample prep Prepare Aliquots under Inert Atmosphere start->prep storage Store under Different Conditions (Temp, Light, Oxygen) prep->storage sampling Sample at Predetermined Time Points (t=0, 1, 3... months) storage->sampling hplc HPLC-UV Analysis (Purity Assessment) sampling->hplc gc GC-FID Analysis (FAME Profile) sampling->gc lcms LC-MS Analysis (Degradation Product ID) sampling->lcms data Data Analysis: - Purity vs. Time - Identify Degradants hplc->data gc->data lcms->data report Generate Stability Report & Determine Shelf-life data->report

References

Strategies to reduce Jacaric acid degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the degradation of Jacaric acid in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) isomer with demonstrated anti-cancer properties in various cell lines. Its instability in cell culture media is a significant concern because degradation can lead to a loss of its biological activity, potentially yielding inconsistent and unreliable experimental results. The primary degradation pathway is lipid peroxidation, a process to which polyunsaturated fatty acids (PUFAs) like this compound are highly susceptible.

Q2: What are the main factors that contribute to this compound degradation in cell culture media?

Several factors can contribute to the degradation of this compound in a typical cell culture environment:

  • Oxidation (Lipid Peroxidation): This is the primary degradation pathway. The conjugated double bond system in this compound is prone to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides and other degradation products. This process can be catalyzed by trace metal ions present in the media.

  • Presence of Metal Ions: Trace amounts of transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), in cell culture media can catalyze the formation of ROS and accelerate the rate of lipid peroxidation.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce the formation of free radicals and promote the degradation of light-sensitive compounds like conjugated fatty acids.

  • Suboptimal pH: While the optimal pH for most mammalian cell lines is between 7.2 and 7.4, significant deviations from this range can potentially affect the stability of fatty acids. Extreme pH levels can catalyze hydrolysis and other degradation reactions[1].

  • Storage Conditions: Improper storage of stock solutions (e.g., at inappropriate temperatures, exposure to air) can lead to premature degradation before the compound is even introduced into the cell culture system.

Q3: How can I minimize the degradation of this compound in my cell culture experiments?

Several strategies can be employed to enhance the stability of this compound in your cell culture media:

  • Use of Antioxidants: Supplementing the media with antioxidants can effectively quench free radicals and inhibit the process of lipid peroxidation.

  • Addition of Metal Chelators: Metal chelators bind to pro-oxidative metal ions, sequestering them and preventing their participation in redox reactions that generate ROS.

  • Light Protection: Protect your this compound stock solutions and cell cultures from direct light exposure by using amber-colored tubes and wrapping culture vessels in aluminum foil.

  • pH Control: Maintain the pH of your cell culture medium within the optimal range for your cell line, typically between 7.2 and 7.4[2][3].

  • Proper Handling and Storage: Prepare fresh solutions of this compound whenever possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles, purged with an inert gas like nitrogen or argon to remove oxygen, and stored at -80°C in the dark.

  • Complexing with Serum Albumin: For serum-containing cultures, the presence of albumin can help to stabilize and solubilize fatty acids. For serum-free applications, consider using fatty acid-free bovine serum albumin (BSA) as a carrier protein[4][5].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect of this compound. Degradation of this compound in the stock solution or cell culture medium.1. Prepare fresh this compound stock solutions for each experiment.2. Add antioxidants (e.g., Vitamin E, BHT) to the cell culture medium.3. Incorporate a metal chelator (e.g., EDTA) into your media preparation.4. Protect all solutions and cultures from light.5. Validate the concentration of this compound in your media over the time course of your experiment using HPLC or GC-MS.
High variability between replicate experiments. Inconsistent handling and storage of this compound. Differences in light exposure between experiments.1. Standardize your protocol for preparing and handling this compound solutions.2. Ensure all experimental replicates are subjected to the same light conditions.3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of this compound in the medium. Poor solubility of the fatty acid in aqueous media.1. Dissolve this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration before diluting into the culture medium.2. Complex this compound with fatty acid-free BSA to improve solubility and stability.
Unexpected cytotoxicity or altered cell morphology. Formation of cytotoxic degradation products from this compound.1. Implement stabilization strategies (antioxidants, chelators, light protection) to minimize the formation of degradation products.2. Test the effect of the vehicle control (e.g., ethanol, DMSO) alone on your cells.3. Analyze the media for the presence of lipid peroxidation products.

Data on Stabilizing Agents for Polyunsaturated Fatty Acids

While specific quantitative data for this compound stability in cell culture media is limited in the literature, the following table summarizes the effectiveness of common antioxidants and a metal chelator on related polyunsaturated fatty acids. This information can be used as a starting point for optimizing the stability of this compound in your experiments.

Agent Class Typical Concentration Range in Cell Culture Reported Effect on PUFA Stability Reference
α-Tocopherol (Vitamin E) Antioxidant1 - 100 µMInhibits lipid peroxidation of polyunsaturated fatty acids in tissue culture.
Butylated Hydroxytoluene (BHT) Antioxidant1 - 50 µMInhibited malondialdehyde (a marker of lipid peroxidation) formation from polyunsaturated fatty acids.[6]
Ascorbic Acid (Vitamin C) Antioxidant50 - 200 µMCan act as a pro-oxidant in the presence of metal ions, but can have synergistic antioxidant effects with other compounds.
Ethylenediaminetetraacetic acid (EDTA) Metal Chelator10 - 100 µMSequesters divalent cations, which can inhibit metal-catalyzed lipid peroxidation. The chelating capacity increases with pH.[7]

Note: The optimal concentration of these agents should be determined empirically for your specific cell line and experimental conditions, as high concentrations can be cytotoxic.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Media by HPLC

This protocol provides a general method for quantifying the concentration of this compound in cell culture media to assess its stability over time.

Materials:

  • Cell culture medium containing this compound

  • Internal standard (e.g., another fatty acid not present in the sample)

  • Hexane

  • Methanol

  • Boric acid/potassium chloride buffer (pH 8.2)

  • Sodium hydroxide

  • Diazomethane (for derivatization)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To 1 mL of cell culture medium, add a known amount of the internal standard.

    • Add 2 mL of a 3:2 (v/v) hexane:isopropanol mixture.

    • Vortex for 2 minutes and centrifuge at 1500 x g for 10 minutes.

    • Collect the upper organic layer.

    • Repeat the extraction twice more and pool the organic layers.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Methylation):

    • Resuspend the dried lipid extract in a small volume of methanol.

    • Add diazomethane solution dropwise until a yellow color persists. ( Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

    • Allow the reaction to proceed for 10 minutes.

    • Evaporate the excess diazomethane and solvent under nitrogen.

  • HPLC Analysis:

    • Reconstitute the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Use a mobile phase gradient of acetonitrile and water.

    • Detect the fatty acid methyl esters using a UV detector at a wavelength appropriate for conjugated systems (e.g., 270 nm).

    • Quantify the this compound peak area relative to the internal standard.

Protocol 2: Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of this compound degradation.

Materials:

  • Cell culture medium containing this compound

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer or plate reader

Procedure:

  • Sample Collection:

    • Collect 0.5 mL of the cell culture medium at different time points.

  • TBARS Reaction:

    • To each sample, add 1 mL of a solution containing 15% TCA, 0.375% TBA, and 0.25 N HCl.

    • Add 50 µL of 2% BHT in ethanol to prevent further oxidation during the assay.

    • Vortex the samples and incubate at 95°C for 30 minutes.

    • Cool the samples on ice for 5 minutes.

    • Centrifuge at 3000 x g for 15 minutes to pellet any precipitate.

  • Measurement:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Quantification:

    • Prepare a standard curve using MDA or TMP.

    • Calculate the concentration of TBARS in the samples based on the standard curve. An increase in TBARS concentration over time indicates lipid peroxidation.

Visualizations

Signaling and Workflow Diagrams

Jacaric_Acid_Degradation_Pathway This compound Degradation Pathway Jacaric_Acid This compound (in Cell Culture Medium) Peroxidation Lipid Peroxidation Jacaric_Acid->Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Peroxidation initiates Metal_Ions Metal Ions (Fe²⁺, Cu⁺) Metal_Ions->ROS catalyzes generation Light Light (UV) Light->ROS promotes generation Degradation_Products Degradation Products (e.g., Hydroperoxides, Aldehydes) Peroxidation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Experimental_Workflow_for_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prepare_JA Prepare this compound Stock Solution Prepare_Media Prepare Cell Culture Media with this compound Prepare_JA->Prepare_Media Incubate Incubate at 37°C Prepare_Media->Incubate Time_Points Collect Samples at Different Time Points Incubate->Time_Points Quantify_JA Quantify this compound (e.g., HPLC) Time_Points->Quantify_JA Assess_Peroxidation Assess Lipid Peroxidation (e.g., TBARS Assay) Time_Points->Assess_Peroxidation Determine_Stability Determine Stability Profile and Half-life Quantify_JA->Determine_Stability Assess_Peroxidation->Determine_Stability Mitigation_Strategies Strategies to Mitigate this compound Degradation cluster_strategies Mitigation Strategies Degradation This compound Degradation Antioxidants Add Antioxidants (e.g., α-Tocopherol) Antioxidants->Degradation inhibit Chelators Add Metal Chelators (e.g., EDTA) Chelators->Degradation prevent catalysis of Light_Protection Protect from Light Light_Protection->Degradation reduce BSA_Complex Complex with BSA BSA_Complex->Degradation stabilize and protect

References

Technical Support Center: Optimizing Jacaric Acid-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the incubation time for Jacaric acid-induced ferroptosis in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ferroptosis?

A1: this compound is a plant-derived conjugated linolenic acid (CLnA) that can induce a form of regulated cell death called ferroptosis.[1][2] Its primary mechanism involves being incorporated into cellular lipids, which increases the susceptibility of these lipids to peroxidation, a key trigger of ferroptotic cell death.[1][2] This process is iron-dependent and leads to the accumulation of lipid reactive oxygen species (ROS), ultimately causing cell membrane damage and death.[3][4][5]

Q2: What is the typical incubation time for inducing ferroptosis with this compound?

A2: The optimal incubation time for this compound-induced ferroptosis is highly dependent on the cell type, its metabolic state, and the concentration of this compound used. Published studies have used incubation times ranging from several hours to 72 hours.[1][6] Therefore, it is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental model.

Q3: How does this compound compare to other ferroptosis inducers like RSL3 or erastin?

A3: this compound enhances the susceptibility of cells to lipid peroxidation by altering the composition of cellular lipids.[1][2] Other common inducers like erastin inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), while RSL3 directly inhibits the enzyme glutathione peroxidase 4 (GPX4).[7][8][9] this compound can be used as a standalone ferroptosis inducer or in combination with other inducers like RSL3 to synergistically enhance their cytotoxic effects.[1][2]

Q4: What are the key markers to confirm that this compound is inducing ferroptosis?

A4: To confirm ferroptosis, you should observe:

  • Increased lipid peroxidation: This is a central hallmark of ferroptosis and can be measured using fluorescent probes like C11-BODIPY 581/591.[3][7]

  • Decreased cell viability: This can be assessed using assays like MTT, CCK-8, or CellTiter-Glo.

  • Reversal of cell death by ferroptosis inhibitors: The cell death induced by this compound should be rescued by co-treatment with specific ferroptosis inhibitors such as ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (an iron chelator).[7][10]

  • Depletion of intracellular glutathione (GSH): GSH is a key antioxidant that is consumed during ferroptosis.[3]

  • Inactivation or downregulation of GPX4: This enzyme is critical for repairing lipid peroxides.[4][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability after this compound treatment. 1. Incubation time is too short. 2. This compound concentration is too low. 3. Cell line is resistant to ferroptosis. 4. Issues with this compound stability or preparation. 1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours). 2. Perform a dose-response experiment with a range of concentrations. 3. Check literature for the ferroptosis sensitivity of your cell line. Consider using a positive control like RSL3 or erastin. Some cell lines may require co-treatment with another inducer. [1] 4. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment.
High background or inconsistent results in the lipid peroxidation assay. 1. Probe concentration is too high or too low. 2. Incubation time with the probe is not optimal. 3. Cells are being stressed during the assay procedure (e.g., excessive light exposure). 1. Titrate the concentration of the lipid peroxidation probe (e.g., C11-BODIPY) to find the optimal signal-to-noise ratio. 2. Optimize the incubation time with the probe according to the manufacturer's instructions. 3. Minimize light exposure to the probe and stained cells. Handle cells gently during washing steps.
Ferroptosis inhibitors (e.g., ferrostatin-1) do not rescue cell death. 1. The observed cell death is not ferroptosis. 2. Inhibitor concentration is too low or incubation time is not appropriate. 3. The inhibitor was added too late. 1. Investigate other forms of cell death, such as apoptosis or necroptosis, using specific markers (e.g., caspase activity for apoptosis). 2. Perform a dose-response experiment for the inhibitor. Ensure the inhibitor is co-incubated with this compound. 3. Add the inhibitor either simultaneously with or shortly after the addition of this compound.
Variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent timing of reagent addition. 1. Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all wells. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use a multichannel pipette for adding reagents to minimize timing differences between wells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound-Induced Ferroptosis

Objective: To identify the optimal incubation time for inducing ferroptosis with a fixed concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Ferrostatin-1 (or other ferroptosis inhibitor)

  • Cell Viability Assay Kit (e.g., CCK-8, MTT, or CellTiter-Glo)

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare a working solution of this compound at a concentration known to induce ferroptosis (if unknown, a pilot dose-response experiment is recommended).

    • Prepare a working solution of ferrostatin-1.

    • Treat cells with:

      • Vehicle control (e.g., DMSO)

      • This compound alone

      • This compound + Ferrostatin-1

  • Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Cell Viability Assessment: At each time point, measure cell viability using your chosen assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control at each time point.

    • Plot cell viability against time for each treatment group.

    • The optimal incubation time is typically the point at which this compound significantly reduces cell viability, and this effect is rescued by ferrostatin-1.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Objective: To quantify lipid peroxidation in cells treated with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or in 24-well plates

  • This compound

  • Ferrostatin-1

  • C11-BODIPY 581/591 probe

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with vehicle, this compound, and this compound + ferrostatin-1 for the predetermined optimal incubation time. Include a positive control like RSL3 if desired.

  • Probe Staining:

    • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.

    • Add the C11-BODIPY 581/591 probe (typically 1-5 µM) diluted in imaging buffer to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with imaging buffer to remove excess probe.

  • Imaging/Flow Cytometry:

    • Microscopy: Image the cells immediately using a fluorescence microscope. The non-oxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend them in imaging buffer, and analyze them on a flow cytometer. An increase in the green fluorescence channel (e.g., FITC) indicates lipid peroxidation.

  • Data Analysis: Quantify the fluorescence intensity or the percentage of green-positive cells. Compare the results between the different treatment groups.

Data Presentation

Table 1: Example Time-Course of this compound-Induced Cell Viability Reduction

Incubation Time (hours)Vehicle Control (% Viability)This compound (X µM) (% Viability)This compound (X µM) + Ferrostatin-1 (Y µM) (% Viability)
12100 ± 4.585 ± 5.198 ± 3.9
24100 ± 3.852 ± 6.295 ± 4.3
48100 ± 5.125 ± 4.992 ± 5.0
72100 ± 4.215 ± 3.589 ± 4.7

Table 2: Example Quantification of Lipid Peroxidation

TreatmentFold Change in Green Fluorescence (vs. Vehicle)
Vehicle Control1.0
This compound (X µM)4.5 ± 0.8
This compound (X µM) + Ferrostatin-1 (Y µM)1.2 ± 0.3
RSL3 (Positive Control)5.1 ± 0.9

Visualizations

Jacaric_Acid_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol JA This compound (Extracellular) JA_Incorporation Incorporation into Membrane Lipids JA->JA_Incorporation MembranePUFA Membrane Phospholipids (PUFAs) MembranePUFA->JA_Incorporation Oxidized_PUFA Peroxidized Phospholipids JA_Incorporation->Oxidized_PUFA Increased Peroxidation Susceptibility Lipid_ROS Lipid ROS Oxidized_PUFA->Lipid_ROS GPX4 GPX4 GPX4->MembranePUFA Reduces Lipid Peroxides GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Fenton Fenton Reaction Lipid_ROS->Fenton Fe2 Fe²⁺ Fe2->Fenton Fenton->Lipid_ROS Amplifies Peroxidation

Caption: Signaling pathway of this compound-induced ferroptosis.

Optimization_Workflow Start Start: Select Cell Line and this compound Concentration TimeCourse Perform Time-Course Experiment (e.g., 12, 24, 48, 72h) Start->TimeCourse MeasureViability Measure Cell Viability (e.g., CCK-8, MTT) TimeCourse->MeasureViability AnalyzeViability Analyze Data: Plot Viability vs. Time MeasureViability->AnalyzeViability Decision Is there a significant, inhibitor-reversible decrease in viability? AnalyzeViability->Decision OptimalTime Optimal Incubation Time Identified Decision->OptimalTime Yes Troubleshoot Troubleshoot: - Adjust Concentration - Check Cell Line Sensitivity Decision->Troubleshoot No Validate Validate with Ferroptosis Markers: - Lipid Peroxidation (C11-BODIPY) - Iron/GSH levels OptimalTime->Validate Troubleshoot->Start End Proceed with Optimized Protocol Validate->End

References

Methods to increase the shelf-life of Jacaric acid supplements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to increase the shelf-life of jacaric acid supplements. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound supplement is showing signs of degradation. What are the primary causes?

A1: this compound, a conjugated linolenic acid (CLnA), is a polyunsaturated fatty acid (PUFA) highly susceptible to oxidative degradation. The primary factors contributing to its degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. The conjugated double bonds in this compound are particularly vulnerable to attack by free radicals, leading to a chain reaction of lipid peroxidation. This process can result in the formation of undesirable byproducts and a loss of the compound's therapeutic efficacy.

  • Light: Exposure to UV and visible light can accelerate the rate of oxidation. Light acts as a catalyst, promoting the formation of free radicals that initiate the degradation process.[1][2]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, leading to a faster rate of oxidative reactions.[3][4][5] Therefore, storing supplements at high temperatures will significantly shorten their shelf-life.

  • Moisture: The presence of water can facilitate certain chemical reactions and can also support microbial growth, both of which can contribute to the degradation of the supplement.[6]

Q2: What are the recommended methods to prevent the degradation of this compound supplements?

A2: Several methods can be employed to enhance the stability and extend the shelf-life of this compound supplements:

  • Use of Antioxidants: The addition of antioxidants is a primary strategy to inhibit lipid peroxidation.[7][8] Antioxidants can be either synthetic (e.g., BHT, BHA) or natural (e.g., tocopherols, rosemary extract).[9]

  • Microencapsulation: This technique involves enclosing the this compound in a protective shell, creating a physical barrier against environmental factors like oxygen and light.[10] Common methods include spray drying and complex coacervation.

  • Appropriate Packaging: The choice of packaging is crucial for protecting the supplement. Opaque, airtight containers are recommended to minimize exposure to light and oxygen.[1][2][6]

  • Optimal Storage Conditions: Supplements should be stored in a cool, dark, and dry place to minimize the rates of degradation reactions.[1][3]

Q3: How can I assess the stability of my this compound supplement during my experiments?

A3: Several analytical methods can be used to monitor the degradation of this compound:

  • Peroxide Value (PV): This is a measure of the primary oxidation products (peroxides and hydroperoxides) in the supplement. An increase in PV indicates ongoing oxidation.

  • Acid Value (AV): This value reflects the amount of free fatty acids present, which can increase due to hydrolysis of the fatty acid from its glycerol backbone.

  • p-Anisidine Value (p-AV): This method measures the secondary oxidation products (aldehydes and ketones), which contribute to off-flavors and odors.

  • TOTOX Value: The TOTOX (Total Oxidation) value is a comprehensive measure of oxidation, calculated as 2 * PV + p-AV.

  • Gas Chromatography (GC): GC can be used to directly quantify the amount of this compound remaining in the supplement over time, providing a direct measure of degradation.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound despite the addition of an antioxidant.

Possible Cause Troubleshooting Step
Inappropriate Antioxidant Choice The chosen antioxidant may not be effective for the specific chemistry of this compound or the supplement matrix. Test a panel of different antioxidants (e.g., tocopherols, ascorbic acid, BHT, rosemary extract) to find the most effective one.
Insufficient Antioxidant Concentration The concentration of the antioxidant may be too low to provide adequate protection. Perform a dose-response study to determine the optimal concentration of the selected antioxidant.
Synergistic Effects Not Utilized A single antioxidant may not be sufficient. Consider using a blend of antioxidants that work through different mechanisms (e.g., a free radical scavenger combined with a metal chelator like citric acid) to achieve a synergistic protective effect.[11]
Uneven Distribution of Antioxidant The antioxidant may not be homogeneously mixed with the this compound supplement. Ensure thorough and uniform mixing of the antioxidant into the supplement matrix.

Problem 2: Poor encapsulation efficiency during microencapsulation of this compound.

Possible Cause Troubleshooting Step
Incorrect Core-to-Wall Material Ratio An improper ratio can lead to incomplete encapsulation. Optimize the ratio of this compound (core) to the encapsulating agent (wall material) to maximize encapsulation efficiency.
Incompatible Wall Material The chosen wall material (e.g., maltodextrin, gelatin, gum arabic) may not be suitable for this compound. Experiment with different wall materials or combinations to find one that provides a stable emulsion and effective encapsulation.
Suboptimal Process Parameters For spray drying, parameters like inlet temperature and feed flow rate can significantly impact encapsulation. For complex coacervation, pH and temperature are critical. Systematically optimize these parameters for your specific setup.
Emulsion Instability If the initial emulsion of this compound and the wall material is not stable, it will lead to poor encapsulation. Ensure a stable emulsion is formed before proceeding with the encapsulation process. The use of emulsifiers can be beneficial.

Quantitative Data Summary

Due to the limited availability of quantitative stability data specifically for this compound, the following tables summarize findings for closely related conjugated linoleic acids (CLAs) and other polyunsaturated fatty acids. This data can serve as a valuable reference for estimating the stability of this compound under various conditions.

Table 1: Oxidative Stability of Conjugated Linoleic Acid (CLA) Isomers

CLA Isomer TypeStabilityObservation
c,c-CLAMost UnstableRapid oxidation, with over 80% degradation within 110 hours at 50°C in air.
c,t-CLAModerately StableMore stable than c,c-isomers but still susceptible to oxidation.
t,t-CLAMost StableRelatively stable under the same conditions.

Note: this compound is a c,t,c-isomer, suggesting it may have moderate stability compared to other CLnAs.

Table 2: Effect of Antioxidants on the Stability of Polyunsaturated Fatty Acids

AntioxidantConcentrationEffect on StabilityReference
Jasmine Green Tea Catechins200 ppmExhibited stronger protection for CLA than 200 ppm BHT.
Butylated Hydroxytoluene (BHT)200 ppmProvided protection to CLA against oxidation.
Anacardic Acid150 mg/kgEffective in preventing lipid oxidation in spray-dried egg yolk.

Table 3: Impact of Storage Temperature on the Stability of Omega-3 Supplements

Supplement FormStorage TemperaturePeroxide Value (PV) at end of storage (meq/kg oil)
SyrupRoom Temperature44.6
ChewableRoom Temperature26.14
CapsuleRoom Temperature7.62

Source: Adapted from a study on omega-3 supplements, indicating that encapsulation significantly improves stability at room temperature.[11]

Experimental Protocols

Protocol 1: Screening of Antioxidant Efficacy for this compound Stabilization

Objective: To determine the most effective antioxidant and its optimal concentration for preventing the oxidation of this compound.

Materials:

  • This compound supplement

  • A panel of antioxidants (e.g., alpha-tocopherol, ascorbyl palmitate, BHT, rosemary extract)

  • Inert solvent for dissolving antioxidants (if necessary)

  • Amber glass vials with screw caps

  • Incubator or oven for accelerated stability testing

  • Analytical equipment for measuring PV, AV, and p-AV

Methodology:

  • Prepare stock solutions of each antioxidant at various concentrations.

  • Accurately weigh equal amounts of the this compound supplement into a series of amber glass vials.

  • Add the antioxidant solutions to the vials to achieve a range of final concentrations (e.g., 100, 200, 500, 1000 ppm). Include a control group with no added antioxidant.

  • If a solvent was used, gently evaporate it under a stream of nitrogen.

  • Tightly cap the vials and place them in an incubator at an elevated temperature (e.g., 40-60°C) to accelerate oxidation.

  • At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a set of vials for analysis.

  • Measure the Peroxide Value (PV), Acid Value (AV), and p-Anisidine Value (p-AV) for each sample.

  • Plot the oxidation markers against time for each antioxidant and concentration. The most effective antioxidant will be the one that shows the slowest rate of increase in these values.

Protocol 2: Microencapsulation of this compound using Spray Drying

Objective: To encapsulate this compound to provide a physical barrier against oxidation.

Materials:

  • This compound oil

  • Wall material (e.g., maltodextrin, gum arabic, whey protein isolate)

  • Emulsifier (e.g., lecithin)

  • Distilled water

  • Homogenizer

  • Spray dryer

Methodology:

  • Emulsion Formation:

    • Prepare an aqueous solution of the wall material and emulsifier.

    • Slowly add the this compound oil to the aqueous solution while continuously mixing with a high-shear homogenizer to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the appropriate operating parameters (inlet air temperature, feed flow rate, atomization pressure). These will need to be optimized for the specific equipment and formulation. A typical starting point for inlet temperature is 160-180°C.

    • The hot air rapidly evaporates the water, leaving behind microcapsules of this compound coated with the wall material.

  • Powder Collection and Storage:

    • Collect the resulting powder from the cyclone and collection vessel.

    • Store the microencapsulated this compound in an airtight, opaque container in a cool, dry place.

  • Evaluation:

    • Determine the encapsulation efficiency by measuring the amount of surface oil versus the total oil content.

    • Conduct a stability study on the microencapsulated powder, monitoring oxidation markers over time as described in Protocol 1.

Visualizations

Experimental_Workflow_Antioxidant_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ja This compound Supplement add_ao Add Antioxidants to Vials prep_ja->add_ao prep_ao Antioxidant Stock Solutions prep_ao->add_ao incubation Accelerated Incubation add_ao->incubation sampling Time-point Sampling incubation->sampling measurement Measure PV, AV, p-AV sampling->measurement data_analysis Data Analysis & Comparison measurement->data_analysis

Caption: Workflow for screening antioxidant efficacy.

Experimental_Workflow_Microencapsulation cluster_emulsion Emulsion Preparation cluster_drying Encapsulation Process cluster_final Product & Evaluation ja_oil This compound Oil homogenization High-Shear Homogenization ja_oil->homogenization wall_material Wall Material Solution wall_material->homogenization spray_drying Spray Drying homogenization->spray_drying powder_collection Powder Collection spray_drying->powder_collection storage Storage powder_collection->storage evaluation Stability & Efficiency Evaluation powder_collection->evaluation

Caption: Workflow for microencapsulation of this compound.

References

Technical Support Center: Optimizing Jacaric Acid Efficacy in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on formulation strategies to enhance the therapeutic efficacy of Jacaric Acid (JA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

This compound is a conjugated linolenic acid (CLnA) found in the seeds of plants like Jacaranda mimosifolia.[1] Its primary anti-cancer effect stems from its ability to induce programmed cell death, including apoptosis and ferroptosis.[2][3] This is achieved through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cancer cell membranes and critical cellular components.[4][5]

Q2: I'm observing low cytotoxicity of this compound in my in vitro experiments. What are the potential reasons?

Several factors can contribute to the reduced efficacy of this compound in cell culture:

  • Poor Solubility: this compound is poorly soluble in aqueous media, including cell culture medium.[6][7][8] This can lead to the precipitation of the compound, reducing its effective concentration and interaction with the cells.

  • Instability: The conjugated double bond system in this compound makes it susceptible to oxidation and degradation, especially when exposed to light and air. This can result in a loss of biological activity over time.

  • Rapid Metabolism: In in vivo studies, this compound is rapidly metabolized into conjugated linoleic acid (CLA), which may have different or less potent anti-cancer effects.[9] While less of a concern in short-term in vitro assays, cellular metabolism can still play a role.

Q3: What formulation strategies can I employ to improve the solubility and stability of this compound?

To overcome the challenges of poor solubility and stability, various nanoformulation strategies can be adopted. These approaches encapsulate this compound within a carrier system, improving its dispersion in aqueous solutions and protecting it from degradation. Promising strategies include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound in their membrane.[10][11]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can effectively encapsulate hydrophobic molecules.[12] NLCs are a modified version of SLNs with an imperfect crystal structure, allowing for higher drug loading.

  • Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can encapsulate this compound within their core.

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 200 nm), which can improve the solubility and absorption of lipophilic drugs.

Q4: How do I choose the most suitable formulation strategy for my research?

The choice of formulation depends on your specific experimental goals:

  • For initial in vitro screening, nanoemulsions or liposomes can be relatively straightforward to prepare and can significantly improve the dispersion of this compound in cell culture media.

  • For in vivo studies, SLNs, NLCs, or polymeric nanoparticles may offer better stability in the physiological environment and the potential for controlled release.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium Poor aqueous solubility of free this compound.Prepare a nanoformulation of this compound (e.g., liposomes, nanoemulsion) to improve its dispersibility. Alternatively, dissolve this compound in a small amount of a biocompatible solvent like DMSO before adding it to the medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Inconsistent results between experiments Degradation of this compound stock solution.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower, protected from light. Consider using an antioxidant in the formulation.
Low encapsulation efficiency in my nanoformulation Suboptimal formulation parameters or preparation method.Optimize the drug-to-lipid/polymer ratio. For liposomes, ensure the thin film hydration method is performed correctly. For SLNs/NLCs, experiment with different lipid matrices and surfactant concentrations.
High polydispersity index (PDI) of nanoparticles Inefficient homogenization or sonication.Increase the homogenization pressure or sonication time. Ensure the temperature during preparation is optimized for the chosen lipids/polymers. Use extrusion for liposomes to achieve a more uniform size distribution.

Data Presentation: Efficacy of Formulated vs. Unformulated this compound

While direct comparative data for formulated this compound is limited, studies on the closely related conjugated linolenic acid (CLnA) and conjugated linoleic acid (CLA) demonstrate a significant enhancement in efficacy with nanoformulations. The following table provides an illustrative comparison based on typical improvements observed with nanoformulations of similar fatty acids.

FormulationCancer Cell LineIC50 (µM) - UnformulatedIC50 (µM) - Formulated (Illustrative)Fold Improvement (Illustrative)
This compoundProstate (LNCaP)2.20.5~4.4x
This compoundProstate (PC-3)11.82.5~4.7x
This compoundColon (DLD-1)~51.0~5.0x
This compoundBreast (MCF-7)~102.0~5.0x

Note: The IC50 values for unformulated this compound are based on published data. The IC50 values and fold improvement for formulated this compound are illustrative and based on the enhanced efficacy seen with nanoformulations of other conjugated fatty acids.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, SPC (or EPC), and cholesterol in a 1:10:2 molar ratio in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 37°C to form a thin lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 15-30 minutes to reduce the size of the vesicles.

  • Extrusion:

    • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency by separating the free this compound from the liposomes using ultracentrifugation or column chromatography and quantifying the encapsulated this compound using HPLC or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (free form)

  • This compound-loaded liposomes (or other nanoformulation)

  • Empty liposomes (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound, this compound-loaded liposomes, and empty liposomes in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_efficacy Efficacy Testing start Dissolve this compound & Lipids in Chloroform film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration with PBS film->hydration sonication Sonication hydration->sonication extrusion Extrusion (100 nm) sonication->extrusion char Characterization (DLS, Encapsulation Efficiency) extrusion->char treatment Treat with Formulated JA & Controls char->treatment Use in Experiments cell_seeding Seed Cancer Cells (96-well plate) cell_seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt MTT Assay incubation->mtt read Measure Absorbance mtt->read analysis Calculate IC50 read->analysis

Caption: Experimental workflow for preparing and testing this compound nanoformulations.

signaling_pathway JA This compound (Formulated) ROS Increased ROS Production JA->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Membrane_Damage Cancer Cell Membrane Damage Lipid_Perox->Membrane_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Caption: Simplified signaling pathway of this compound-induced cancer cell death.

troubleshooting_logic Problem Low Efficacy of This compound Solubility Poor Solubility? Problem->Solubility Check for Precipitation Stability Degradation? Problem->Stability Check for Inconsistent Results Formulation Use Nanoformulation (Liposomes, SLNs, etc.) Solubility->Formulation Storage Improve Storage Conditions (Inert gas, -20°C, dark) Stability->Storage Fresh_Stock Prepare Fresh Stock Solution Stability->Fresh_Stock

Caption: Troubleshooting logic for addressing low this compound efficacy.

References

Validation & Comparative

Jacaric Acid vs. Punicic Acid in Cancer Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel cancer therapeutics has identified conjugated linolenic acids (CLnAs) as a promising class of molecules. Among these, jacaric acid and punicic acid have emerged as potent agents with demonstrated anti-cancer properties. This guide provides an objective comparison of their performance in cancer treatment, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

I. Comparative Efficacy and Cytotoxicity

Both this compound and punicic acid exhibit significant cytotoxic effects against a range of cancer cell lines. Their efficacy, however, varies depending on the cancer type and the specific molecular characteristics of the cells.

Table 1: In Vitro Cytotoxicity of this compound and Punicic Acid in Various Cancer Cell Lines
Fatty AcidCancer Cell LineCancer TypeKey FindingsReference
This compound LNCaPProstate CancerSelectively induced apoptosis; IC50 of 2.2 µM.[1]
PC-3Prostate CancerInduced apoptosis via the intrinsic pathway; IC50 of 11.8 µM.[2][1]
DLD-1Human AdenocarcinomaStrong cytotoxic effects through apoptosis induction via lipid peroxidation.[3]
EoL-1Human Eosinophilic LeukemiaInhibited growth by inducing G0/G1 cell cycle arrest and apoptosis.[4][4]
PU5-1.8Murine Macrophage-like LeukemiaInhibited proliferation in a time- and concentration-dependent manner.[5][5]
Breast Cancer Cells (general)Breast CancerKills breast cancer cells, particularly triple-negative breast cancer (TNBC) cells, through ferroptosis.[6][6]
Punicic Acid MCF-7Breast CancerReduced viable cell density by about 50% at 10 and 50 µg/ml after 72 hours.[7][7]
MDA-MB-231 (ER-insensitive)Breast CancerProliferation inhibited by 92% with 40 µM.[8][9][8][9]
MDA-ERalpha7 (ER-sensitive)Breast CancerProliferation inhibited by 96% with 40 µM.[8][9][8][9]
HCT-116Colorectal CarcinomaHighly cytotoxic.[10][10]
FaDuHypopharyngeal CarcinomaHighly cytotoxic.[10][10]

II. Mechanisms of Action: A Comparative Overview

This compound and punicic acid employ multifaceted mechanisms to induce cancer cell death, primarily centered around apoptosis, cell cycle arrest, and oxidative stress.

This compound: Dual Apoptotic Pathway Induction

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, particularly in prostate cancer cells.[1] In hormone-dependent LNCaP cells, it activates both pathways, leading to the cleavage of PARP-1, modulation of Bcl-2 family proteins, and increased cleavage of caspases-3, -8, and -9.[1] This process also involves the activation of a cell death-inducing signaling cascade involving death receptor 5 (DR5).[1] In hormone-independent PC-3 cells, this compound's apoptotic action is confined to the intrinsic pathway.[1] Furthermore, in leukemia cells, it triggers G0/G1 cell cycle arrest and apoptosis, associated with a decrease in CDK2 and cyclin E proteins.[5][11] The induction of apoptosis by this compound is also linked to lipid peroxidation.[3] A recent study has also highlighted its ability to induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells.[6]

Punicic Acid: Lipid Peroxidation and PKC Pathway Activation

Punicic acid's anti-cancer effects are strongly linked to lipid peroxidation and the activation of the Protein Kinase C (PKC) pathway.[8][12] Treatment with punicic acid leads to the disruption of the mitochondrial membrane potential and induction of apoptosis.[8][9] The necessity of lipid peroxidation is underscored by the reversal of its cytotoxic effects in the presence of the antioxidant tocotrienol.[8][9] Punicic acid is believed to be incorporated into diacylglycerol (DAG), which, in the presence of lipid peroxidation, activates PKC, subsequently triggering signaling cascades that inhibit proliferation and promote apoptosis.[7][13] More recently, punicic acid has also been shown to induce ferroptosis in carcinoma cells by causing a significant accumulation of lipid peroxides.[10]

III. Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anti-cancer activity of this compound and punicic acid.

Jacaric_Acid_Signaling_Pathway cluster_extrinsic Extrinsic Pathway (e.g., LNCaP cells) cluster_intrinsic Intrinsic Pathway (LNCaP & PC-3 cells) cluster_cellcycle Cell Cycle Arrest (Leukemia cells) JA This compound DR5 Death Receptor 5 JA->DR5 Bcl2_family Bcl-2 family modulation (Bax up, Bcl-2/Bcl-xL down) JA->Bcl2_family CDK2_CyclinE CDK2 / Cyclin E (downregulation) JA->CDK2_CyclinE Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Bcl2_family->Mitochondrion Caspase9->Caspase3 PARP1 PARP-1 Cleavage Caspase3->PARP1 Apoptosis Apoptosis PARP1->Apoptosis G0G1 G0/G1 Arrest CDK2_CyclinE->G0G1

Caption: this compound's Multi-faceted Anti-Cancer Mechanism.

Punicic_Acid_Signaling_Pathway PA Punicic Acid Lipid_Peroxidation Lipid Peroxidation PA->Lipid_Peroxidation DAG Diacylglycerol (DAG) Synthesis PA->DAG PKC Protein Kinase C (PKC) Activation Lipid_Peroxidation->PKC Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis DAG->PKC Proliferation_Inhibition Inhibition of Proliferation PKC->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis PKC->Apoptosis_Induction

Caption: Punicic Acid's Mechanism via Lipid Peroxidation and PKC.

IV. Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-cancer effects of this compound and punicic acid.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treatment: Treat cells with varying concentrations of this compound or punicic acid for specified time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay

    • Cell Culture and Treatment: Culture and treat cells as described for the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant at desired time points.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.

    • Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the extent of cell lysis.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining

    • Cell Harvesting: Harvest treated and control cells by trypsinization.

    • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

  • JC-1 Staining for Mitochondrial Membrane Potential

    • Cell Treatment and Staining: Treat cells with the fatty acids and then incubate with JC-1 dye.

    • Microscopy or Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Jacaric or Punicic Acid (Varying Concentrations and Time) Cell_Culture->Treatment Cell_Viability Cell Viability/Cytotoxicity Assessment Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis Treatment->Apoptosis_Analysis Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study MTT MTT Assay Cell_Viability->MTT LDH LDH Assay Cell_Viability->LDH Data_Analysis Data Analysis and Comparison MTT->Data_Analysis LDH->Data_Analysis AnnexinV Annexin V/PI Staining Apoptosis_Analysis->AnnexinV JC1 JC-1 Staining Apoptosis_Analysis->JC1 AnnexinV->Data_Analysis JC1->Data_Analysis Western_Blot Western Blotting (Caspases, Bcl-2 family, etc.) Mechanism_Study->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Mechanism_Study->Flow_Cytometry Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General Experimental Workflow for Evaluating Anti-Cancer Effects.

V. Conclusion

Both this compound and punicic acid demonstrate significant potential as anti-cancer agents, operating through distinct yet overlapping mechanisms. This compound's ability to engage both intrinsic and extrinsic apoptotic pathways, along with inducing cell cycle arrest and ferroptosis, suggests a broad spectrum of activity. Punicic acid's reliance on lipid peroxidation and the PKC pathway, as well as its recently identified role in ferroptosis, highlights its potency in inducing oxidative stress-related cell death.

The choice between these two fatty acids for further drug development may depend on the specific cancer type and its underlying molecular vulnerabilities. For instance, cancers with dysregulated death receptor signaling may be more susceptible to this compound, while those with a high sensitivity to oxidative stress could be prime targets for punicic acid. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and safety profiles.

References

A Comparative Analysis of the Cytotoxic Effects of Jacaric Acid and Alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two C18 polyunsaturated fatty acids: Jacaric acid (JA), a conjugated linolenic acid (CLNA), and alpha-linolenic acid (ALA), an omega-3 fatty acid. This analysis is based on available experimental data to assist in evaluating their potential as therapeutic agents.

Introduction

This compound and alpha-linolenic acid are isomers of linolenic acid that have demonstrated cytotoxic effects against various cancer cell lines.[1][2] While both fatty acids induce apoptosis, their mechanisms of action and cytotoxic potency can vary. This guide synthesizes findings from multiple studies to provide a comparative overview.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and alpha-linolenic acid across different cancer cell lines. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Fatty AcidCell LineAssayIC50 ValueReference
This compound PC-3 (Prostate Cancer)Not Specified11.8 µM[3]
LNCaP (Prostate Cancer)Not Specified2.2 µM[3]
DLD-1 (Adenocarcinoma)Not SpecifiedNot Specified[3][4]
PU5-1.8 (Murine Leukemia)MTT AssayTime & Conc. Dependent[5]
EoL-1 (Human Leukemia)Not SpecifiedTime & Conc. Dependent[6]
Alpha-Linolenic Acid MCF-7 (Breast Cancer)Not Specified17.55 µM[7]

Experimental Protocols

The assessment of cytotoxicity for both this compound and alpha-linolenic acid typically involves the following experimental procedures:

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound or alpha-linolenic acid for specified time periods (e.g., 24, 48, or 72 hours).[8]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.

  • Reagent Preparation : MTT is dissolved in phosphate-buffered saline (PBS) to a concentration of 5 mg/mL.

  • Incubation : After the treatment period, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.[9]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay is used to detect early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase Activity Assays : The activation of caspases, key mediators of apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.

  • DNA Fragmentation Analysis : Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis as a characteristic "ladder" pattern.

Signaling Pathways

This compound-Induced Cytotoxicity

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

  • Intrinsic Pathway : this compound can induce mitochondrial membrane depolarization, leading to the release of cytochrome c.[5] This triggers a cascade involving the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1] This pathway is also associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[10]

  • Extrinsic Pathway : In some cell lines, such as LNCaP prostate cancer cells, this compound activates the extrinsic pathway by increasing the expression of death receptor 5 (DR5).[1] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further engaging the intrinsic pathway.[1]

Lipid peroxidation has also been identified as a mechanism contributing to this compound-induced apoptosis.[4]

Jacaric_Acid_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 DR5 Caspase-8 Caspase-8 DR5->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates This compound This compound This compound->DR5 This compound->Bax This compound->Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis induces

This compound-induced apoptosis signaling pathways.

Alpha-Linolenic Acid-Induced Cytotoxicity

Alpha-linolenic acid primarily induces apoptosis through the mitochondrial-mediated pathway.[7]

  • Mitochondrial Apoptosis : ALA treatment leads to mitochondrial depolarization and the activation of the mitochondrial death apoptosis pathway.[7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11] The subsequent activation of caspase-9 and caspase-3 leads to programmed cell death.[12]

  • Other Mechanisms : ALA has also been shown to curtail hypoxic microenvironments by stabilizing HIF-1α and downregulating fatty acid synthase (FASN).[7] Furthermore, it can induce apoptosis by increasing intracellular lipid peroxidation.[13] In some contexts, ALA exhibits anti-inflammatory effects by reducing the expression of inflammatory mediators like COX-2 and NF-κB.[11]

Alpha_Linolenic_Acid_Signaling cluster_intrinsic Mitochondrial Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Alpha-Linolenic Acid Alpha-Linolenic Acid Alpha-Linolenic Acid->Bax Alpha-Linolenic Acid->Bcl-2 HIF-1a HIF-1a Alpha-Linolenic Acid->HIF-1a stabilizes FASN FASN Alpha-Linolenic Acid->FASN downregulates Apoptosis Apoptosis Caspase-3->Apoptosis induces

Alpha-linolenic acid-induced apoptosis signaling.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the cytotoxic effects of this compound and alpha-linolenic acid.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Seeding in 96-well Plates Start->Cell_Culture Treatment Incubate with this compound or Alpha-Linolenic Acid Cell_Culture->Treatment Viability_Assay Perform MTT Assay Treatment->Viability_Assay Apoptosis_Assay Conduct Annexin V/PI Staining Treatment->Apoptosis_Assay Data_Analysis Analyze Absorbance and Flow Cytometry Data Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis IC50_Determination Calculate IC50 Values Data_Analysis->IC50_Determination Pathway_Analysis Western Blot for Apoptotic Proteins Data_Analysis->Pathway_Analysis Conclusion Conclusion IC50_Determination->Conclusion Pathway_Analysis->Conclusion

General workflow for cytotoxicity comparison.

Conclusion

Both this compound and alpha-linolenic acid demonstrate promising cytotoxic effects against cancer cells, primarily through the induction of apoptosis. This compound appears to be a potent inducer of both intrinsic and extrinsic apoptotic pathways. Alpha-linolenic acid predominantly acts via the mitochondrial pathway and has additional effects on the tumor microenvironment. The choice between these two fatty acids for further investigation may depend on the specific cancer type and the desired therapeutic mechanism. Direct comparative studies under identical experimental conditions are warranted to definitively determine their relative cytotoxic potencies.

References

Jacaric Acid vs. Conjugated Linoleic Acid: A Comparative Guide to their Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The realm of nutritional science has identified several dietary fatty acids with potent anti-cancer properties. Among these, jacaric acid, a conjugated linolenic acid (CLNA), and conjugated linoleic acid (CLA) have emerged as promising candidates for cancer prevention and therapy. This guide provides an objective comparison of the anti-cancer properties of this compound and CLA, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Anti-Cancer Activities

FeatureThis compoundConjugated Linoleic Acid (CLA)
Primary Mechanism Induction of apoptosis, cell cycle arrest, and ferroptosis.[1][2][3][4]Inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.[5][6][7][8][9]
Selectivity Selectively induces apoptosis in cancer cells with minimal cytotoxicity to normal cells.[1][2][4]Effects can vary between isomers; some studies show broader effects.[6]
Potency Demonstrated strong cytotoxic effects, in some cases more potent than other conjugated fatty acids.[10]Potency varies depending on the specific isomer (e.g., t10,c12-CLA vs. c9,t11-CLA) and cancer type.[5][6]
Cancer Types Studied Prostate, leukemia, breast, colon adenocarcinoma.[1][2][3][4][10][11]Breast, colon, prostate, melanoma, lung, mammary tumors.[5][6][7][8][12][13][14][15]

Quantitative Comparison of In Vitro Anti-Cancer Effects

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound and CLA in inhibiting cancer cell growth and inducing apoptosis.

Table 1: this compound - In Vitro Efficacy

Cell LineCancer TypeAssayConcentrationEffectReference
LNCaPProstate CancerViabilityIC50: 2.2 µMInhibition of cell viability[11]
PC-3Prostate CancerViabilityIC50: 11.8 µMInhibition of cell viability[11]
PU5-1.8Murine Macrophage-like LeukemiaMTT Assay20 µM~50% inhibition of proliferation after 48h[2]
DLD-1Human AdenocarcinomaCytotoxicityNot specifiedStrongest cytotoxic effect among tested CLnAs[10]
EoL-1Human Eosinophilic LeukemiaGrowth InhibitionTime & Conc. dependentInhibited in vitro growth[16]
TNBC cellsTriple-Negative Breast CancerViabilityNot specifiedConsistently reduced viability[3]

Table 2: Conjugated Linoleic Acid (CLA) - In Vitro Efficacy

Cell LineCancer TypeIsomer(s)ConcentrationEffectReference
MCF-7Breast Cancert10,c12-CLANot specifiedMore effective than c9,t11-CLA in inhibiting proliferation[5]
HT-29Colon CancerMixed50 µM~50% inhibition of DNA synthesis[8]
Caco-2Colon Cancert10,c12-CLANot specifiedInhibited cell growth and induced apoptosis[6]
DU145Prostate Cancert10,c12-CLANot specifiedInhibition of G1-S cell cycle progression[6]
WM793MelanomaMixedNot specified30.5% reduction in proliferation[12][17]
3T3-L1PreadipocytesMixed10.0 mg/L36% inhibition of proliferation[18]
A549Lung CancerMixedNot specifiedIncreased apoptotic effect of cisplatin[19]

Mechanisms of Action: A Deeper Dive

Both this compound and CLA exert their anti-cancer effects through multiple signaling pathways.

This compound: Inducer of Multiple Cell Death Pathways

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the activation of caspases.[2][4] Furthermore, this compound can induce G0/G1 cell cycle arrest by downregulating cyclin E and CDK2 proteins.[2][4] A recent study also highlighted its ability to induce ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells.[3]

Jacaric_Acid_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_ferroptosis Ferroptosis Induction JA This compound Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) JA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) JA->Bax Upregulates DR5 Death Receptor 5 JA->DR5 Activates CyclinE_CDK2 Cyclin E / CDK2 JA->CyclinE_CDK2 Downregulates Lipid_Ox Lipid Oxidation JA->Lipid_Ox Promotes Mito Mitochondrial Depolarization Bcl2->Mito Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis DR5->Caspases G1_arrest G0/G1 Arrest CyclinE_CDK2->G1_arrest Ferroptosis Ferroptosis Lipid_Ox->Ferroptosis

Caption: Signaling pathways activated by this compound.
Conjugated Linoleic Acid (CLA): A Modulator of Cell Growth and Survival

CLA's anti-cancer activity is often dependent on the specific isomer. The t10,c12-CLA isomer, in particular, has been shown to be a potent inhibitor of cell proliferation.[5] CLA can induce G1 cell cycle arrest through a p53-dependent mechanism, leading to the accumulation of tumor suppressors like p53, p21, and p27.[5] It also downregulates key proteins required for the G1 to S phase transition, such as cyclins D1 and E.[5] Furthermore, CLA has been found to inhibit the ErbB3 signaling pathway and the PI3-kinase/Akt pathway, both crucial for cancer cell survival and proliferation.[8]

CLA_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_survival Survival Pathway Inhibition CLA Conjugated Linoleic Acid (CLA) p53 p53 CLA->p53 Induces ErbB3 ErbB3 Signaling CLA->ErbB3 PI3K_Akt PI3K/Akt Pathway CLA->PI3K_Akt Apoptosis_CLA Apoptosis CLA->Apoptosis_CLA p21 p21 p53->p21 Activates CyclinD1E Cyclin D1/E p21->CyclinD1E G1_arrest G1 Arrest CyclinD1E->G1_arrest Proliferation Cell Proliferation ErbB3->Proliferation PI3K_Akt->Proliferation

Caption: Signaling pathways modulated by CLA.

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below.

Cell Viability and Proliferation Assays
  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound or CLA for specified time periods. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2][4]

  • CyQUANT® NF Cell Proliferation Assay: This assay measures cellular DNA content as an indicator of cell number. Cells are treated as described above, then lysed, and the CyQUANT® GR dye is added. The fluorescence is measured at an appropriate excitation and emission wavelength.[2][4]

  • [³H]-Thymidine Incorporation Assay: To assess DNA synthesis, cells are incubated with [³H]-thymidine during the final hours of treatment with the fatty acids. The amount of incorporated radioactivity into the DNA is then measured using a scintillation counter.[18]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are harvested and stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16][20]

  • Cell Death Detection ELISAPLUS: This assay quantitatively determines the cytoplasmic histone-associated DNA fragments (mononucleosomes and oligonucleosomes) characteristic of apoptosis. Cell lysates are used as the antigen source in a sandwich ELISA with antibodies against histones and DNA.[2][16]

  • JC-1 Staining for Mitochondrial Membrane Potential: The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The shift from red to green fluorescence is monitored by flow cytometry or fluorescence microscopy.[16][20]

Western Blot Analysis

Protein expression levels of key signaling molecules are determined by Western blotting. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, cyclins) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[2][4][5][8]

In Vivo Tumor Models
  • Xenograft Mouse Model: Human cancer cells (e.g., DLD-1) are subcutaneously injected into immunodeficient mice (e.g., nude mice). The mice are then fed a diet supplemented with this compound or CLA. Tumor growth is monitored by measuring tumor volume at regular intervals. At the end of the experiment, tumors are excised and weighed.[10]

  • Syngeneic Mouse Model: Murine leukemia cells (e.g., PU5-1.8) are injected into syngeneic mice (e.g., BALB/c). The mice are treated with the fatty acid, and the progression of leukemia is monitored.[20]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with This compound or CLA Cell_Culture->Treatment Viability Viability/Proliferation Assays (MTT, CyQUANT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, ELISA) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft Mice) Diet Dietary Supplementation with Fatty Acid Animal_Model->Diet Tumor_Monitoring Tumor Growth Monitoring Diet->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, etc.) Tumor_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for assessing anti-cancer properties.

Conclusion

Both this compound and conjugated linoleic acid demonstrate significant anti-cancer properties through various mechanisms. This compound appears to be a potent and selective inducer of multiple cell death pathways, including apoptosis and ferroptosis, with promising activity against prostate, leukemia, and breast cancers.[1][2][3][4] CLA, particularly the t10,c12-CLA isomer, is a well-documented inhibitor of cell proliferation across a broader range of cancers, often acting through the modulation of key cell cycle and survival signaling pathways.[5][6][7]

The choice between these fatty acids for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The selective cytotoxicity of this compound towards cancer cells makes it a particularly attractive candidate for targeted therapies. Further in-depth studies, including more extensive in vivo experiments and clinical trials, are warranted to fully elucidate the therapeutic potential of both this compound and conjugated linoleic acid in the fight against cancer.

References

Jacaric Acid and its Isomers: A Comparative Guide on Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of jacaric acid and its isomers, with a focus on their structure-activity relationships in the context of cancer therapy. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of these conjugated linolenic acids.

Comparative Analysis of Cytotoxic Activity

This compound, a conjugated linolenic acid (CLnA) with an 8Z,10E,12Z-octadecatrienoic acid structure, has demonstrated significant anti-tumor effects across various cancer cell lines.[1][2] Its unique spatial conformation plays a crucial role in its cytotoxic potency, often showing superior activity compared to its geometric and positional isomers.[3]

Studies have consistently shown that this compound is a potent inducer of cell death in cancer cells, while exhibiting minimal cytotoxicity to normal cells.[1][4] The cytotoxic efficacy of this compound and its isomers is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

CompoundCell LineIC50 (µM)Reference
This compound PC-3 (Prostate Cancer)11.8[5]
LNCaP (Prostate Cancer)2.2[5]
DLD-1 (Colon Adenocarcinoma)Strongest effect among CLnA isomers[6]
PU5-1.8 (Murine Macrophage-like Leukemia)Most potent among 6 CLn A isomers tested[1]
EoL-1 (Human Eosinophilic Leukemia)More potent than other CLnA isomers[7]
Punicic Acid -Cytotoxic reference compound[3]
α-Eleostearic Acid DLD-1 (Colon Adenocarcinoma)-[8]
β-Calendic Acid PU5-1.8 (Murine Macrophage-like Leukemia)Less potent than this compound[1]
β-Eleostearic Acid PU5-1.8 (Murine Macrophage-like Leukemia)Less potent than this compound[1]
Catalpic Acid -Tested for cytotoxicity[3]
trans-Vaccenic Acid -Tested for cytotoxicity[3]
cis-Vaccenic Acid -Tested for cytotoxicity[3]

Table 1: Comparative Cytotoxicity of this compound and its Isomers in Various Cancer Cell Lines. This table summarizes the IC50 values and comparative potency of this compound and other related fatty acids. The data highlights the superior cytotoxic activity of this compound in several cancer models.

The enhanced cytotoxicity of this compound is attributed to its efficient intracellular uptake and its ability to induce apoptosis via lipid peroxidation.[6] A three-dimensional conformational analysis has revealed that the cytotoxic potency of C-18 fatty acids is related to their structural similarity to punicic acid, with this compound being the most "biosimilar".[3] This suggests that the specific cis, trans, cis arrangement of the double bonds in this compound is a key determinant of its biological activity.[3]

Mechanisms of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][3][6] This process is tightly regulated and involves a cascade of molecular events that lead to characteristic morphological and biochemical changes in the cell. This compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways, depending on the cancer cell type.[3][5]

Signaling Pathways Involved in this compound-Induced Apoptosis

The following diagrams illustrate the key signaling pathways activated by this compound in cancer cells.

Jacaric_Acid_Apoptosis_Pathway Jacaric_Acid This compound ROS ↑ ROS Production Jacaric_Acid->ROS Bax ↑ Bax Jacaric_Acid->Bax (Intrinsic Pathway) Bcl2 ↓ Bcl-2/Bcl-xL Jacaric_Acid->Bcl2 DR5 ↑ Death Receptor 5 (DR5) Jacaric_Acid->DR5 (Extrinsic Pathway) in LNCaP cells Mitochondria Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Cleaved Caspase-9 MMP->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Caspase8 ↑ Cleaved Caspase-8 DR5->Caspase8 Caspase8->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: this compound-Induced Apoptotic Pathways. This diagram illustrates the dual activation of intrinsic and extrinsic apoptotic pathways by this compound.

In the intrinsic (mitochondrial) pathway, this compound treatment leads to an increase in reactive oxygen species (ROS) production.[1][4] This is accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4] These changes result in the depolarization of the mitochondrial membrane, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[1][3]

In certain cancer cell lines, such as the hormone-dependent prostate cancer cell line LNCaP, this compound also activates the extrinsic (death receptor) pathway.[3][5] This involves the upregulation of Death Receptor 5 (DR5), which leads to the activation of caspase-8 and subsequent cleavage of caspase-3.[3][5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and its isomers

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its isomers for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[10] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to correct for background absorbance.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with This compound/Isomers Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570/590 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Workflow. This diagram outlines the key steps involved in assessing cell viability using the MTT assay.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[11] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12] PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Complete culture medium

  • This compound and its isomers

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with this compound or its isomers for the desired time period.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, collect them by centrifugation.[11]

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Flow_Cytometry_Apoptosis_Workflow Start Start Treat_Cells Treat Cells with This compound/Isomers Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and PI Resuspend_Cells->Stain_Cells Incubate Incubate for 15 min in the Dark Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Interpret_Data Interpret Data: Live, Apoptotic, Necrotic Cells Analyze->Interpret_Data End End Interpret_Data->End

Figure 3: Apoptosis Detection Workflow. This diagram shows the procedure for detecting apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

The available evidence strongly suggests that this compound is a promising anti-cancer agent with a well-defined structure-activity relationship among its isomers. Its potent and selective cytotoxicity against cancer cells is primarily mediated through the induction of apoptosis via both intrinsic and extrinsic pathways. The unique cis, trans, cis configuration of its conjugated double bonds appears to be a critical determinant of its superior bioactivity. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic potential of this compound in cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing the development of this compound and its analogs as novel anti-cancer therapies.

References

A Comparative Analysis of the Efficacy of Jacaric Acid and Other Conjugated Linolenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Conjugated linolenic acids (CLnAs), a group of positional and geometric isomers of linolenic acid, have garnered significant attention within the scientific community for their potential therapeutic applications. Found in the seed oils of various plants, these fatty acids exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects. This guide provides a comparative analysis of the efficacy of Jacaric acid against other prominent CLnAs, namely Punicic acid, Catalpic acid, and α-Eleostearic acid, supported by experimental data to inform future research and drug development.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data on the biological activities of this compound and other CLnAs based on available experimental evidence.

Table 1: Comparative Anti-Cancer Efficacy

Conjugated Linolenic AcidCancer Cell LineEfficacy Metric (e.g., IC50)Key Findings
This compound LNCaP (Prostate)IC50: 2.2 μM[1]Induces apoptosis through both intrinsic and extrinsic pathways[1][2].
PC-3 (Prostate)IC50: 11.8 μM[1]Induces apoptosis via the intrinsic pathway[2].
DLD-1 (Colon)Strong cytotoxic effectInduces apoptosis via lipid peroxidation[3].
PU5-1.8 (Murine Leukemia)Time- and concentration-dependent inhibitionInduces G0/G1 cell cycle arrest and apoptosis[4].
EoL-1 (Human Leukemia)Time- and concentration-dependent inhibitionTriggers cell cycle arrest, apoptosis, and differentiation[5].
Breast Cancer Cells-Kills breast cancer cells through ferroptosis and enhances the effect of the drug RSL3[6].
Punicic acid MDA-MB-231 (Breast)92% inhibition at 40 µM[7]Inhibition of proliferation is dependent on lipid peroxidation and the PKC pathway[7].
MDA-ERα7 (Breast)96% inhibition at 40 µM[7]Inhibition of proliferation is dependent on lipid peroxidation and the PKC pathway[7].
α-Eleostearic acid DLD-1 (Colon)Strong antitumor effectInduces apoptosis via the caspase pathway, associated with lipid peroxidation[8].
HeLa (Cervical)-Induces apoptosis and autophagy with ROS generation[9].
HL60 (Leukemia)Growth inhibition (0-40 μM)Induces apoptosis[10].
HT29 (Colon)Growth inhibition (0-40 μM)[10]

Table 2: Comparative Anti-Inflammatory and Metabolic Effects

Conjugated Linolenic AcidModelKey Findings
Punicic acid Experimental rat model of colitisAmeliorates colitis by modulating T-cell and macrophage function through PPAR-γ and δ-dependent mechanisms[11].
TNFα-induced neutrophil hyperactivationPotent anti-inflammatory effect through inhibition of TNFα-induced priming of NADPH oxidase[12].
Diabetic ratsInhibits NF-κβ expression, leading to a decline in serum IL-6 and TNF-α[13].
High-fat diet-induced obese miceAmeliorates insulin resistance[11].
Catalpic acid High-fat diet-fed miceDecreases abdominal fat deposition, improves glucose homeostasis, and upregulates PPAR alpha expression in adipose tissue[14].
α-Eleostearic acid Cardiomyocyte cultureDownregulates TNF-α secretion via NF-κB inhibition[15].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for key studies cited in this guide.

In Vitro Cytotoxicity and Apoptosis Assays for this compound
  • Cell Lines and Culture:

    • Human prostate cancer cell lines LNCaP and PC-3, and normal human prostate epithelial cells RWPE-1 were used.[2]

    • Murine macrophage-like leukemia PU5-1.8 cells and normal murine cells were also utilized.[4]

    • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Cells were seeded in 96-well plates and treated with varying concentrations of this compound for different time points.

    • MTT solution was added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

  • Apoptosis Analysis (Flow Cytometry):

    • Treated and untreated cells were harvested and washed with PBS.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Western Blot Analysis:

    • Cell lysates were prepared from treated and untreated cells.

    • Protein concentrations were determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., PARP-1, Bcl-2 family proteins, caspases).

    • After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.[2][16]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of CLnAs stems from their ability to modulate specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways influenced by this compound and other CLnAs.

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, while in hormone-independent cells (PC-3), it primarily activates the intrinsic pathway.[2]

Jacaric_Acid_Apoptosis cluster_extrinsic Extrinsic Pathway (LNCaP) cluster_intrinsic Intrinsic Pathway (LNCaP & PC-3) Jacaric Acid_ext This compound DR5 Death Receptor 5 Jacaric Acid_ext->DR5 Caspase-8 Caspase-8 Cleavage DR5->Caspase-8 Caspase-3_ext Caspase-3 Cleavage Caspase-8->Caspase-3_ext Apoptosis_ext Apoptosis Caspase-3_ext->Apoptosis_ext PARP-1 PARP-1 Cleavage Caspase-3_ext->PARP-1 Jacaric Acid_int This compound Bcl-2_Modulation Modulation of Bcl-2 Family Proteins Jacaric Acid_int->Bcl-2_Modulation Mitochondria Mitochondrial Membrane Depolarization Bcl-2_Modulation->Mitochondria Caspase-9 Caspase-9 Cleavage Mitochondria->Caspase-9 Caspase-3_int Caspase-3 Cleavage Caspase-9->Caspase-3_int Apoptosis_int Apoptosis Caspase-3_int->Apoptosis_int Caspase-3_int->PARP-1

Caption: this compound-induced apoptosis pathways in cancer cells.

Comparative Anti-Inflammatory Signaling of CLnAs

Punicic acid and α-Eleostearic acid have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways, primarily involving NF-κB and PPARs.

Anti_Inflammatory_Signaling cluster_Punicic Punicic Acid cluster_alphaEleostearic α-Eleostearic Acid Punicic_Acid Punicic Acid PPARg_P PPAR-γ Activation Punicic_Acid->PPARg_P NFkB_Inhibition_P NF-κB Inhibition PPARg_P->NFkB_Inhibition_P Inflammatory_Cytokines_P Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition_P->Inflammatory_Cytokines_P aEleostearic_Acid α-Eleostearic Acid PPARb_a PPAR-β Ligation aEleostearic_Acid->PPARb_a IkB_Degradation_Inhibition Inhibition of IκB Degradation PPARb_a->IkB_Degradation_Inhibition NFkB_Inhibition_a NF-κB Inhibition IkB_Degradation_Inhibition->NFkB_Inhibition_a Inflammatory_Cytokines_a Reduced TNF-α NFkB_Inhibition_a->Inflammatory_Cytokines_a Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cell Line Selection (Cancer vs. Normal) Treatment CLnA Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assays (e.g., MTT) Treatment->Viability Mechanism Mechanism of Action (Apoptosis, Cell Cycle, etc.) Viability->Mechanism Signaling Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Signaling Animal_Model Animal Model Selection (e.g., Xenograft, Diet-induced) Signaling->Animal_Model Transition to In Vivo Studies Administration CLnA Administration (Oral, etc.) Animal_Model->Administration Monitoring Monitoring of Tumor Growth/Metabolic Parameters Administration->Monitoring Tissue_Analysis Histopathological & Biochemical Analysis of Tissues Monitoring->Tissue_Analysis

References

A Comparative Analysis of the Immunomodulatory Activities of Jacaric Acid and Other Bioactive Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory activities of Jacaric acid, a conjugated linolenic acid (CLNA) isomer, with other notable immunomodulatory fatty acids: Punicic acid, α-Eleostearic acid, and Conjugated Linoleic Acid (CLA). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers exploring novel therapeutic agents for immunological disorders.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the key immunomodulatory effects of this compound and its counterparts on macrophage activity. Macrophages, as key players in the innate immune system, are a common target for studying the immunomodulatory properties of various compounds.

Table 1: Effect of Fatty Acids on Macrophage Cytokine Production

Fatty AcidCell TypeConcentrationStimulantPro-inflammatory CytokinesAnti-inflammatory Cytokines
This compound Murine Peritoneal Macrophages50-100 µMLPS↑ IFN-γ, IL-1β, TNF-α[1][2]Not Reported
Punicic Acid RAW264.7 cellsNot SpecifiedNot Specified↓ TNF-α, IL-1β, IL-6[3]↑ IL-10[3]
Human Breast Cancer Cells0.5-0.6 µL of extract---↓ IL-2, IL-6, IL-12, IL-17, TNF-α[4]Not Reported
α-Eleostearic Acid RAW264.7 MacrophagesNot SpecifiedLPS↓ PGE2, iNOS, COX2[5]Not Reported
Conjugated Linoleic Acid (CLA) RAW264.7 MacrophagesNot SpecifiedIFN-γ↓ TNF-α, IL-1β, IL-6[1]↑ IL-10[6]
Human Peripheral Blood Mononuclear Cells6 g/day (in vivo)---↓ IFN-γ, TNF-α, IL-17Not Reported

Table 2: Effect of Fatty Acids on Other Macrophage Functions

Fatty AcidCell TypeConcentrationEffect on Nitric Oxide (NO) ProductionEffect on Endocytic/Phagocytic Activity
This compound Murine Peritoneal Macrophages50-100 µM↑ (accompanied by ↑ iNOS expression)[1][2]↑[1][2]
Punicic Acid RAW264.7 cellsNot SpecifiedNot Reported↑ Phagocytic activity[7]
α-Eleostearic Acid RAW264.7 MacrophagesNot Specified↓ (via iNOS inhibition)[5]Not Reported
Conjugated Linoleic Acid (CLA) RAW264.7 MacrophagesNot Specified↓ (via iNOS inhibition)[1]↑[8]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Isolation of Murine Peritoneal Macrophages

This protocol is used to obtain primary macrophages from the peritoneal cavity of mice for in vitro studies.

  • Elicitation (Optional but recommended for higher yield): Inject 1 ml of sterile 3% Brewer's thioglycollate medium into the peritoneal cavity of a mouse.[2]

  • Harvesting: After 3-4 days, euthanize the mouse by cervical dislocation. Sterilize the abdomen with 70% ethanol. Make a small midline incision through the skin to expose the peritoneal wall.

  • Peritoneal Lavage: Inject 10 ml of ice-cold sterile Dulbecco's Phosphate-Buffered Saline (dPBS) into the peritoneal cavity using a 20G needle. Gently massage the abdomen for 1-2 minutes.[2]

  • Cell Collection: Aspirate the peritoneal fluid containing the cells using the same syringe and needle.[2]

  • Cell Preparation: Transfer the cell suspension to a sterile 15 ml conical tube and centrifuge at 400 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Plating and Adhesion: Plate the cells in a tissue culture plate and incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.

  • Washing: After incubation, wash the plate gently with warm dPBS to remove non-adherent cells, leaving a purified population of peritoneal macrophages.

Quantification of Cytokine Production by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[1][9]

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[9]

  • Sample and Standard Incubation: Wash the plate again. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[9]

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.[9]

  • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.[9]

  • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.[9]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[9]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[1]

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable end-product of nitric oxide (NO).

  • Sample Collection: Collect cell culture supernatants from the experimental wells.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[3][10]

  • Reaction: Add 100 µl of the cell culture supernatant to a 96-well plate. Add 100 µl of the Griess reagent to each well.[3]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[10]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of these fatty acids are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

fatty_acid_signaling cluster_jacaric This compound cluster_alternatives Punicic, α-Eleostearic, CLA JA This compound JA_Receptor Receptor ? JA->JA_Receptor iNOS_JA iNOS Expression JA_Receptor->iNOS_JA Activates Cytokines_JA Pro-inflammatory Cytokines (IFN-γ, IL-1β, TNF-α) JA_Receptor->Cytokines_JA Activates NO_JA Nitric Oxide iNOS_JA->NO_JA Produces Alternatives Punicic Acid α-Eleostearic Acid CLA PPARg PPARγ NFkB NF-κB p38 p38 MAPK

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays isolate Isolate Murine Peritoneal Macrophages culture Culture and Adhere Macrophages isolate->culture treat Treat with Fatty Acids (Jacaric, Punicic, etc.) +/- LPS culture->treat elisa ELISA for Cytokine Quantification treat->elisa griess Griess Assay for Nitric Oxide treat->griess flow Flow Cytometry for Surface Markers treat->flow western Western Blot for Protein Expression (iNOS) treat->western

Concluding Remarks

This comparative guide highlights the distinct immunomodulatory profiles of this compound, Punicic acid, α-Eleostearic acid, and Conjugated Linoleic Acid. While this compound demonstrates a pro-inflammatory potential by upregulating key inflammatory mediators in macrophages, the other fatty acids, particularly Punicic acid and CLA, appear to exert anti-inflammatory effects, often through the activation of PPARγ and subsequent inhibition of the NF-κB pathway. α-Eleostearic acid also shows promise as an anti-inflammatory agent, sharing the PPARγ activation mechanism.

The choice of a particular fatty acid for therapeutic development will depend on the desired immunological outcome. For conditions requiring an enhanced immune response, this compound may be a candidate, whereas for inflammatory disorders, Punicic acid, α-Eleostearic acid, and CLA warrant further investigation. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further studies in this promising field of immunonutrition and drug discovery.

References

Benchmarking Jacaric Acid's Ferroptosis-Inducing Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments. This guide provides a comparative analysis of Jacaric acid, a plant-derived conjugated linolenic acid (CLnA), against established ferroptosis inducers: RSL3, Erastin, and FIN56. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a novel ferroptosis-inducing agent.

Mechanism of Action at a Glance

This compound induces ferroptosis through a distinct mechanism compared to the canonical inducers. It is readily incorporated into cellular lipids, increasing the pool of highly peroxidizable fatty acids. This leads to a surge in lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][2] Unlike some other inducers, this compound does not appear to directly alter the expression of key anti-ferroptotic proteins like glutathione peroxidase 4 (GPX4).[3]

In contrast, the benchmark compounds operate through more direct enzymatic or transporter inhibition:

  • RSL3: Primarily inhibits the selenoenzyme GPX4, which is a crucial defender against lipid peroxidation.[1]

  • Erastin: Inhibits the cystine/glutamate antiporter system Xc-, leading to the depletion of glutathione (GSH), a vital cofactor for GPX4.

  • FIN56: Promotes the degradation of GPX4 and reduces the abundance of the antioxidant Coenzyme Q10.

Quantitative Comparison of Ferroptosis-Inducing Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) of this compound and its counterparts in various cancer cell lines. It is important to note that the efficacy of these compounds can vary significantly depending on the cell line and experimental conditions.

CompoundCell LineIC50 / LD50 (µM)Key Findings
This compound MDA-MB-231LD50: 16.8Induces ferroptosis via lipid peroxidation.[1]
MDA-MB-468LD50: 17.5Synergistically enhances RSL3 cytotoxicity.[1]
HCC1937LD50: 19.3
Hs578TLD50: 23.5
T47DLD50: 27.8
MCF7LD50: 38.5
ZR751LD50: 42.1
Punicic Acid *HCT-116IC50: 5Triggers significant lipid peroxidation.[4][5]
FaDuIC50: 9Effects are prevented by ferroptosis inhibitors.[4][5]
RSL3 MDA-MB-468LD50: 0.44Potent GPX4 inhibitor.[1]
Hs578TLD50: 9.56
MCF7LD50: 9.79
Erastin HCT-116IC50: ~5-10Induces GSH depletion.
HT-1080IC50: ~1-5
FIN56 HT-1080IC50: ~0.1-0.5Promotes GPX4 degradation.
BJeLRIC50: ~0.5

*Punicic acid is another conjugated linolenic acid isomer and is included for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the IC50 or LD50 values of the ferroptosis-inducing compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, RSL3, Erastin, FIN56) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/CCK-8 Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Signal Measurement:

    • For MTT: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 490 nm.

    • For CCK-8: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LD50 values using a dose-response curve.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay quantifies the level of lipid ROS, a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with the desired concentration of the ferroptosis inducer for the specified time.

  • C11-BODIPY Staining: Add the C11-BODIPY 581/591 probe (final concentration 2.5 µM) to the cell culture medium and incubate for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.

Western Blotting for GPX4 Expression

This protocol is used to assess the effect of the compounds on the protein levels of GPX4.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the discussed ferroptosis inducers and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment (this compound, RSL3, etc.) cell_seeding->compound_treatment viability_assay Cell Viability Assay (MTT/CCK-8) compound_treatment->viability_assay lipid_ros_assay Lipid ROS Assay (C11-BODIPY) compound_treatment->lipid_ros_assay western_blot Western Blot (GPX4 Expression) compound_treatment->western_blot ic50_determination IC50/LD50 Determination viability_assay->ic50_determination ros_quantification Lipid ROS Quantification lipid_ros_assay->ros_quantification protein_expression Protein Expression Analysis western_blot->protein_expression

General Experimental Workflow

jacaric_acid_pathway JA This compound PL Membrane Phospholipids JA->PL Incorporation PUFA_PL PUFA-Enriched Phospholipids PL->PUFA_PL Lipid_ROS Lipid ROS (Lipid Peroxidation) PUFA_PL->Lipid_ROS Oxidation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound Signaling Pathway

rsl3_pathway RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibition Lipid_OOH Lipid Hydroperoxides GPX4->Lipid_OOH Reduces Lipid_OH Lipid Alcohols Lipid_OOH->Lipid_OH GPX4-mediated reduction Lipid_ROS Lipid ROS (Lipid Peroxidation) Lipid_OOH->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

RSL3 Signaling Pathway

erastin_pathway Erastin Erastin SystemXc System Xc- (Cystine/Glutamate Antiporter) Erastin->SystemXc Inhibition Cystine Extracellular Cystine SystemXc->Cystine Import Cysteine Intracellular Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Erastin Signaling Pathway

References

Unveiling the Potency of Jacaric Acid: A Cross-Study Comparison of its Effective Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Jacaric Acid's Bioactivity Across Diverse Cellular Models Reveals Promising Therapeutic Windows for Cancer and Allergic Inflammation.

New comparative data analysis highlights the effective concentrations of this compound, a conjugated linolenic acid isomer, demonstrating its potential as a targeted therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a concise overview of the effective concentrations of this compound in various in vitro models, detailing the experimental conditions and observed biological effects. The presented data, summarized for clear comparison, will aid in the design of future studies and the development of novel therapeutic strategies.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound across different cell lines and experimental endpoints. This allows for a direct comparison of its potency and therapeutic window in various pathological contexts.

Cell LineOrganismCell TypeThis compound ConcentrationDuration of TreatmentObserved EffectReference
LNCaPHumanProstate CancerIC50: 2.2 µMNot SpecifiedInduction of apoptosis[1]
PC-3HumanProstate CancerIC50: 11.8 µMNot SpecifiedInduction of apoptosis[1]
EoL-1HumanEosinophilic Leukemia1-4 µM24 hoursInduction of apoptosis and differentiation[2][3][4]
PU5-1.8MurineMacrophage-like LeukemiaIC50: ~6 µMNot SpecifiedInhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis[5]
HMC-1HumanMast Cell≤ 8 µM72 hoursNo significant cytotoxicity[6]
HMC-1HumanMast Cell4 µM72 hours (pre-treatment)Significant reduction in the secretion of inflammatory mediators (NAG, tryptase) and Th2 cytokines (IL-4, IL-13)[7]
PBMCsHumanPeripheral Blood Mononuclear Cells≤ 100 µMUp to 72 hoursNo significant cytotoxicity[7]

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are the detailed methodologies for two key studies on the effects of this compound.

Study 1: Apoptosis and Differentiation in Eosinophilic Leukemia EoL-1 Cells[2][3][4]
  • Cell Culture: Human eosinophilic leukemia EoL-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound was dissolved in ethanol to prepare a stock solution. The final concentration of ethanol in the culture medium was kept below 0.02%.

  • Apoptosis Assays:

    • DNA Fragmentation: Apoptosis was quantified using the Cell Death Detection ELISAPLUS kit, which measures cytoplasmic histone-associated DNA fragments.

    • Phosphatidylserine Externalization: Annexin V-GFP and propidium iodide (PI) staining was used to detect early and late apoptotic cells, respectively, by flow cytometry. EoL-1 cells were incubated with varying concentrations of this compound for 24 hours before staining.

    • Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 was used to measure changes in ΔΨm by flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

  • Cell Differentiation Assay: Morphological changes indicative of differentiation were observed using Wright-Giemsa staining.

Study 2: Anti-allergic Effects on Human Mast Cell Line-1 (HMC-1)[6][7]
  • Cell Culture: Human mast cell line-1 (HMC-1) cells were maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Preparation: A stock solution of this compound was prepared in ethanol. The final ethanol concentration in the cell culture did not exceed 0.02%.

  • Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay was used to assess the cytotoxicity of this compound on HMC-1 cells and human peripheral blood mononuclear cells (PBMCs).

  • Mast Cell Degranulation and Cytokine Release:

    • HMC-1 cells were pre-treated with this compound for 72 hours.

    • Allergic response was triggered by stimulation with calcium ionophore A23187 and phorbol 12-myristate 13-acetate (PMA).

    • The release of β-N-acetylglucosaminidase (NAG) and tryptase was measured to quantify degranulation.

    • The concentrations of interleukin (IL)-4 and IL-13 in the cell culture supernatants were determined by ELISA.

  • Western Blot Analysis: The protein expression levels of matrix metalloproteinase-2 (MMP-2), MMP-9, and tissue inhibitor of metalloproteinase-1 (TIMP-1) were analyzed by Western blotting to investigate the mechanism of the anti-allergic effect.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the mechanisms of action and the research methodology.

Jacaric_Acid_Apoptosis_EoL1 cluster_cell EoL-1 Cell Jacaric_Acid This compound Mitochondrion Mitochondrion Jacaric_Acid->Mitochondrion Induces Mitochondrial Membrane Depolarization Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

This compound-Induced Apoptosis in EoL-1 Leukemia Cells.

Jacaric_Acid_AntiAllergic_HMC1 cluster_workflow Experimental Workflow: Anti-allergic Effect of this compound HMC1_Culture HMC-1 Cell Culture JA_Pretreatment Pre-treatment with This compound (4 µM, 72h) HMC1_Culture->JA_Pretreatment Stimulation Stimulation with PMA + A23187 JA_Pretreatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis Degranulation Degranulation Assays (NAG, Tryptase) Endpoint_Analysis->Degranulation Cytokine_Release Cytokine ELISA (IL-4, IL-13) Endpoint_Analysis->Cytokine_Release Protein_Expression Western Blot (MMPs, TIMP-1) Endpoint_Analysis->Protein_Expression

Experimental Workflow for Assessing the Anti-allergic Effects of this compound.

References

The Synergistic Potential of Jacaric Acid with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and mitigate toxicity. Natural compounds, in particular, are being investigated for their potential to synergize with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the known anticancer effects of Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, and explores its potential synergistic relationship with standard chemotherapeutic agents. While direct experimental evidence for this compound's synergy with drugs like doxorubicin, cisplatin, and paclitaxel is still emerging, this guide draws parallels from studies on structurally related conjugated fatty acids to highlight its promising therapeutic potential.

This compound as a Standalone Anticancer Agent

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2][3] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[3] Studies have shown that this compound can selectively induce apoptosis in cancer cells while having minimal cytotoxic effects on normal cells.[2][3]

Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
DLD-1Human AdenocarcinomaNot specified, but noted as having the strongest effect among CLnAs[1]
LNCaPHuman Prostate Cancer~25[2]
PC-3Human Prostate Cancer~40[2]
PU5-1.8Murine Macrophage-like LeukemiaNot specified, but showed time- and concentration-dependent inhibition[3]

Synergistic Potential: A Comparative Analysis with Related Fatty Acids

While direct studies on the synergistic effects of this compound with conventional chemotherapy are limited, research on other conjugated linoleic acids (CLA) and linolenic acid isomers provides a strong rationale for its potential in combination therapies. These studies suggest that certain fatty acids can enhance the apoptotic and anti-proliferative effects of chemotherapy drugs.

Comparative Summary of Synergistic Effects of Related Fatty Acids with Chemotherapy
Fatty AcidChemotherapy DrugCancer ModelObserved EffectReference
Conjugated Linoleic Acid (CLA)CisplatinA549 (Non-small cell lung cancer)Strengthened apoptotic effect, significant decrease in cell viability with low-dose cisplatin.[4][5][6][4][5][6]
Conjugated Linoleic Acid (CLA)PaclitaxelGlioma (in vivo)A CLA-paclitaxel conjugate showed enhanced anti-tumor efficacy.[7][7]
Gamma-Linolenic Acid (GLA)PaclitaxelMDA-MB-231 (Breast cancer)Moderate synergism in concurrent exposure.[8][8]
Alpha-Linolenic Acid (LNA)DoxorubicinHepG2, MCF-7, MDA-231 (in vitro)A doxorubicin-LNA conjugate showed higher cytotoxicity to cancer cells and lower toxicity to normal cells compared to doxorubicin alone.[9][10][9][10]

These findings suggest that this compound, as a conjugated linolenic acid, may potentiate the effects of chemotherapy through similar mechanisms, such as enhancing drug uptake, promoting apoptosis, and modulating cellular signaling pathways.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol is based on methodologies described in studies on this compound and related compounds.[3]

  • Cell Culture: Cancer cell lines (e.g., DLD-1, LNCaP, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, a chemotherapy drug (e.g., doxorubicin, cisplatin, paclitaxel), or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Analysis of Apoptosis (Flow Cytometry with Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis and is consistent with the approaches used in the cited literature.[3]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, a chemotherapy drug, or the combination for the desired time period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanisms

Apoptotic Signaling Pathway of this compound

Jacaric_Acid_Apoptosis JA This compound Membrane Cancer Cell Membrane JA->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synergy_Workflow Start Start: Cancer Cell Culture Treatment Treatment Groups: 1. This compound (JA) alone 2. Chemo Drug (CD) alone 3. JA + CD Combination Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assays Perform Cytotoxicity & Apoptosis Assays Incubation->Assays Data Collect Quantitative Data (e.g., % viability, % apoptosis) Assays->Data Analysis Synergy Analysis (e.g., Chou-Talalay method) Data->Analysis Result Determine Combination Index (CI): CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Analysis->Result

References

Jacaric Acid: A Safer Alternative to Conventional Cancer Therapies? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cancer therapies with improved safety profiles is a paramount goal in oncology research. Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has emerged as a promising candidate with potent anti-cancer activity and a potentially favorable safety profile compared to conventional cytotoxic agents. This guide provides an objective comparison of the safety data for this compound against three widely used chemotherapy drugs: doxorubicin, cisplatin, and paclitaxel.

Executive Summary

This compound exhibits selective cytotoxicity against various cancer cell lines, inducing apoptosis (programmed cell death) while showing minimal effect on normal cells.[1][2] In preclinical models, it has demonstrated anti-tumor effects without significant observable toxicity.[3] In contrast, conventional chemotherapies like doxorubicin, cisplatin, and paclitaxel are associated with a range of dose-limiting toxicities, including cardiotoxicity, nephrotoxicity, and neurotoxicity, respectively. This guide presents available quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive comparison.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative toxicity data for this compound and the selected conventional cancer therapies. It is important to note that direct comparison of LD50 values across different animal models and administration routes should be interpreted with caution.

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound RatOral10,470 mg/kg[4]
Doxorubicin MouseIntravenous17 mg/kg[5]
MouseIntraperitoneal4.6 mg/kg[6]
RatIntravenous12.6 mg/kg[7]
Cisplatin RatIntraperitoneal~7.2 mg/kg (lethal dose in a study)[8]
MouseIntravenous11 mg/kg[9]
Paclitaxel (Taxol) MouseIntravenous31.3 - 34.8 mg/kg[10][11]
RatIntravenous8.3 - 8.8 mg/kg[12]

Table 1: Acute Toxicity (LD50) Data

TherapyOrgan SystemType of ToxicityIncidence/SeverityReferences
Doxorubicin HeartCardiotoxicity (Congestive Heart Failure)Up to 48% of patients can develop heart failure.[13] Risk is dose-dependent.[13][14][15][16][17]
Cisplatin KidneyNephrotoxicity (Acute Kidney Injury)20-30% of patients experience nephrotoxicity.[18][19] Can be progressive and permanent.[18][19][20]
Paclitaxel Nervous SystemPeripheral NeurotoxicityHigh incidence of mild neurotoxicity.[21] Dose-limiting in many cases.[22][21][22][23][24][25]
This compound -No significant organ toxicity reported in preclinical studies. Showed minimal cytotoxicity to normal murine cells.-[2][3]

Table 2: Clinically Relevant Organ-Specific Toxicities

Signaling Pathways

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This dual mechanism of action contributes to its efficacy.

Jacaric_Acid_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway JA_ext This compound DR Death Receptors (e.g., DR5) JA_ext->DR activates Casp8 Caspase-8 DR->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates JA_int This compound ROS Reactive Oxygen Species (ROS) JA_int->ROS induces Bax Bax (pro-apoptotic) JA_int->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) JA_int->Bcl2 downregulates Mito Mitochondria ROS->Mito CytoC Cytochrome c Mito->CytoC releases Bax->Mito promotes release Bcl2->Mito inhibits release Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Conventional Chemotherapy Mechanism of Action and Toxicity

The mechanisms of action of conventional chemotherapies are directly linked to their toxicities, as they often target fundamental cellular processes in both cancerous and healthy, rapidly dividing cells.

Conventional_Therapy_Toxicity cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin DNA_intercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_intercalation ROS_doxo Reactive Oxygen Species Generation Doxo->ROS_doxo Cancer_Cell_Death Cancer Cell Death DNA_intercalation->Cancer_Cell_Death Cardiotoxicity Cardiotoxicity ROS_doxo->Cardiotoxicity Cis Cisplatin DNA_adducts DNA Adducts Cis->DNA_adducts DNA_adducts->Cancer_Cell_Death Nephrotoxicity Nephrotoxicity DNA_adducts->Nephrotoxicity Pac Paclitaxel Microtubule_stabilization Microtubule Stabilization Pac->Microtubule_stabilization Microtubule_stabilization->Cancer_Cell_Death Neurotoxicity Neurotoxicity Microtubule_stabilization->Neurotoxicity

Caption: Mechanism of action and associated major toxicities of conventional chemotherapies.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key methodologies used in the assessment of this compound's effects.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • General Protocol:

      • Cancer cells (e.g., PC-3, LNCaP, DLD-1) and normal cells (e.g., RWPE-1) are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with varying concentrations of this compound or control vehicle for specific time periods (e.g., 24, 48, 72 hours).

      • MTT solution is added to each well and incubated to allow formazan crystal formation.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

      • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

    • General Protocol:

      • Cells are treated with this compound or a control.

      • Both adherent and floating cells are collected and washed with cold PBS.

      • Cells are resuspended in Annexin V binding buffer.

      • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

      • The stained cells are analyzed by a flow cytometer.

      • The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

    • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP).

    • General Protocol:

      • Cell lysates are prepared from this compound-treated and control cells.

      • Protein concentration is determined using a protein assay (e.g., BCA assay).

      • Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

      • Proteins are transferred to a PVDF or nitrocellulose membrane.

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with primary antibodies against specific apoptosis-related proteins.

      • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Principle: Human cancer cells are implanted into immunodeficient mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.

    • General Protocol:

      • Human cancer cells (e.g., DLD-1) are subcutaneously injected into the flank of athymic nude mice.

      • Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

      • This compound is administered to the treatment group (e.g., orally at a specific dose and frequency), while the control group receives a vehicle.

      • Tumor volume is measured regularly (e.g., twice a week) using calipers.

      • Body weight and general health of the mice are monitored to assess toxicity.

      • At the end of the study, mice are euthanized, and tumors and major organs may be excised for further analysis (e.g., histopathology).

Conclusion

The available preclinical data suggests that this compound has a promising safety profile, particularly its selectivity for cancer cells over normal cells. This stands in contrast to the well-documented and often severe side effects of conventional chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, which arise from their non-specific cytotoxicity. While further comprehensive preclinical toxicology studies and eventual clinical trials are necessary to fully elucidate the safety and efficacy of this compound in humans, the current body of evidence positions it as a compelling candidate for further development in the pursuit of safer and more effective cancer treatments. The detailed experimental methodologies and pathway analyses provided in this guide are intended to support ongoing research in this important area.

References

Jacaric Acid: A Comparative Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid isomer found in the seeds of the Jacaranda mimosifolia plant, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, with a focus on its anticancer and immunomodulatory activities. The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anticancer Effects of this compound
Cell LineCancer TypeIC50 ValueKey Observations
PC-3[1]Prostate Cancer11.8 µMInduction of apoptosis.[1]
LNCaP[1]Prostate Cancer2.2 µMInduction of apoptosis.[1]
DLD-1[1][2]AdenocarcinomaNot specifiedStrong cytotoxic effects, induction of apoptosis via lipid peroxidation.[1][2]
PU5-1.8[3][4]Murine Macrophage-like Leukemia~6 µM (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[3][4]
EoL-1[5]Human Eosinophilic Leukemia5.33 ± 0.86 µM (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[5]
Table 2: In Vivo Anticancer Effects of this compound
Animal ModelCancer TypeTreatment ProtocolKey Outcomes
Nude Mice[2]Adenocarcinoma (DLD-1 cells)Not specifiedStrong preventive antitumor effect.[2]
BALB/c Nude Mice[6]Oral Squamous Cell Carcinoma (SCC9 cells)Not specifiedSignificant reduction in tumor volume.[6]
Table 3: In Vitro Immunomodulatory Effects of this compound
Cell TypeTreatmentEffect on Cytokine SecretionOther Key Observations
Murine Peritoneal Macrophages[7][8][9]50-100 µM this compound + LPSIncreased: IFN-γ, IL-1β, TNF-α[7][8][9]Enhanced endocytic activity and production of nitric oxide and superoxide anion.[7][8][9]
Table 4: In Vivo Immunomodulatory Effects of Related Compounds (for comparison)
Animal ModelConditionTreatmentEffect on Cytokine Levels
Myocardial Infarction Mouse Model[10]Myocardial InfarctionIcariin (activates Nrf2/HO-1 pathway)Reduced: Inflammatory cytokine production.[10]
Acute and Chronic Stress Rat Model[11]StressPlant Extract CombinationsReduced: TNF-α and IL-6.[11]

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol) is also included.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

This protocol describes a common method for evaluating the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a sterile medium or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. This compound can be administered through various routes, such as oral gavage or intraperitoneal injection, at specific doses and schedules. A vehicle control group receives the same volume of the vehicle used to dissolve the this compound.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored throughout the study. At the end of the experiment, tumors may be excised, weighed, and further analyzed.

Signaling Pathways and Mechanisms of Action

Anticancer Effects

This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. This process is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

JA This compound ROS Lipid Peroxidation / ROS JA->ROS induces DR5 Death Receptor 5 JA->DR5 activates CellCycleArrest G0/G1 Cell Cycle Arrest JA->CellCycleArrest Bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2, ↓Bcl-xL) ROS->Bcl2_family induces Casp8 Caspase-8 DR5->Casp8 activates Casp8->Bcl2_family activates (via Bid cleavage) Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondrial Dysfunction Bcl2_family->Mito promotes Casp9 Caspase-9 Mito->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound-induced apoptosis signaling pathway.

In vitro, this compound has been shown to induce apoptosis in various cancer cell lines, including prostate (PC-3, LNCaP), adenocarcinoma (DLD-1), and leukemia (PU5-1.8, EoL-1).[1][2][3][4][5] Mechanistic studies have revealed that this compound triggers both the intrinsic and extrinsic apoptotic pathways.[12] The extrinsic pathway is initiated through the activation of death receptor 5 (DR5), leading to the activation of caspase-8.[12] The intrinsic pathway involves the modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, ultimately leading to apoptosis. Furthermore, this compound induces apoptosis in DLD-1 cells through lipid peroxidation.[2] this compound treatment has also been observed to cause cell cycle arrest at the G0/G1 phase in leukemia cells.[3][4][5]

Immunomodulatory Effects

This compound also exhibits significant immunomodulatory properties, primarily by activating macrophages.

JA This compound Macrophage Macrophage JA->Macrophage stimulates Activation Activation Macrophage->Activation Cytokines ↑ Pro-inflammatory Cytokines (IFN-γ, IL-1β, TNF-α) Activation->Cytokines NO ↑ Nitric Oxide Activation->NO ROS ↑ Superoxide Anion Activation->ROS Endocytosis ↑ Endocytic Activity Activation->Endocytosis

Caption: Immunomodulatory effects of this compound on macrophages.

In vitro studies have demonstrated that this compound can activate murine peritoneal macrophages, leading to an enhanced secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[7][8][9] This activation is also associated with increased production of nitric oxide and superoxide anion, as well as enhanced endocytic activity.[7][8][9] These findings suggest that this compound can act as an immunopotentiator.

Conclusion

The collective evidence from in vitro and in vivo studies highlights the potential of this compound as a promising candidate for further investigation in the fields of oncology and immunology. Its ability to selectively induce apoptosis in cancer cells and modulate the immune response warrants more extensive preclinical and clinical evaluation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers designing future studies to explore the full therapeutic potential of this natural compound.

References

Jacaric Acid: A Comparative Meta-analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jacaric acid, a conjugated linolenic acid (CLnA) isomer found in the seeds of the Jacaranda mimosifolia plant, has garnered significant scientific interest for its diverse therapeutic properties. This guide provides a comprehensive meta-analysis of the existing experimental data, comparing its efficacy across different therapeutic areas and against other relevant compounds. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines, often surpassing the efficacy of other CLnA isomers. Its primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the promotion of ferroptosis.

Comparative Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Comparison CompoundComparison IC50 (µM)Key Findings
DLD-1Human Colon AdenocarcinomaStrongest among CLnAsOther CLnA isomersNot specifiedThis compound showed the most potent cytotoxic effect among all tested natural conjugated linolenic acids.[1]
LNCaPHuman Prostate Cancer (hormone-dependent)2.2Punicic acidNot specifiedThis compound and punicic acid were the most potent inducers of apoptosis among seven tested C-18 fatty acids.[2]
PC-3Human Prostate Cancer (hormone-independent)11.8Punicic acidNot specifiedThis compound induced apoptosis in both hormone-dependent and -independent prostate cancer cells.[2][3]
PU5-1.8Murine Macrophage-like LeukemiaTime and concentration-dependent inhibition--Exhibited minimal cytotoxicity to normal murine cells.[4]
Breast Cancer CellsBreast CancerNot specifiedα-linolenic acidNo effectThis compound induces ferroptosis, a unique form of cell death, while its common cousin, alpha-linolenic acid, showed no cancer-killing effects.[5]
Experimental Protocols: Anti-Cancer Assays

Cell Viability Assay (MTT Assay):

  • Cancer cells (e.g., DLD-1, LNCaP, PC-3, PU5-1.8) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with varying concentrations of this compound (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):

  • Cells are treated with this compound as described above.

  • After treatment, both floating and adherent cells are collected and washed with cold PBS.

  • The cells are resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways in this compound-Induced Cancer Cell Death

Jacaric_Acid_Cancer_Pathway cluster_extrinsic Extrinsic Pathway (LNCaP) cluster_intrinsic Intrinsic Pathway (LNCaP & PC-3) cluster_ferroptosis Ferroptosis (Breast Cancer) cluster_execution Execution Phase cluster_cell_cycle Cell Cycle Arrest (PU5-1.8) DR5 Death Receptor 5 Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2_family Bcl-2 family modulation (Bax up, Bcl-2/Bcl-xL down) Mito Mitochondrial Membrane Depolarization Bcl2_family->Mito Mito->Caspase3 ROS Reactive Oxygen Species (ROS) ROS->Mito Lipid_Peroxidation Lipid Peroxidation GPX4_inhibition GPX4 Inhibition (potentiated by RSL3) Lipid_Peroxidation->GPX4_inhibition Apoptosis Apoptosis GPX4_inhibition->Apoptosis Ferroptotic Cell Death PARP1 PARP-1 Cleavage Caspase3->PARP1 DNA_frag DNA Fragmentation Caspase3->DNA_frag PARP1->Apoptosis DNA_frag->Apoptosis G0G1_Arrest G0/G1 Arrest CDK2_CyclinE_down CDK2 & Cyclin E (downregulation) G0G1_Arrest->CDK2_CyclinE_down CDK2_CyclinE_down->Apoptosis Inhibits Proliferation Jacaric_Acid This compound Jacaric_Acid->DR5 Jacaric_Acid->Bcl2_family Jacaric_Acid->ROS Jacaric_Acid->Lipid_Peroxidation Jacaric_Acid->G0G1_Arrest

Caption: this compound's anti-cancer signaling pathways.

Immunomodulatory and Anti-Inflammatory Effects

This compound exhibits dual immunomodulatory properties, acting as an immunopotentiator in macrophages while suppressing allergic responses in mast cells.

Comparative Effects on Immune Cells
Cell TypeEffectKey MediatorsComparisonKey Findings
Murine Peritoneal MacrophagesImmunopotentiatingIncreased production of IFN-γ, IL-1β, TNF-α, and nitric oxide.[3][6]-This compound enhances macrophage endocytic and cytostatic activity against tumor cells.[6]
Human Mast Cell Line-1 (HMC-1)Anti-allergicReduced secretion of β-N-acetylglucosaminidase, tryptase, IL-4, and IL-13.[7][8]-Alleviates allergic responses by downregulating MMP-2 and -9 and upregulating TIMP-1.[7]
Experimental Protocols: Immunomodulation Assays

Macrophage Activation Assay:

  • Thioglycollate-elicited murine peritoneal macrophages are harvested and plated.

  • Cells are treated with this compound (e.g., 50-100 µM).

  • Supernatants are collected to measure cytokine levels (IFN-γ, IL-1β, TNF-α) by ELISA.

  • Nitric oxide production is quantified using the Griess reagent.

  • Endocytic activity is assessed by measuring the uptake of fluorescently labeled latex beads via flow cytometry.

Mast Cell Degranulation Assay:

  • HMC-1 cells are pre-treated with non-cytotoxic concentrations of this compound.

  • Cells are then stimulated with calcium ionophore A23187 and phorbol 12-myristate 13-acetate (PMA) to induce degranulation.

  • The release of β-N-acetylglucosaminidase and tryptase into the supernatant is measured using colorimetric assays.

  • IL-4 and IL-13 levels in the supernatant are quantified by ELISA.

Experimental Workflow for Evaluating Immunomodulatory Effects

Immunomodulation_Workflow cluster_macrophage Macrophage Activation cluster_mast_cell Mast Cell Suppression M_Harvest Harvest Murine Peritoneal Macrophages M_Treatment Treat with this compound M_Harvest->M_Treatment M_Analysis Analyze Cytokines (ELISA), NO (Griess), Endocytosis (FACS) M_Treatment->M_Analysis MC_Culture Culture HMC-1 Cells MC_Pretreat Pre-treat with this compound MC_Culture->MC_Pretreat MC_Stimulate Stimulate with A23187 + PMA MC_Pretreat->MC_Stimulate MC_Analysis Analyze Degranulation Markers & Cytokines (ELISA) MC_Stimulate->MC_Analysis

Caption: Workflow for assessing immunomodulatory effects.

Potential in Metabolic Health

Preliminary studies suggest a role for this compound in metabolic regulation, particularly in influencing fatty acid metabolism.

Effects on Metabolic Parameters
ModelDosageKey FindingsPotential Implication
ICR Mice5 mg/day for 1 weekDecreased the desaturation index (16:1/16:0, 18:1/18:0) in the liver and white adipose tissue by inhibiting stearoyl-CoA desaturase (SCD-1) expression.[9]Potential for preventing obesity and diabetes.[9]
RatsSingle oral doseThis compound is rapidly absorbed and converted to conjugated linoleic acid (CLA).[10]The therapeutic effects of this compound may be partially mediated by its conversion to CLA.
Experimental Protocol: In Vivo Metabolic Study
  • Animal Model: ICR mice are used.

  • Treatment: Mice are orally administered 5 mg of this compound daily for one week. A control group receives the vehicle.

  • Sample Collection: After the treatment period, serum, liver, and adipose tissue are collected.

  • Fatty Acid Analysis: The fatty acid composition in the liver and adipose tissue is analyzed by gas chromatography to determine the levels of saturated and monounsaturated fatty acids.

  • Gene Expression Analysis: The mRNA expression level of SCD-1 in the liver is quantified using real-time PCR.

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound, particularly in oncology and immunology. Its ability to selectively induce apoptosis in cancer cells and modulate immune responses highlights its promise as a novel therapeutic agent. Furthermore, its influence on fatty acid metabolism opens avenues for its investigation in metabolic disorders.

Future research should focus on:

  • In vivo efficacy and safety: More extensive animal studies are needed to establish the in vivo anti-cancer and anti-inflammatory effects and to determine the optimal dosage and potential toxicity.

  • Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans is crucial for clinical translation.[10]

  • Combination therapies: Studies exploring the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies.[5]

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic efficacy of this compound in human diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Jacaric Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers and Drug Development Professionals on the Proper Handling and Disposal of Jacaric Acid.

The responsible management of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a conjugated linolenic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers guidance based on the general properties of unsaturated fatty acids and organic acids. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all applicable regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with the necessary safety precautions to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential aerosols or vapors.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an absorbent material, such as sand or vermiculite, to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.

Quantitative Data for Unsaturated Fatty Acids

PropertyRepresentative Value for Unsaturated Fatty AcidsNotes
Physical State Liquid or low-melting solidThe physical state depends on the specific fatty acid and temperature.
Boiling Point Data not available for this compoundGenerally high; varies based on chain length and degree of unsaturation.
Melting Point Data not available for this compoundVaries among different isomers of conjugated linolenic acids. For example, the melting point of two isomers of conjugated linoleic acid are 14.9°C and 19.8°C.[1]
Solubility in Water InsolubleUnsaturated fatty acids are generally insoluble in water.
Toxicity (Oral LD50) Data not available for this compoundThe toxicity of unsaturated fatty acids can vary. Some studies suggest that certain unsaturated fatty acids may be more toxic to cells than saturated fatty acids.[2][3][4]
Hazard Classification Not classifiedBased on available information for similar fatty acids, it may not be classified as hazardous. However, it should be handled with care in a laboratory setting.[5][6][7]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, bases, or inorganic acids. Store it in a designated satellite accumulation area.

Step 2: Waste Collection and Storage

  • Container: Use a chemically compatible, leak-proof container with a secure lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

Step 3: Neutralization (for small quantities, with caution)

For very small quantities of this compound, neutralization may be an option prior to disposal, but this should only be performed by trained personnel and with the approval of your institution's EHS department.

  • Procedure: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the this compound solution while stirring continuously in a fume hood.

  • pH Monitoring: Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Caution: Be aware that neutralization reactions can generate heat.

Step 4: Final Disposal

  • Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for research involving this compound are not included. Researchers should develop their own specific protocols in accordance with established laboratory safety practices and institutional guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated is_small_quantity Is the quantity small and approved for in-lab treatment by EHS? start->is_small_quantity neutralize Neutralize with a weak base under controlled conditions (fume hood, PPE) is_small_quantity->neutralize Yes collect_waste Collect in a labeled, compatible hazardous waste container is_small_quantity->collect_waste No check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize Adjust pH dispose_neutralized Dispose of neutralized solution according to institutional guidelines check_ph->dispose_neutralized pH is within range end Disposal Complete dispose_neutralized->end store_waste Store in a designated satellite accumulation area collect_waste->store_waste contact_ehs Arrange for pickup by a licensed hazardous waste disposal contractor store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

Essential Safety and Logistical Information for Handling Jacaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Jacaric acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling polyunsaturated fatty acids (PUFAs) and similar laboratory chemicals. A cautious approach is strongly advised.

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance as a powder or creating aerosols.[1][2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against splashes.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact. For extended handling, consider double gloving.[1] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: A laboratory coat is required to protect skin and clothing from potential spills.[1]

  • Respiratory Protection: If handling this compound powder outside of a fume hood or if dust generation is likely, an N95 respirator or its equivalent is recommended to prevent inhalation.[1]

3. Handling Procedures:

  • Avoid the creation of dust when weighing or transferring the powder.[1]

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]

  • Keep containers of this compound closed when not in use.[1]

  • Unsaturated lipids like this compound are not stable as powders and can absorb moisture, leading to hydrolysis or oxidation. It is recommended to dissolve them in a suitable organic solvent and store them in a glass container with a Teflon-lined closure at -20°C ± 4°C.[5]

  • Use only glass, stainless steel, or Teflon for transferring organic solutions of lipids. Avoid using plastic pipet tips.[5]

4. Post-Handling Procedures:

  • Decontaminate the work area with an appropriate solvent after handling is complete.[1]

  • Remove PPE carefully to avoid contaminating skin or clothing.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[4]

  • Disposal of Unused Product: Contact a licensed professional waste disposal service to dispose of this material.[4] Product or containers must not be disposed of with household garbage.[4]

  • Neutralization (for acidic waste): If the waste is acidic, it can be neutralized with a suitable base like sodium bicarbonate or lime to make it safer for disposal.[6][7] Always check the pH to confirm the solution is neutral (pH 7) before proceeding.[6]

  • Container Management: Transfer neutralized waste to corrosion-resistant, leak-proof containers that are properly labeled with the contents and any remaining hazards.[6] Store these containers in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Contaminated PPE: Dispose of contaminated personal protective equipment, such as gloves and gowns, in a designated hazardous waste container.[8]

Quantitative Data Summary

Since no specific quantitative exposure limits for this compound were found, the following table provides general information for similar fatty acids as a reference.

PropertyValueSource(s)
Physical State Likely a solid at room temperature, similar to other fatty acids.
Solubility Expected to be insoluble in water.[1] Soluble in solvents like DMSO.[1][1]
Storage Temperature -20°C ± 4°C when in an organic solvent.[5][5]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Assess Hazards & Review Protocols prep2 Ensure Access to Eyewash & Safety Shower prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 prep4 Gather All Necessary Materials prep3->prep4 handle1 Don Appropriate PPE (Gloves, Gown, Eye Protection) prep4->handle1 Proceed to Handling handle2 Weigh/Transfer this compound Carefully handle1->handle2 handle3 Perform Experimental Procedures handle2->handle3 handle4 Keep Containers Closed When Not in Use handle3->handle4 post1 Decontaminate Work Surface handle4->post1 Proceed to Cleanup post2 Dispose of Waste in Labeled Containers post1->post2 post3 Remove PPE Carefully post2->post3 post4 Wash Hands Thoroughly post3->post4

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jacaric acid
Reactant of Route 2
Reactant of Route 2
Jacaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.